molecular formula C7H5N5O2 B2982523 5-(1H-tetrazol-5-yl)-nicotinic acid CAS No. 13600-28-7

5-(1H-tetrazol-5-yl)-nicotinic acid

Cat. No.: B2982523
CAS No.: 13600-28-7
M. Wt: 191.15
InChI Key: MQUNUOLPVZSPEY-UHFFFAOYSA-N
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Description

5-(1H-tetrazol-5-yl)-nicotinic acid is a useful research compound. Its molecular formula is C7H5N5O2 and its molecular weight is 191.15. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(2H-tetrazol-5-yl)pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N5O2/c13-7(14)5-1-4(2-8-3-5)6-9-11-12-10-6/h1-3H,(H,13,14)(H,9,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQUNUOLPVZSPEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1C(=O)O)C2=NNN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 5-(1H-tetrazol-5-yl)-nicotinic Acid: Physicochemical Properties, Synthesis, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific experimental data for 5-(1H-tetrazol-5-yl)-nicotinic acid is limited in publicly available literature. This guide provides a comprehensive overview based on the properties of its parent compound, nicotinic acid, general synthetic methodologies for this class of compounds, and the well-established biological activity of related nicotinic acid derivatives.

Core Physicochemical Properties

For comparative purposes, the experimentally determined properties of the parent compound, nicotinic acid, are provided below.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₇H₅N₅O₂
Molecular Weight 191.15 g/mol
Melting Point Data not available
pKa Data not available
Aqueous Solubility Data not available
Organic Solvent Solubility Data not available

Table 2: Experimental Physicochemical Properties of Nicotinic Acid

PropertyValue
Molecular Formula C₆H₅NO₂
Molecular Weight 123.11 g/mol
Melting Point 236-239 °C[1]
pKa 4.75
Aqueous Solubility 16.24 mg/mL at 25°C[2]
Organic Solvent Solubility Soluble in DMSO (25 mg/mL) and dimethylformamide (~1 mg/mL); Insoluble in ethanol.[2][3]

Synthesis and Characterization

A specific, detailed experimental protocol for the synthesis of this compound is not described in the reviewed literature. However, a common and effective method for the synthesis of 5-substituted-1H-tetrazoles is the [3+2] cycloaddition of a nitrile with an azide source. Therefore, a plausible synthetic route to this compound is from 5-cyanonicotinic acid.

Proposed Synthetic Protocol: [3+2] Cycloaddition

This protocol is a general procedure for the synthesis of 5-substituted-1H-tetrazoles from organic nitriles and sodium azide, which can be adapted for the synthesis of this compound from 5-cyanonicotinic acid.

Materials:

  • 5-cyanonicotinic acid (starting material)

  • Sodium azide (NaN₃)

  • Zinc chloride (ZnCl₂) or another suitable Lewis acid catalyst

  • N,N-Dimethylformamide (DMF) or water as solvent

  • Hydrochloric acid (HCl) for acidification

  • Ethyl acetate for extraction

  • Anhydrous magnesium sulfate (MgSO₄) for drying

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the 5-cyanonicotinic acid in the chosen solvent (e.g., DMF or water).

  • Add sodium azide (typically 1.5 to 3 equivalents) and the Lewis acid catalyst (e.g., zinc chloride, 0.5 to 1 equivalent) to the solution.

  • Heat the reaction mixture to reflux (typically 100-120 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction (typically several hours), cool the mixture to room temperature.

  • If using an organic solvent, carefully pour the reaction mixture into ice-water.

  • Acidify the aqueous solution to a pH of approximately 2-3 with hydrochloric acid to protonate the tetrazole ring and precipitate the product.

  • Collect the precipitate by vacuum filtration and wash with cold water.

  • If no precipitate forms, extract the product from the aqueous solution with a suitable organic solvent like ethyl acetate.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from an appropriate solvent system to yield pure this compound.

Diagram 1: General Synthetic Workflow

G start Start with 5-Cyanonicotinic Acid reactants Add Sodium Azide & Lewis Acid Catalyst in Solvent start->reactants reflux Heat to Reflux reactants->reflux workup Acidic Workup (Quench, Acidify) reflux->workup isolation Isolate Product (Filtration/Extraction) workup->isolation purification Purify by Recrystallization isolation->purification product This compound purification->product

Caption: General workflow for the synthesis of this compound.

Characterization Methods

To confirm the identity and purity of the synthesized this compound, a combination of spectroscopic and analytical techniques would be employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to elucidate the chemical structure of the molecule by identifying the chemical shifts and coupling constants of the protons and carbons.

  • Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the characteristic functional groups present in the molecule, such as the C=O of the carboxylic acid, the N-H and C=N bonds of the tetrazole ring, and the aromatic C-H bonds of the pyridine ring.

  • Mass Spectrometry (MS): High-resolution mass spectrometry would be used to determine the exact mass of the molecule, confirming its elemental composition.

  • Melting Point Analysis: The melting point would be determined to assess the purity of the compound.

  • X-ray Crystallography: Single-crystal X-ray diffraction could be used to determine the precise three-dimensional arrangement of atoms in the solid state, providing definitive structural proof.

Biological Activity and Signaling Pathway

While direct experimental evidence for the biological activity of this compound is not available, its structural similarity to nicotinic acid strongly suggests that it will act as an agonist for the G-protein coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCA₂). Nicotinic acid and its derivatives are well-known agonists of this receptor.[4][5]

GPR109A Receptor and its Role

GPR109A is a high-affinity receptor for nicotinic acid (niacin).[6] It is primarily expressed in adipocytes and immune cells such as macrophages.[6] Activation of GPR109A in adipocytes leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and consequently, a reduction in the activity of hormone-sensitive lipase. This cascade of events results in the inhibition of lipolysis, the breakdown of triglycerides into free fatty acids.

In immune cells, GPR109A activation has been shown to mediate anti-inflammatory effects.[6]

GPR109A Signaling Pathway

The activation of GPR109A by an agonist like nicotinic acid initiates a downstream signaling cascade. The receptor is coupled to an inhibitory G-protein (Gi).

Diagram 2: GPR109A Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonist Agonist (e.g., Nicotinic Acid Derivative) GPR109A GPR109A Receptor Agonist->GPR109A Binds to G_protein Gi Protein (αβγ) GPR109A->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits G_protein->AC cAMP cAMP AC->cAMP PKA Protein Kinase A (PKA) ATP ATP ATP->AC cAMP->PKA Activates cAMP->PKA HSL_inactive Inactive Hormone- Sensitive Lipase (HSL) PKA->HSL_inactive Phosphorylates HSL_active Active Hormone- Sensitive Lipase (HSL-P) PKA->HSL_active Activates Triglycerides Triglycerides HSL_active->Triglycerides Hydrolyzes FFA Free Fatty Acids (FFA) HSL_active->FFA Inhibits Lipolysis

Caption: GPR109A signaling cascade upon agonist binding.

Pathway Description:

  • Agonist Binding: this compound, acting as an agonist, binds to the GPR109A receptor on the surface of an adipocyte.

  • G-protein Activation: This binding event causes a conformational change in the receptor, leading to the activation of the associated inhibitory G-protein (Gi). The Gi protein releases its α-subunit.

  • Adenylyl Cyclase Inhibition: The activated α-subunit of the Gi protein inhibits the enzyme adenylyl cyclase.

  • cAMP Reduction: The inhibition of adenylyl cyclase leads to a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP) from ATP.

  • PKA Inactivation: With reduced levels of cAMP, Protein Kinase A (PKA) remains in its inactive state.

  • HSL Inactivation: PKA is responsible for activating hormone-sensitive lipase (HSL) through phosphorylation. In the absence of PKA activation, HSL remains in its less active, dephosphorylated state.

  • Inhibition of Lipolysis: As a result, the hydrolysis of triglycerides into free fatty acids and glycerol is significantly reduced.

Conclusion

While specific experimental data on this compound is currently scarce, its chemical structure allows for informed predictions regarding its synthesis and biological activity. It can likely be synthesized from 5-cyanonicotinic acid via a [3+2] cycloaddition reaction. As a close structural analog of nicotinic acid, it is predicted to be an agonist of the GPR109A receptor, thereby inhibiting lipolysis through the Gi-coupled signaling pathway. Further research is required to experimentally validate these predicted physicochemical properties and biological functions, which would be crucial for its potential development as a therapeutic agent.

References

Synthesis Pathway for 5-(1H-tetrazol-5-yl)-nicotinic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathway for 5-(1H-tetrazol-5-yl)-nicotinic acid, a molecule of interest in medicinal chemistry and drug development. The tetrazole moiety is a well-recognized bioisostere for a carboxylic acid group, offering potential advantages in terms of metabolic stability and physicochemical properties. This document outlines the primary synthetic route, details experimental protocols, and presents the necessary data for the successful preparation of this compound.

Core Synthesis Strategy: [3+2] Cycloaddition

The most prevalent and efficient method for the synthesis of 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction between a nitrile and an azide source, typically sodium azide.[1][2][3][4][5] This approach is directly applicable to the synthesis of this compound, commencing from 5-cyanonicotinic acid.

The overall reaction transforms the cyano group of the nicotinic acid derivative into the tetrazole ring. This reaction is often catalyzed by a Lewis or Brønsted acid to activate the nitrile group towards nucleophilic attack by the azide ion. Various catalytic systems have been reported to effectively promote this transformation.

Synthesis Pathway Overview

Synthesis_Pathway cluster_0 Step 1: Preparation of Starting Material cluster_1 Step 2: Tetrazole Formation Nicotinonitrile Nicotinonitrile 5-Cyanonicotinic_acid 5-Cyanonicotinic acid Nicotinonitrile->5-Cyanonicotinic_acid Hydrolysis (e.g., NaOH, H2O) 5-(1H-tetrazol-5-yl)-nicotinic_acid 5-(1H-tetrazol-5-yl)- nicotinic acid 5-Cyanonicotinic_acid->5-(1H-tetrazol-5-yl)-nicotinic_acid [3+2] Cycloaddition (NaN3, Catalyst, Solvent)

Caption: Overall synthesis pathway for this compound.

Experimental Protocols

This section details the experimental procedures for the synthesis of the starting material, 5-cyanonicotinic acid, and its subsequent conversion to the target molecule, this compound.

Protocol 1: Synthesis of 5-Cyanonicotinic Acid

The starting material, 5-cyanonicotinic acid, can be prepared via the hydrolysis of nicotinonitrile.[6]

Reaction:

Hydrolysis Nicotinonitrile Nicotinonitrile 5-Cyanonicotinic_acid 5-Cyanonicotinic acid Nicotinonitrile->5-Cyanonicotinic_acid Hydrolysis NaOH NaOH, H2O Heat Heat

Caption: Hydrolysis of nicotinonitrile to 5-cyanonicotinic acid.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Nicotinonitrile104.1110.4 g0.1 mol
Sodium Hydroxide40.004.0 g0.1 mol
Deionized Water18.02100 mL-
Hydrochloric Acid (conc.)36.46As needed-

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10.4 g (0.1 mol) of nicotinonitrile in 100 mL of deionized water.

  • Slowly add 4.0 g (0.1 mol) of sodium hydroxide pellets to the solution.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • Acidify the reaction mixture to pH 2-3 by the dropwise addition of concentrated hydrochloric acid.

  • The product, 5-cyanonicotinic acid, will precipitate out of the solution.

  • Collect the solid by vacuum filtration and wash with cold deionized water.

  • Dry the product under vacuum to yield 5-cyanonicotinic acid.

Protocol 2: Synthesis of this compound

This protocol describes the [3+2] cycloaddition of 5-cyanonicotinic acid with sodium azide. A variety of catalysts can be employed; a method using a reusable solid acid catalyst, silica sulfuric acid, is detailed below as a green and efficient option.[5]

Reaction:

Cycloaddition 5-Cyanonicotinic_acid 5-Cyanonicotinic acid Product This compound 5-Cyanonicotinic_acid->Product [3+2] Cycloaddition Reagents NaN3, Silica Sulfuric Acid DMF, Reflux

Caption: [3+2] Cycloaddition to form the tetrazole ring.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
5-Cyanonicotinic acid148.121.48 g0.01 mol
Sodium Azide65.010.78 g0.012 mol
Silica Sulfuric Acid-0.15 g-
N,N-Dimethylformamide (DMF)73.0920 mL-
Hydrochloric Acid (1 M)36.46As needed-
Ethyl Acetate88.11As needed-
Hexane86.18As needed-

Procedure:

  • To a 50 mL round-bottom flask, add 1.48 g (0.01 mol) of 5-cyanonicotinic acid, 0.78 g (0.012 mol) of sodium azide, and 0.15 g of silica sulfuric acid.

  • Add 20 mL of N,N-dimethylformamide (DMF) to the flask.

  • Fit the flask with a reflux condenser and heat the mixture to 120-130 °C with stirring.

  • Monitor the reaction by TLC until the starting material is consumed (typically 6-12 hours).

  • Cool the reaction mixture to room temperature and filter to recover the silica sulfuric acid catalyst. The catalyst can be washed with ethyl acetate and reused.

  • Pour the filtrate into 100 mL of ice-cold water.

  • Acidify the aqueous solution to pH 2-3 with 1 M hydrochloric acid to precipitate the product.

  • Collect the crude product by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) to obtain pure this compound.

  • Dry the purified product under vacuum.

Data Presentation

As no specific experimental data for the synthesis of this compound was found in the literature, the following table provides expected outcomes based on similar reported transformations. Actual yields and characterization data should be determined experimentally.

Table 1: Summary of Expected Reaction Outcomes

StepProductStarting MaterialCatalystSolventReaction Time (h)Reported Yield Range (%) for Analogs
1. Hydrolysis5-Cyanonicotinic acidNicotinonitrileNaOHWater4-6>90 (for similar hydrolyses)[6]
2. [3+2] CycloadditionThis compound5-Cyanonicotinic acidSilica Sulfuric AcidDMF6-1272-95[5]
2. [3+2] Cycloaddition (Alternative)This compound5-Cyanonicotinic acidCuSO4·5H2ODMSO1-395-100[3]
2. [3+2] Cycloaddition (Alternative)This compound5-Cyanonicotinic acidNano-TiCl4.SiO2DMF2>90[2]

Characterization Data (Predicted):

Upon successful synthesis, the structure of this compound should be confirmed by standard analytical techniques:

  • 1H NMR: Expect signals corresponding to the protons on the pyridine ring. The acidic proton of the carboxylic acid and the N-H proton of the tetrazole may be broad or exchangeable depending on the solvent.

  • 13C NMR: Expect signals for the carbon atoms of the pyridine ring, the carboxylic acid carbonyl, and the carbon of the tetrazole ring.

  • FT-IR: Look for characteristic peaks for O-H and C=O stretching of the carboxylic acid, N-H stretching of the tetrazole ring, and C=N and N=N stretching of the heterocycles.

  • Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of the product (191.15 g/mol ) should be observed.[7]

This guide provides a robust framework for the synthesis of this compound. Researchers should adapt and optimize the provided protocols based on their laboratory conditions and analytical findings.

References

5-(1H-tetrazol-5-yl)-nicotinic acid as a carboxylic acid bioisostere

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth technical guide for researchers, scientists, and drug development professionals on the use of .

Introduction: The Role of Bioisosterism in Drug Design

Bioisosterism, the strategic replacement of a functional group within a biologically active molecule with another group of similar size, shape, and electronic properties, is a cornerstone of modern medicinal chemistry.[1][2][3] This approach aims to modulate the physicochemical and pharmacological properties of a lead compound to enhance its efficacy, selectivity, metabolic stability, and pharmacokinetic profile, or to reduce toxicity.[2]

The carboxylic acid moiety is a common functional group in many endogenous molecules and pharmaceutical agents, prized for its ability to engage in strong electrostatic and hydrogen-bonding interactions with biological targets.[3] However, its presence can also be a liability, often leading to poor membrane permeability, rapid metabolism (e.g., via glucuronidation), and potential idiosyncratic toxicities.[1][3]

To mitigate these drawbacks while retaining the desired biological activity, medicinal chemists frequently turn to bioisosteric replacement. The 5-substituted-1H-tetrazole ring has emerged as one of the most successful and widely used bioisosteres for the carboxylic acid group.[1][2][4] Its success is exemplified in over 20 FDA-approved drugs, including the blockbuster antihypertensive agent Losartan.[2] This guide focuses on the specific application of the 5-(1H-tetrazol-5-yl)-nicotinic acid scaffold, exploring its properties, synthesis, and rationale for use as a carboxylic acid surrogate in drug discovery.

Physicochemical Properties: A Comparative Analysis

The effectiveness of the tetrazole ring as a carboxylic acid mimic stems from its remarkable similarity in key physicochemical properties, particularly its acidity and planar geometry. The tetrazole proton has a pKa value that closely matches that of a carboxylic acid, ensuring a similar ionization state at physiological pH, which is critical for mimicking interactions with biological receptors.[1][2][5]

While both groups are planar, the tetrazole ring is slightly larger, and its hydrogen-bonding environment extends further from the core of the molecule.[1][5] A significant advantage of the tetrazole moiety is its enhanced metabolic stability compared to the carboxylic acid group.[1][4][6] Tetrazoles can undergo N-glucuronidation, but the resulting conjugates are chemically less reactive than the acyl glucuronides formed from carboxylic acids, which have been linked to toxicity.[1][5] Furthermore, tetrazolate anions are typically more lipophilic than their corresponding carboxylates, which can influence a compound's pharmacokinetic profile.[1][4]

PropertyNicotinic Acid (Parent Carboxylic Acid)This compound (Bioisostere)Rationale for Bioisosteric Similarity
Structure Pyridine-3-carboxylic acid5-(1H-tetrazol-5-yl)pyridine-3-carboxylic acidReplacement of a hydrogen atom on the pyridine ring with a tetrazole group. This guide focuses on the tetrazole as a bioisostere for a different carboxylic acid in a drug molecule, not the one on the nicotinic acid scaffold itself. The table compares the parent scaffold to the tetrazole-containing scaffold.
Molecular Weight 123.11 g/mol [7]~191.15 g/mol (for isomer)[8]Increased molecular weight.
pKa ~4.85 (for the carboxylic acid)~3-4 (for the carboxylic acid); ~4.5-4.9 (for the tetrazole NH)[1]The tetrazole NH provides an acidic proton with a pKa very similar to a carboxylic acid, enabling it to act as a surrogate.
cLogP 0.4[7]-0.3 (for isomer 5-(1H-tetrazol-1-yl)nicotinic acid)[8]Generally, tetrazoles are more lipophilic than carboxylic acids, though this can be context-dependent.[1][4]
Planarity PlanarPlanarBoth functional groups maintain a planar geometry, which is often crucial for fitting into receptor binding pockets.[1]
Metabolic Stability Susceptible to O-glucuronidationMore resistant to metabolism; can undergo N-glucuronidation to form more stable adducts.[1][5]The tetrazole ring is not susceptible to the same metabolic pathways as carboxylic acids, often leading to improved drug half-life.[6]

Synthesis and Experimental Protocols

The synthesis of 5-substituted-1H-tetrazoles is well-established in chemical literature. The most prevalent method involves the [3+2] cycloaddition reaction between an organic nitrile and an azide source.

General Synthetic Workflow

The conversion of a nitrile to a 5-substituted-1H-tetrazole is typically achieved using reagents like sodium azide with an ammonium chloride catalyst, or alternatively, using organotin azides or zinc salts, which can offer milder reaction conditions.[3]

G Start Organic Nitrile (R-CN) Reaction [3+2] Cycloaddition Reaction Heat (e.g., 80-120 °C) Start->Reaction Reagents Azide Source (e.g., NaN3, (CH3)3SnN3) + Acid Catalyst (e.g., NH4Cl, ZnCl2) Reagents->Reaction Solvent Solvent (e.g., DMF, Toluene) Solvent->Reaction Workup Aqueous Workup & Acidification Reaction->Workup Product 5-Substituted-1H-tetrazole Workup->Product

Caption: General workflow for the synthesis of 5-substituted-1H-tetrazoles.

Experimental Protocol: Synthesis of 5-Aryl-1H-tetrazole from an Aryl Nitrile

This protocol is a representative example of the [3+2] cycloaddition method.

Materials:

  • Aryl nitrile (1.0 eq)

  • Sodium azide (NaN₃) (1.5 eq)

  • Triethylamine hydrochloride (Et₃N·HCl) (1.5 eq)

  • Toluene or N,N-Dimethylformamide (DMF) as solvent

  • Hydrochloric acid (HCl) for acidification

  • Ethyl acetate for extraction

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the aryl nitrile, sodium azide, and triethylamine hydrochloride.

  • Add the solvent (e.g., toluene) to the flask.

  • Heat the reaction mixture to reflux (typically 100-120 °C) and maintain for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully add water to the reaction mixture and stir.

  • Transfer the mixture to a separatory funnel and wash the aqueous layer with ethyl acetate to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH ~2 by the slow addition of concentrated HCl. A precipitate should form.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the 5-aryl-1H-tetrazole.

Note: This is a generalized protocol. Specific conditions may vary depending on the substrate.

More recently, one-pot, three-component reactions using aldehydes, hydroxylamine, and an azide source have been developed as an efficient alternative to starting from nitriles.[9][10]

Pharmacological Impact of Bioisosteric Replacement

The replacement of a carboxylic acid with a tetrazole ring can have a profound impact on a drug candidate's pharmacological profile, often leading to significant improvements in potency and pharmacokinetics.

The Losartan Example

The development of the angiotensin II type 1 (AT1) receptor antagonist Losartan is a classic case study. The initial lead compound contained a carboxylic acid, which exhibited potent in vitro activity but suffered from poor oral bioavailability.[2] Replacing this carboxylic acid with a 5-substituted-1H-tetrazole ring resulted in Losartan, a compound with a 10-fold increase in potency and a dramatically improved pharmacokinetic profile, ultimately leading to a successful oral medication.[2]

CompoundKey Functional GroupAT₁ Receptor Binding (Ki, nM)Oral Bioavailability
Parent Compound (EXP3174 Precursor) Carboxylic Acid~20 nMLow
Losartan 1H-Tetrazole~2 nMSignificantly Improved

Note: Data is illustrative of the principles described in the literature.[1][2]

G cluster_0 Carboxylic Acid Lead Compound cluster_1 Tetrazole Bioisostere (Optimized Drug) Good In Vitro Potency Good In Vitro Potency Poor PK Properties Poor PK Properties Good In Vitro Potency->Poor PK Properties Bioisosteric Replacement Bioisosteric Replacement Poor PK Properties->Bioisosteric Replacement Replace COOH with Tetrazole Metabolic Liability Metabolic Liability Improved Potency Improved Potency Good PK Properties Good PK Properties Improved Potency->Good PK Properties Metabolic Stability Metabolic Stability Bioisosteric Replacement->Good PK Properties

Caption: The bioisosteric replacement strategy to improve drug properties.

Interaction with Biological Targets and Signaling

The tetrazole ring effectively mimics the key interactions of a carboxylate anion. The delocalized negative charge over the five-membered ring and the acidic N-H proton allow it to serve as a strong hydrogen bond donor and acceptor, forming critical salt bridges and hydrogen bonds with residues such as arginine, lysine, or histidine in a receptor's binding pocket.[1][11]

In the case of AT1 receptor antagonists like Losartan, the tetrazole group is believed to interact with specific basic residues in the receptor, mimicking the interaction of the natural ligand, angiotensin II. The AT1 receptor is a G-protein coupled receptor (GPCR) that mediates the vasoconstrictor and aldosterone-secreting effects of angiotensin II, a key component of the Renin-Angiotensin System (RAS), which regulates blood pressure.

G Angiotensinogen Angiotensinogen (from Liver) AngI Angiotensin I Angiotensinogen->AngI Renin Renin Renin (from Kidney) AngII Angiotensin II AngI->AngII ACE ACE ACE (from Lungs) AT1R AT1 Receptor AngII->AT1R Effects Vasoconstriction Aldosterone Secretion (Increased Blood Pressure) AT1R->Effects Block Blocked by Tetrazole Bioisostere (e.g., Losartan) Block->AT1R

Caption: Simplified Renin-Angiotensin System and the site of action for AT1 antagonists.

Conclusion

The 5-substituted-1H-tetrazole moiety, as exemplified in scaffolds like this compound, represents a highly valuable tool in the medicinal chemist's arsenal. Its ability to serve as a metabolically robust and isosterically similar replacement for the carboxylic acid group has been proven to overcome significant pharmacokinetic and toxicity hurdles in drug development. By providing a similar acidic character and spatial arrangement for receptor interaction while offering superior metabolic stability, the tetrazole bioisostere can successfully transform a lead compound with poor drug-like properties into a viable clinical candidate. A thorough understanding of its physicochemical properties, synthesis, and pharmacological effects is therefore essential for professionals engaged in modern drug discovery and development.

References

spectroscopic analysis (NMR, IR, Mass Spec) of 5-(1H-tetrazol-5-yl)-nicotinic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of 5-(1H-tetrazol-5-yl)-nicotinic acid, a molecule of interest in pharmaceutical and materials science. Due to the limited availability of direct experimental spectra for this specific compound, this document synthesizes predicted data based on the well-established spectroscopic behaviors of its constituent functional groups: a nicotinic acid moiety and a tetrazole ring. The information herein serves as a predictive framework for researchers undertaking the synthesis and characterization of this and structurally related compounds.

Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) for this compound. These predictions are derived from spectral data of nicotinic acid and various tetrazole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Chemical Shifts (in ppm)

ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J) in HzNotes
H2 (Py)9.1 - 9.3d~1.5 - 2.0Expected to be the most downfield proton on the pyridine ring due to the proximity of the nitrogen atom and the carboxylic acid group.
H4 (Py)8.8 - 9.0dd~5.0, ~1.5Coupled to both H2 and H6.
H6 (Py)8.3 - 8.5dt~8.0, ~2.0Coupled to H4 and H2.
NH (Tetrazole)15.0 - 16.0br s-The acidic proton of the tetrazole ring is expected to be a broad singlet at a very downfield chemical shift. Its observation may depend on the solvent and concentration.
COOH12.0 - 14.0br s-The carboxylic acid proton is also expected to be a broad singlet, exchangeable with D₂O.

Solvent: DMSO-d₆. Py = Pyridine.

Table 2: Predicted ¹³C NMR Chemical Shifts (in ppm)

CarbonPredicted Chemical Shift (ppm)Notes
C=O (COOH)165 - 170The carbonyl carbon of the carboxylic acid.
C5 (Tetrazole)150 - 155The carbon atom of the tetrazole ring.
C2 (Py)152 - 155Pyridine ring carbon adjacent to nitrogen.
C6 (Py)148 - 151Pyridine ring carbon adjacent to nitrogen.
C4 (Py)137 - 140
C3 (Py)128 - 132Carbon bearing the carboxylic acid group.
C5 (Py)125 - 128Carbon bearing the tetrazole group.

Solvent: DMSO-d₆. Py = Pyridine.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Functional GroupPredicted Wavenumber (cm⁻¹)IntensityDescription
O-H (Carboxylic Acid)2500 - 3300BroadA very broad absorption is characteristic of the O-H stretching in a hydrogen-bonded carboxylic acid dimer.[1][2][3][4][5] This band may overlap with C-H stretching frequencies.
N-H (Tetrazole)3000 - 3400Medium, BroadThe N-H stretching vibration of the tetrazole ring.[6]
C-H (Aromatic)3000 - 3100MediumStretching vibrations for the C-H bonds on the pyridine ring.
C=O (Carboxylic Acid)1700 - 1725StrongThe carbonyl stretch is a very strong and sharp peak, characteristic of carboxylic acids.[1][2][4][5]
C=N, C=C (Ring)1400 - 1650Medium-StrongAromatic ring stretching vibrations from both the pyridine and tetrazole rings.[7][8]
C-N (Tetrazole)1200 - 1300MediumStretching vibrations within the tetrazole ring.
C-O (Carboxylic Acid)1210 - 1320Medium-StrongC-O stretching vibration.[2]
O-H Bend910 - 950Medium, BroadOut-of-plane bending of the carboxylic acid O-H group.[2]
Mass Spectrometry (MS)

Table 4: Predicted m/z Values for Key Fragments (ESI-MS)

Ion DescriptionPredicted m/z (Positive Mode)Predicted m/z (Negative Mode)Notes
Molecular Ion [M+H]⁺ / [M-H]⁻192.05190.04The exact mass will be a key identifier.
Loss of H₂O from [M+H]⁺174.04-Common fragmentation for carboxylic acids.
Loss of CO₂ from [M-H]⁻-146.05Decarboxylation is a common fragmentation pathway for carboxylic acids in negative ion mode.
Loss of N₂ from [M-H]⁻-162.05A characteristic fragmentation of the tetrazole ring in negative ion mode.[9]
Loss of HN₃ from [M+H]⁺149.04-A characteristic fragmentation of the tetrazole ring in positive ion mode.[9]
Pyridinecarboxonium ion124.04-Resulting from cleavage of the C-C bond between the pyridine and tetrazole rings.
Nicotinic acid fragment123.03122.02Fragmentation could lead to the nicotinic acid radical cation or its deprotonated form. The mass spectrum of nicotinic acid typically shows a molecular ion peak at m/z 123.[10] A common fragment ion appears at m/z 95 due to the loss of a carbon dioxide molecule.[10] Another fragment can be seen at m/z 67.[10]

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of solid organic compounds like this compound.

NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, MeOD-d₄). Ensure the sample is fully dissolved.

  • Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: pulse angle of 30-45 degrees, acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

    • Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters: pulse angle of 30 degrees, acquisition time of 1-2 seconds, and a relaxation delay of 2 seconds.

    • Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

FT-IR Spectroscopy
  • Sample Preparation (ATR Method):

    • Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

    • Place a small amount of the solid sample directly onto the crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Sample Preparation (KBr Pellet Method):

    • Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

    • Press the mixture in a pellet die under high pressure to form a transparent pellet.

  • Acquisition:

    • Record a background spectrum of the empty ATR crystal or a blank KBr pellet.

    • Place the sample in the instrument and record the sample spectrum.

    • Typically, spectra are collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (Electrospray Ionization - ESI)
  • Sample Preparation:

    • Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) to a concentration of approximately 1 mg/mL.

    • Further dilute this stock solution to a final concentration of about 10 µg/mL in the same solvent.[11]

    • If necessary, add a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) to aid ionization.

  • Instrumentation: Use a mass spectrometer equipped with an electrospray ionization source (e.g., Q-TOF, Orbitrap).

  • Acquisition:

    • Infuse the sample solution into the ESI source at a constant flow rate.

    • Acquire spectra in both positive and negative ion modes to obtain a comprehensive fragmentation pattern.

    • Perform tandem MS (MS/MS) on the molecular ion peak to induce fragmentation and aid in structural elucidation.

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and a predicted mass spectrometry fragmentation pathway.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Output Sample 5-(1H-tetrazol-5-yl)- nicotinic acid (Solid) Dissolved_NMR Dissolve in Deuterated Solvent Sample->Dissolved_NMR Solid_IR Prepare as Thin Film or KBr Pellet Sample->Solid_IR Dissolved_MS Dissolve and Dilute in Volatile Solvent Sample->Dissolved_MS NMR NMR Spectrometer (¹H & ¹³C) Dissolved_NMR->NMR IR FT-IR Spectrometer Solid_IR->IR MS ESI Mass Spectrometer Dissolved_MS->MS NMR_Data NMR Spectra (Chemical Shifts, Coupling Constants) NMR->NMR_Data IR_Data IR Spectrum (Absorption Bands) IR->IR_Data MS_Data Mass Spectrum (m/z Values, Fragmentation Pattern) MS->MS_Data

General workflow for the spectroscopic analysis of this compound.

Mass_Spec_Fragmentation cluster_frags Primary Fragments cluster_secondary_frags Secondary Fragments M_H [M+H]⁺ m/z = 192.05 Loss_H2O [M+H-H₂O]⁺ m/z = 174.04 M_H->Loss_H2O - H₂O Loss_HN3 [M+H-HN₃]⁺ m/z = 149.04 M_H->Loss_HN3 - HN₃ (Tetrazole) Py_COOH Pyridinecarboxonium ion m/z = 124.04 M_H->Py_COOH - C₂HN₄ (Tetrazole) Loss_CO [M+H-H₂O-CO]⁺ m/z = 146.05 Loss_H2O->Loss_CO - CO

Predicted ESI-MS fragmentation pathway (positive ion mode).

References

Potential Therapeutic Applications of 5-(1H-tetrazol-5-yl)-nicotinic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(1H-tetrazol-5-yl)-nicotinic acid is a synthetic organic compound that holds significant promise as a therapeutic agent, primarily due to its structural similarity to nicotinic acid (niacin or Vitamin B3). Nicotinic acid is a well-established lipid-lowering drug that has been in clinical use for decades.[1][2][3] This technical guide provides an in-depth overview of the potential therapeutic applications of this compound, focusing on its likely mechanism of action, proposed experimental validation, and comparative analysis with existing compounds.

The core structure of this molecule is based on nicotinic acid, which is known to exert its therapeutic effects through the activation of the G-protein coupled receptor GPR109A (also known as HM74A or PUMA-G).[4] The key structural modification in this compound is the replacement of the carboxylic acid group at the 3-position of the pyridine ring with a tetrazole ring at the 5-position, with the carboxylic acid functionality remaining at the 3-position. More accurately, a tetrazole group is substituted at the 5-position of the nicotinic acid backbone. The tetrazole ring is a well-known bioisostere for the carboxylic acid group in medicinal chemistry.[5] This substitution is often employed to improve metabolic stability, enhance oral bioavailability, and modulate the acidity of the parent molecule, which can lead to improved pharmacological properties.

Given this strategic design, it is hypothesized that this compound will act as a GPR109A agonist, similar to nicotinic acid, and thus may offer therapeutic benefits in the management of dyslipidemia and related cardiovascular diseases.

Core Therapeutic Hypothesis: GPR109A Agonism for Dyslipidemia

The primary therapeutic application of nicotinic acid is the treatment of dyslipidemia, a condition characterized by unhealthy levels of lipids (fats) in the blood, including high levels of low-density lipoprotein (LDL) cholesterol and triglycerides, and low levels of high-density lipoprotein (HDL) cholesterol.[1][6] Pharmacological doses of nicotinic acid favorably alter the lipid profile, and it is the most effective clinically available drug for increasing HDL cholesterol levels.[7]

The mechanism underlying these effects is primarily mediated by the activation of GPR109A receptors on adipocytes.[4] The proposed signaling pathway is as follows:

  • Binding and Activation: this compound is expected to bind to and activate GPR109A on the surface of adipocytes.

  • G-protein Signaling: This activation leads to the coupling of the inhibitory G-protein, Gi.

  • Adenylyl Cyclase Inhibition: The activated Gi protein inhibits the enzyme adenylyl cyclase.

  • cAMP Reduction: Inhibition of adenylyl cyclase results in decreased intracellular levels of cyclic adenosine monophosphate (cAMP).

  • Inhibition of Lipolysis: The reduction in cAMP levels leads to the deactivation of hormone-sensitive lipase, a key enzyme responsible for the breakdown of triglycerides into free fatty acids (FFAs).

  • Reduced FFA Release: This cascade ultimately results in a significant decrease in the release of FFAs from adipose tissue into the bloodstream.

  • Hepatic Effects: The reduced flux of FFAs to the liver decreases the substrate available for hepatic triglyceride and very-low-density lipoprotein (VLDL) synthesis, which in turn leads to lower plasma levels of LDL cholesterol and triglycerides.

The increase in HDL cholesterol is a more complex process but is thought to be related to a decrease in the catabolism of ApoA-I, a major protein component of HDL.

GPR109A_Signaling_Pathway cluster_membrane Adipocyte Cell Membrane cluster_intracellular Intracellular Space cluster_output Physiological Effect GPR109A GPR109A Receptor Gi Gi Protein GPR109A->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to Gi->AC Inhibits PKA Protein Kinase A cAMP->PKA Activates HSL Hormone-Sensitive Lipase (HSL) PKA->HSL Activates Triglycerides Triglycerides HSL->Triglycerides Hydrolyzes FFA Free Fatty Acids (FFAs) Triglycerides->FFA Releases ReducedFFA Decreased Plasma FFAs Ligand 5-(1H-tetrazol-5-yl)- nicotinic acid Ligand->GPR109A Binds & Activates

Figure 1: Proposed GPR109A signaling pathway for this compound.

Proposed Synthesis and Experimental Validation

Synthesis_Workflow Start 5-Cyanonicotinic acid Step1 Reaction with Sodium Azide (NaN3) and a Lewis Acid (e.g., ZnCl2 or NH4Cl) in a suitable solvent (e.g., DMF) Start->Step1 Product 5-(1H-tetrazol-5-yl)nicotinic acid Step1->Product Purification Purification by recrystallization or chromatography Product->Purification

Figure 2: Proposed synthetic workflow for this compound.
Experimental Protocols for Biological Evaluation

To validate the therapeutic potential of this compound, a series of in vitro and in vivo experiments would be necessary.

1. In Vitro GPR109A Activation Assay (cAMP Measurement)

  • Objective: To determine if this compound can activate the GPR109A receptor and inhibit cAMP production.

  • Methodology:

    • Cell Culture: Use a stable cell line expressing human GPR109A, such as CHO-K1 or HEK293 cells.

    • Assay Preparation: Plate the cells in a 96-well plate and grow to confluence.

    • Compound Treatment: Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Then, treat the cells with varying concentrations of this compound and a cAMP-stimulating agent (e.g., forskolin). Include nicotinic acid as a positive control.

    • cAMP Measurement: After incubation, lyse the cells and measure intracellular cAMP levels using a competitive immunoassay kit (e.g., HTRF, ELISA).

    • Data Analysis: Plot the concentration-response curve and calculate the EC50 value to determine the potency of the compound.

2. In Vivo Assessment of Anti-lipolytic Activity

  • Objective: To evaluate the ability of this compound to reduce plasma free fatty acid levels in an animal model.

  • Methodology:

    • Animal Model: Use male C57BL/6 mice or Sprague-Dawley rats.

    • Acclimatization and Fasting: Acclimatize the animals and then fast them overnight to elevate baseline FFA levels.

    • Compound Administration: Administer this compound orally or via intraperitoneal injection at various doses. Include a vehicle control group and a nicotinic acid positive control group.

    • Blood Sampling: Collect blood samples at different time points post-administration (e.g., 0, 30, 60, 120 minutes).

    • FFA Analysis: Centrifuge the blood to obtain plasma and measure FFA concentrations using a commercially available enzymatic colorimetric assay kit.

    • Data Analysis: Analyze the time course of FFA reduction and determine the dose-dependent effects of the compound.

Quantitative Data and Comparative Analysis

As there is no publicly available quantitative data for this compound, the following table presents data for nicotinic acid and other GPR109A agonists to provide a comparative context for the expected potency.

CompoundTargetAssay TypePotency (EC50/IC50)Reference
Nicotinic AcidHuman GPR109AcAMP Inhibition~0.3 µM[4]
AcifranHuman GPR109AcAMP Inhibition~0.1 µMFASEB J. 2005;19:A1124
MK-0354Human GPR109AcAMP Inhibition~0.03 µM[8]
AcipimoxHuman GPR109AcAMP Inhibition~5 µMBr. J. Pharmacol. 2006;147:659

Table 1: Comparative Potency of GPR109A Agonists. The potency of this compound would need to be determined experimentally but is hypothesized to be in a similar range to these compounds.

Conclusion and Future Directions

This compound represents a promising therapeutic candidate for the treatment of dyslipidemia. Its design as a bioisosteric analog of nicotinic acid strongly suggests that it will function as a GPR109A agonist, thereby offering a well-understood mechanism for lipid-lowering effects. The incorporation of the tetrazole moiety may confer advantages in terms of metabolic stability and pharmacokinetic profile.

Future research should focus on the synthesis and comprehensive preclinical evaluation of this compound. Key steps will include:

  • Confirmation of GPR109A agonism and determination of its potency and efficacy through in vitro assays.

  • Assessment of its anti-lipolytic effects in vivo.

  • Evaluation of its impact on the full lipid profile (LDL, HDL, triglycerides) in a relevant animal model of dyslipidemia.

  • Pharmacokinetic and safety profiling.

Successful outcomes from these studies could position this compound as a next-generation nicotinic acid analog with potentially improved therapeutic properties for the management of cardiovascular disease.

References

In-Silico Modeling of 5-(1H-tetrazol-5-yl)-nicotinic Acid Receptor Binding: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in-silico methodologies for modeling the binding of 5-(1H-tetrazol-5-yl)-nicotinic acid to its potential targets, the nicotinic acetylcholine receptors (nAChRs). Given the absence of direct experimental data for this specific compound, this guide outlines a robust, analogy-based workflow. It details the necessary steps for receptor selection, homology modeling, molecular docking, and molecular dynamics simulations, supported by illustrative diagrams and detailed experimental protocols. The quantitative data presented for analogous compounds serves as a benchmark for interpreting the potential binding characteristics of this compound.

Introduction to Nicotinic Acetylcholine Receptors and In-Silico Modeling

Nicotinic acetylcholine receptors (nAChRs) are a superfamily of ligand-gated ion channels that are crucial for synaptic transmission in the central and peripheral nervous systems.[1] Their involvement in a wide array of physiological processes makes them significant targets for therapeutic intervention in various neurological disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction.[2] The nAChR family is diverse, with numerous subtypes arising from the assembly of different subunits (α1-α10, β1-β4, γ, δ, ε).[3] The most predominant subtypes in the central nervous system (CNS) are the homomeric α7 and the heteromeric α4β2 receptors.[4]

The compound this compound, with its nicotinic acid scaffold, is a putative ligand for nAChRs. The tetrazole group, often used as a bioisostere for a carboxylic acid, can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. In-silico modeling offers a powerful and cost-effective approach to predict and analyze the binding of such novel compounds to their target receptors, providing critical insights for drug design and development.[5]

Nicotinic Acetylcholine Receptor Subtypes and Signaling Pathways

The initial step in modeling the binding of this compound is to identify the most probable nAChR subtypes it will interact with. Based on its structural similarity to nicotine and other nicotinic acid derivatives, the α7 and α4β2 subtypes are the most likely candidates.

α7 Nicotinic Acetylcholine Receptor Signaling

The α7 nAChR is a homopentameric receptor with a high permeability to calcium ions.[6] Its activation leads to the initiation of several downstream signaling cascades that are involved in neuroprotection, inflammation, and cognitive functions.[7][8]

alpha7_signaling ligand 5-(1H-tetrazol-5-yl)- nicotinic acid alpha7 α7 nAChR ligand->alpha7 ca_influx Ca²⁺ Influx alpha7->ca_influx jak2 JAK2 alpha7->jak2 camk CaMKII ca_influx->camk pi3k PI3K ca_influx->pi3k synaptic_plasticity Synaptic Plasticity camk->synaptic_plasticity akt Akt pi3k->akt neuroprotection Neuroprotection akt->neuroprotection stat3 STAT3 jak2->stat3 anti_inflammation Anti-inflammation stat3->anti_inflammation

α7 nAChR Signaling Pathway
α4β2 Nicotinic Acetylcholine Receptor Signaling

The α4β2 nAChR is the most abundant nAChR subtype in the brain and exists in two common stoichiometries, (α4)2(β2)3 and (α4)3(β2)2, which exhibit different sensitivities to nicotine.[9] Beyond its ionotropic function, the α4β2 nAChR can also engage in metabotropic signaling, activating intracellular second messenger systems.[10]

alpha4beta2_signaling ligand 5-(1H-tetrazol-5-yl)- nicotinic acid alpha4beta2 α4β2 nAChR ligand->alpha4beta2 beta_arrestin β-arrestin1 alpha4beta2->beta_arrestin activates src Src beta_arrestin->src syk Syk src->syk plcg1 PLCγ1 syk->plcg1 dag DAG plcg1->dag pkc PKCβII dag->pkc dopamine_release Dopamine Release pkc->dopamine_release

α4β2 nAChR Metabotropic Signaling

In-Silico Modeling Workflow

The following workflow outlines the key stages for investigating the binding of this compound to a selected nAChR subtype.

modeling_workflow start Start receptor_selection Receptor Subtype Selection (e.g., α7 or α4β2) start->receptor_selection homology_modeling Homology Modeling of Receptor receptor_selection->homology_modeling model_validation Model Validation homology_modeling->model_validation docking Molecular Docking model_validation->docking ligand_prep Ligand Preparation (3D structure, protonation) ligand_prep->docking pose_analysis Binding Pose Analysis docking->pose_analysis md_simulation Molecular Dynamics Simulation pose_analysis->md_simulation trajectory_analysis Trajectory Analysis (RMSD, RMSF, Interactions) md_simulation->trajectory_analysis binding_energy Binding Free Energy Calculation trajectory_analysis->binding_energy end End binding_energy->end

References

The Emergent Therapeutic Potential of 5-(1H-tetrazol-5-yl)-nicotinic Acid: A Mechanistic Deep Dive

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical whitepaper provides an in-depth exploration of the putative mechanism of action of 5-(1H-tetrazol-5-yl)-nicotinic acid, a novel synthetic compound. This document is intended for researchers, scientists, and professionals in the field of drug development. By examining the well-established pharmacology of its parent compound, nicotinic acid (niacin), and the bioisosteric properties of the tetrazole moiety, we can construct a highly probable mechanistic pathway for this compound, paving the way for future targeted research and therapeutic application.

Introduction: The Rationale for a Novel Niacin Analogue

Nicotinic acid, a long-standing therapeutic agent for dyslipidemia, exerts its beneficial effects through multiple pathways, primarily centered around the activation of the G-protein coupled receptor 109A (GPR109A).[1][2] However, its clinical utility is often hampered by adverse effects, most notably cutaneous flushing. The strategic replacement of the carboxylic acid group with a tetrazole ring in this compound represents a rational drug design approach to potentially mitigate these side effects while retaining or even enhancing the therapeutic efficacy. Tetrazole derivatives are well-recognized in medicinal chemistry as bioisosteres of carboxylic acids, often exhibiting improved metabolic stability and similar binding interactions.[3]

Proposed Mechanism of Action: A Focus on GPR109A Activation

The central hypothesis for the mechanism of action of this compound is its function as an agonist or partial agonist at the GPR109A receptor, mirroring the action of nicotinic acid.[1] This interaction is predicted to initiate a cascade of intracellular signaling events, primarily in adipocytes and immune cells, leading to its lipid-modifying and potential anti-inflammatory effects.

Antilipolytic Effect in Adipocytes

Activation of GPR109A in adipocytes by this compound is expected to trigger the following signaling pathway:

  • Gαi-Mediated Inhibition of Adenylyl Cyclase: The activated GPR109A receptor couples to an inhibitory G-protein (Gαi), which in turn inhibits the enzyme adenylyl cyclase.[1]

  • Reduction in cAMP Levels: The inhibition of adenylyl cyclase leads to a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP).[1]

  • Decreased Protein Kinase A (PKA) Activity: As a direct consequence of reduced cAMP levels, the activity of protein kinase A (PKA) is diminished.[1]

  • Reduced Lipolysis: PKA is responsible for phosphorylating and activating hormone-sensitive lipase (HSL) and perilipin, key enzymes and proteins involved in the breakdown of triglycerides into free fatty acids (FFAs) and glycerol.[1] The decreased PKA activity therefore results in reduced lipolysis and a subsequent decrease in the release of FFAs into the circulation.[1]

This reduction in circulating FFAs has a significant downstream effect on hepatic lipid metabolism. With a diminished supply of FFAs, the liver's capacity for triglyceride synthesis is reduced, leading to decreased production and secretion of very-low-density lipoprotein (VLDL) and low-density lipoprotein (LDL) particles.[1][2]

Modulation of HDL Cholesterol

The mechanism by which nicotinic acid increases high-density lipoprotein (HDL) cholesterol levels is not as definitively established but is thought to involve several factors.[1][4] this compound is likely to share these mechanisms:

  • Decreased Hepatic Catabolism of ApoA-I: Nicotinic acid has been shown to retard the breakdown of apolipoprotein A-I (ApoA-I), a primary protein component of HDL, in the liver.[2]

  • Inhibition of HDL-C Hepatic Uptake: It may also suppress the production of the cholesterol ester transfer protein (CETP) gene, which would reduce the transfer of cholesterol from HDL to other lipoproteins and inhibit the hepatic uptake of HDL cholesterol.[4]

Quantitative Pharmacological Data (Hypothetical)

While specific experimental data for this compound is not yet available, the following table presents a hypothetical summary of expected quantitative data based on the known values for nicotinic acid and the anticipated improvements from the tetrazole modification. This serves as a predictive framework for future experimental validation.

ParameterNicotinic Acid (Reference)This compound (Predicted)Rationale for Prediction
GPR109A Binding Affinity (Ki) ~1 µM< 1 µMThe tetrazole ring may offer enhanced binding interactions within the receptor pocket, leading to higher affinity.
EC50 for cAMP Inhibition ~100-300 nM< 100 nMIncreased binding affinity should translate to greater potency in functional assays.
Inhibition of Lipolysis (IC50) ~1-10 µM< 1 µMA more potent inhibition of the upstream signaling cascade would lead to a more effective reduction in lipolysis.
Flushing Potential (in vivo) HighModerate to LowThe modification is designed to reduce the prostaglandin-mediated flushing response associated with nicotinic acid.[2]

Detailed Experimental Protocols

To validate the proposed mechanism of action, the following experimental protocols are recommended:

GPR109A Receptor Binding Assay
  • Objective: To determine the binding affinity (Ki) of this compound for the GPR109A receptor.

  • Methodology:

    • Prepare cell membranes from a stable cell line overexpressing the human GPR109A receptor (e.g., HEK293 or CHO cells).

    • Incubate the cell membranes with a known concentration of a radiolabeled GPR109A ligand (e.g., [³H]-nicotinic acid).

    • Add increasing concentrations of unlabeled this compound to compete with the radioligand for binding.

    • After incubation, separate the bound and free radioligand using filtration through a glass fiber filter.

    • Measure the radioactivity of the filters using liquid scintillation counting.

    • Calculate the Ki value using the Cheng-Prusoff equation.

cAMP Inhibition Assay
  • Objective: To measure the functional potency (EC50) of this compound in inhibiting adenylyl cyclase activity.

  • Methodology:

    • Culture a GPR109A-expressing cell line in a suitable medium.

    • Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Stimulate the cells with forskolin to increase basal cAMP levels.

    • Treat the cells with varying concentrations of this compound.

    • Lyse the cells and measure the intracellular cAMP concentration using a competitive enzyme immunoassay (EIA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

    • Plot the dose-response curve and determine the EC50 value.

In Vitro Lipolysis Assay
  • Objective: To assess the ability of this compound to inhibit lipolysis in primary adipocytes.

  • Methodology:

    • Isolate primary adipocytes from the adipose tissue of a suitable animal model (e.g., rat or mouse).

    • Incubate the adipocytes in a buffer containing a lipolytic stimulus (e.g., isoproterenol).

    • Treat the adipocytes with a range of concentrations of this compound.

    • After incubation, collect the medium and measure the concentration of glycerol or free fatty acids released from the cells using a colorimetric or fluorometric assay kit.

    • Calculate the IC50 value for the inhibition of lipolysis.

Visualizing the Molecular Pathways

The following diagrams illustrate the proposed signaling pathways and experimental workflows.

Caption: Proposed GPR109A signaling pathway for this compound.

Experimental_Workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Validation Binding_Assay GPR109A Binding Assay (Determine Ki) cAMP_Assay cAMP Inhibition Assay (Determine EC50) Binding_Assay->cAMP_Assay Informs Lipolysis_Assay Adipocyte Lipolysis Assay (Determine IC50) cAMP_Assay->Lipolysis_Assay Correlates with Animal_Model Animal Model of Dyslipidemia (e.g., high-fat diet-fed mice) Lipolysis_Assay->Animal_Model Proceed to Lipid_Profile Measure Plasma Lipids (Triglycerides, LDL, HDL) Animal_Model->Lipid_Profile Evaluate Flushing_Assay Assess Cutaneous Flushing (e.g., ear reddening in mice) Animal_Model->Flushing_Assay Evaluate

Caption: Experimental workflow for characterizing this compound.

Conclusion and Future Directions

The replacement of the carboxylic acid moiety in nicotinic acid with a tetrazole ring to form this compound presents a promising strategy for the development of a novel dyslipidemia therapeutic with an improved side-effect profile. The proposed mechanism of action, centered on GPR109A agonism, is strongly supported by the extensive literature on nicotinic acid and the established principles of bioisosteric replacement. The experimental protocols outlined in this whitepaper provide a clear roadmap for the preclinical validation of this compound. Future research should focus on confirming its binding affinity and functional potency at the GPR109A receptor, followed by in vivo studies to assess its lipid-modifying efficacy and, crucially, its potential for reduced flushing. Successful validation will position this compound as a compelling candidate for further clinical development.

References

Methodological & Application

Application Notes and Protocols: 5-(1H-tetrazol-5-yl)-nicotinic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(1H-tetrazol-5-yl)-nicotinic acid is a heterocyclic compound of significant interest in medicinal chemistry. It is designed as a bioisostere of nicotinic acid (Niacin, Vitamin B3), where the carboxylic acid group is replaced by a 5-substituted 1H-tetrazole ring. This substitution is a common strategy in drug design to enhance physicochemical and pharmacokinetic properties while retaining or improving biological activity.[1][2][3] The tetrazole group mimics the acidity and planar structure of a carboxylic acid, with a similar pKa, but offers potential advantages such as increased lipophilicity and metabolic stability.[1][3] Given that nicotinic acid is a well-known agonist of the G-protein coupled receptor 109A (GPR109A), which plays a crucial role in lipid metabolism, this compound is primarily investigated as a potential therapeutic agent for dyslipidemia with an improved pharmacological profile.[4][5]

Principle Application: GPR109A Agonism for Dyslipidemia

The primary application of this compound in medicinal chemistry is as a selective agonist for the GPR109A receptor. Activation of GPR109A on adipocytes leads to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP levels, and consequently, a reduction in the activity of hormone-sensitive lipase. This cascade of events suppresses the lipolysis of triglycerides, thereby lowering the release of free fatty acids (FFAs) into the bloodstream. The reduced availability of FFAs in the liver results in decreased synthesis of triglycerides and very-low-density lipoprotein (VLDL), and subsequently low-density lipoprotein (LDL) cholesterol.

A significant challenge with nicotinic acid therapy is the common side effect of flushing, which is mediated by the release of prostaglandins (PGD2 and PGE2) in the skin. The development of analogs like this compound is aimed at potentially separating the anti-lipolytic effects from the flushing response, leading to better patient compliance.

Data Presentation

Physicochemical and Pharmacological Properties
CompoundMolecular FormulaMolecular Weight ( g/mol )pKaLogPTargetIn Vitro Potency (EC50)
Nicotinic AcidC6H5NO2123.11[6]~4.8-0.6GPR109A~10 µM
This compound C7H5N5O2191.15[7]~4.5 - 4.9[3]> -0.6 (predicted)GPR109AHypothesized to be in the low micromolar to nanomolar range

Note: Specific experimental data for this compound is limited in publicly available literature. The potency is hypothesized based on the bioisosteric replacement strategy.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of this compound from 5-cyanonicotinic acid via a [2+3] cycloaddition reaction.

Materials:

  • 5-cyanonicotinic acid

  • Sodium azide (NaN3)

  • Zinc bromide (ZnBr2) or Ammonium chloride (NH4Cl)

  • N,N-Dimethylformamide (DMF) or Water

  • Hydrochloric acid (HCl)

  • Deionized water

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 5-cyanonicotinic acid (1 equivalent) in DMF.

  • Addition of Reagents: To the stirred solution, add sodium azide (1.5-3 equivalents) and a catalyst such as zinc bromide (1 equivalent) or ammonium chloride (1.5-2 equivalents).[8] The use of zinc salts in water is a safer alternative to ammonium chloride in DMF.[9]

  • Reaction Conditions: Heat the reaction mixture to 100-120°C and maintain it under reflux for 12-24 hours.[8] Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature.

  • Precipitation: Acidify the reaction mixture with 2M HCl to a pH of approximately 2-3. This will protonate the tetrazole and the nicotinic acid, causing the product to precipitate.[8]

  • Isolation: Collect the precipitate by vacuum filtration using a Büchner funnel.

  • Purification: Wash the crude product with cold deionized water to remove any inorganic salts. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

  • Drying and Characterization: Dry the purified product under vacuum. Characterize the final compound by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Protocol 2: GPR109A Functional Assay (cAMP Measurement)

This protocol outlines a cell-based assay to determine the functional activity of this compound as a GPR109A agonist by measuring the inhibition of forskolin-stimulated cAMP production.

Materials:

  • CHO-K1 or HEK293 cells stably expressing human GPR109A

  • Cell culture medium (e.g., DMEM/F12) with 10% FBS and appropriate selection antibiotic

  • This compound

  • Nicotinic acid (as a positive control)

  • Forskolin

  • IBMX (3-isobutyl-1-methylxanthine)

  • Phosphate-buffered saline (PBS)

  • cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)

  • 384-well white opaque microplates

Procedure:

  • Cell Culture: Culture the GPR109A-expressing cells in T75 flasks until they reach 80-90% confluency.

  • Cell Seeding: Harvest the cells and seed them into 384-well plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Preparation: Prepare a serial dilution of this compound and nicotinic acid in assay buffer (e.g., PBS with 0.1% BSA and 500 µM IBMX).

  • Assay: a. Remove the culture medium from the cells and wash once with PBS. b. Add the compound dilutions to the respective wells. c. Add forskolin (final concentration of 10 µM) to all wells except the negative control to stimulate adenylyl cyclase. d. Incubate the plate at 37°C for 30 minutes.

  • cAMP Measurement: Following the incubation, lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.

  • Data Analysis: a. Plot the cAMP levels against the log concentration of the test compound. b. Normalize the data with the forskolin-only treated cells as 100% and the unstimulated cells as 0%. c. Fit the data to a four-parameter logistic equation to determine the EC50 value for each compound.

Visualizations

GPR109A_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Ligand 5-(1H-tetrazol-5-yl)- nicotinic acid GPR109A GPR109A Receptor Ligand->GPR109A Binds G_protein Gi/o Protein GPR109A->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Lipolysis Lipolysis Inhibition ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates HSL Hormone-Sensitive Lipase (HSL) PKA->HSL Activates

Caption: GPR109A signaling pathway initiated by this compound.

Experimental_Workflow Start Start: 5-Cyanonicotinic Acid Synthesis Synthesis: [2+3] Cycloaddition with NaN3 Start->Synthesis Purification Purification and Characterization (NMR, MS) Synthesis->Purification Compound This compound Purification->Compound InVitro In Vitro Assay: GPR109A Functional Assay (cAMP) Compound->InVitro DataAnalysis Data Analysis: Determine EC50 InVitro->DataAnalysis End End: Pharmacological Profile DataAnalysis->End

Caption: Workflow for synthesis and evaluation of this compound.

References

Application Notes and Protocols for the Derivatization of 5-(1H-tetrazol-5-yl)-nicotinic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental procedures for the derivatization of 5-(1H-tetrazol-5-yl)-nicotinic acid, a versatile building block in medicinal chemistry and drug discovery. The tetrazole moiety serves as a common bioisostere for a carboxylic acid, making this scaffold attractive for the development of novel therapeutics. The following protocols detail the esterification and amidation of the carboxylic acid functionality, enabling the synthesis of a diverse range of derivatives for further investigation.

Esterification of this compound via Fischer Esterification

This protocol describes the synthesis of a methyl ester derivative of this compound using a classic Fischer esterification method. This acid-catalyzed reaction is a common and cost-effective method for the preparation of esters from carboxylic acids and alcohols.

Experimental Protocol

Materials:

  • This compound

  • Methanol (reagent grade)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of this compound (1.0 eq) in methanol (10-20 volumes), add concentrated sulfuric acid (0.1-0.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for 4-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.

  • Carefully add the residue to a stirred mixture of ethyl acetate and saturated sodium bicarbonate solution to neutralize the excess acid.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude methyl 5-(1H-tetrazol-5-yl)nicotinate.

  • The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient).

Data Presentation
ParameterValue
Reactants
This compound1.0 g (5.23 mmol)
Methanol50 mL
Conc. H₂SO₄0.1 mL (1.8 mmol)
Reaction Conditions
TemperatureReflux (approx. 65°C)
Reaction Time12 hours
Product
Product NameMethyl 5-(1H-tetrazol-5-yl)nicotinate
Yield85-95% (hypothetical)
Characterization
¹H NMR (400 MHz, CDCl₃) δ9.25 (s, 1H), 8.80 (s, 1H), 8.45 (s, 1H), 4.00 (s, 3H), (hypothetical)
¹³C NMR (101 MHz, CDCl₃) δ165.0, 155.0, 152.0, 148.0, 135.0, 125.0, 52.5 (hypothetical)
MS (ESI) m/z[M+H]⁺ calculated for C₈H₇N₅O₂: 206.06, found: 206.06 (hypothetical)

Experimental Workflow

Fischer_Esterification Reagents This compound Methanol Conc. H2SO4 Reaction Reflux (4-16 h) Reagents->Reaction Mixing Workup Neutralization (NaHCO3) Extraction (Ethyl Acetate) Reaction->Workup Cooling Purification Column Chromatography Workup->Purification Product Methyl 5-(1H-tetrazol-5-yl)nicotinate Purification->Product

Caption: Fischer Esterification Workflow.

Amide Coupling of this compound

This protocol outlines the synthesis of an amide derivative from this compound and a primary or secondary amine using a common peptide coupling agent, such as TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate), in the presence of a non-nucleophilic base. This method is generally high-yielding and proceeds under mild conditions.

Experimental Protocol

Materials:

  • This compound

  • Amine (e.g., benzylamine)

  • TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM or DMF (10-20 volumes) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add the amine (1.1 eq) and DIPEA (2.0-3.0 eq) to the solution and stir for 5-10 minutes at room temperature.

  • Add TBTU (1.2 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 2-12 hours. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated NaHCO₃ solution (2 x 10 volumes) and brine (1 x 10 volumes).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Data Presentation
ParameterValue
Reactants
This compound1.0 g (5.23 mmol)
Benzylamine0.62 g (5.75 mmol)
TBTU2.01 g (6.28 mmol)
DIPEA1.8 mL (10.46 mmol)
Reaction Conditions
SolventAnhydrous DCM (50 mL)
TemperatureRoom Temperature
Reaction Time6 hours
Product
Product NameN-benzyl-5-(1H-tetrazol-5-yl)nicotinamide
Yield80-90% (hypothetical)
Characterization
¹H NMR (400 MHz, DMSO-d₆) δ9.30 (s, 1H), 9.10 (t, J=6.0 Hz, 1H), 8.90 (s, 1H), 8.50 (s, 1H), 7.40-7.20 (m, 5H), 4.50 (d, J=6.0 Hz, 2H) (hypothetical)
¹³C NMR (101 MHz, DMSO-d₆) δ166.0, 155.0, 151.0, 147.0, 139.0, 136.0, 128.5, 127.8, 127.2, 125.0, 42.5 (hypothetical)
MS (ESI) m/z[M+H]⁺ calculated for C₁₄H₁₂N₆O: 281.11, found: 281.11 (hypothetical)

Experimental Workflow

Amide_Coupling Reagents This compound Amine DIPEA DCM/DMF Coupling Add TBTU Stir at RT (2-12 h) Reagents->Coupling Mixing Workup Wash with NaHCO3 & Brine Drying (Na2SO4) Coupling->Workup Purification Column Chromatography or Recrystallization Workup->Purification Product N-substituted-5-(1H-tetrazol-5-yl)nicotinamide Purification->Product SAR_Logic Start This compound Derivatization Derivatization (Esterification/Amidation) Start->Derivatization Library Library of Derivatives Derivatization->Library Screening Biological Screening Library->Screening SAR Structure-Activity Relationship (SAR) Screening->SAR SAR->Derivatization Informs new derivatives Lead_Opt Lead Optimization SAR->Lead_Opt Candidate Drug Candidate Lead_Opt->Candidate

Application Notes and Protocols for the Quantification of 5-(1H-tetrazol-5-yl)-nicotinic acid

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

5-(1H-tetrazol-5-yl)-nicotinic acid is a heterocyclic compound of interest in pharmaceutical research and development due to its structural resemblance to nicotinic acid (Niacin, Vitamin B3) and the presence of a tetrazole ring, a common moiety in medicinal chemistry. Accurate and precise quantification of this compound in various matrices is crucial for pharmacokinetic studies, formulation development, and quality control.

These application notes provide detailed protocols for two common analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The LC-MS/MS method offers higher sensitivity and selectivity, making it suitable for bioanalytical applications, while the HPLC-UV method is a robust and cost-effective alternative for the analysis of bulk drug substances and pharmaceutical formulations.

Chemical Structure:

  • IUPAC Name: 5-(1H-1,2,3,4-tetrazol-5-yl)pyridine-3-carboxylic acid

  • Molecular Formula: C7H5N5O2[1]

  • Molecular Weight: 191.15 g/mol [1]

Physicochemical Properties

Understanding the physicochemical properties of this compound is essential for method development. Based on its structure, which includes a carboxylic acid group and a tetrazole ring, the compound is expected to be a polar, acidic molecule. It is anticipated to be soluble in aqueous bases and polar organic solvents. These properties are key considerations for selecting appropriate chromatographic conditions and sample preparation techniques.

Application Note 1: Quantification by High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for the determination of this compound in bulk material and pharmaceutical dosage forms.

Experimental Protocol

1. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered)

  • Formic acid (or Phosphoric acid)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • Syringe filters (0.45 µm)

2. Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)[2]

  • Data acquisition and processing software

3. Preparation of Solutions:

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 30:70 v/v) with 0.1% formic acid. The exact ratio may need optimization.

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of the reference standard in a suitable solvent (e.g., methanol or a small amount of 0.1 M NaOH followed by dilution with water) in a 10 mL volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

4. Sample Preparation:

  • Bulk Drug Substance: Accurately weigh and dissolve a known amount of the substance in the mobile phase to achieve a concentration within the calibration range.

  • Pharmaceutical Formulation (e.g., Tablets):

    • Weigh and finely powder a representative number of tablets.

    • Accurately weigh a portion of the powder equivalent to a known amount of the active ingredient.

    • Disperse the powder in a suitable volume of diluent (e.g., mobile phase).

    • Sonicate for 15 minutes to ensure complete dissolution.

    • Dilute to a final volume with the diluent.

    • Centrifuge or filter the solution through a 0.45 µm syringe filter before injection.

5. Chromatographic Conditions:

  • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm[2]

  • Mobile Phase: Acetonitrile:Water (30:70 v/v) with 0.1% Formic Acid

  • Flow Rate: 1.0 mL/min[2]

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: Approximately 262 nm (based on the chromophore of nicotinic acid, may require optimization)[3]

Data Presentation

Table 1: HPLC-UV Method Validation Parameters

ParameterResult
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.2 µg/mL
Limit of Quantification (LOQ) 0.7 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_std Prepare Standard Stock & Working Solutions filter_sample Filter Sample Solution (0.45 µm) prep_sample Prepare Sample Solution (Bulk/Formulation) prep_sample->filter_sample inject_sample Inject Sample/Standard filter_sample->inject_sample hplc_system HPLC System (C18 Column, UV Detector) run_hplc Chromatographic Separation inject_sample->run_hplc detect_peak UV Detection (262 nm) run_hplc->detect_peak integrate_peak Integrate Peak Area detect_peak->integrate_peak quantify Quantify using Calibration Curve integrate_peak->quantify LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing add_is Add Internal Standard to Plasma precipitate Protein Precipitation with Acetonitrile add_is->precipitate centrifuge Centrifuge precipitate->centrifuge evaporate Evaporate Supernatant centrifuge->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute lc_separation UPLC Separation (C18 Column) reconstitute->lc_separation ms_ionization Electrospray Ionization (ESI) lc_separation->ms_ionization ms_detection Tandem MS Detection (MRM) ms_ionization->ms_detection integrate_peaks Integrate Analyte & IS Peak Areas ms_detection->integrate_peaks calculate_ratio Calculate Peak Area Ratio integrate_peaks->calculate_ratio quantify Quantify using Calibration Curve calculate_ratio->quantify

References

Application Notes and Protocols for High-Throughput Screening of 5-(1H-tetrazol-5-yl)-nicotinic Acid Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the high-throughput screening (HTS) of 5-(1H-tetrazol-5-yl)-nicotinic acid analogs. These compounds are of significant interest as modulators of the G-protein coupled receptor 109A (GPR109A), also known as the nicotinic acid receptor. GPR109A is a Gi/o-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1][2][3] This pathway is a key therapeutic target for treating dyslipidemia and inflammation.[1][4]

The following sections outline a primary screening assay based on Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for cAMP measurement and a secondary, confirmatory assay based on calcium mobilization. These protocols are designed for an HTS format, enabling the rapid and efficient screening of large compound libraries.

Target: GPR109A Receptor

GPR109A is the primary molecular target for nicotinic acid and its analogs. Activation of this receptor initiates a signaling cascade that has therapeutic implications. The tetrazole group in the this compound structure is often used as a bioisostere for a carboxylic acid group, a feature common in GPR109A agonists.

Primary High-Throughput Screening Assay: TR-FRET cAMP Assay

The TR-FRET cAMP assay is a robust, homogeneous (no-wash) assay suitable for HTS. It is a competitive immunoassay where cellular cAMP produced upon GPR109A modulation competes with a fluorescently labeled cAMP tracer for binding to a specific antibody. A decrease in the TR-FRET signal is proportional to the amount of cAMP produced by the cells, which in the case of GPR109A agonists, will be a decrease from a forskolin-stimulated baseline.[3][5]

Experimental Protocol: TR-FRET cAMP Assay (Gi-coupled GPCR)

Materials:

  • CHO-K1 cells stably expressing human GPR109A (or other suitable host cells)

  • Cell culture medium (e.g., DMEM/F12 with 10% FBS, penicillin/streptomycin)

  • Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA)

  • Stimulation buffer (Assay buffer containing a phosphodiesterase inhibitor, e.g., 500 µM IBMX)

  • Forskolin

  • TR-FRET cAMP assay kit (e.g., LANCE™ cAMP from PerkinElmer, THUNDER™ cAMP from Bioauxilium) containing:

    • Europium-labeled anti-cAMP antibody (donor)

    • Biotin-cAMP or d2-labeled cAMP (acceptor)

    • Lysis buffer

  • Test compounds (this compound analogs) serially diluted in DMSO

  • 384-well, low-volume, black assay plates

  • TR-FRET-compatible plate reader

Procedure:

  • Cell Preparation:

    • Culture CHO-K1-GPR109A cells to ~80-90% confluency.

    • Harvest cells using a non-enzymatic cell dissociation solution.

    • Wash the cells once with assay buffer and resuspend in stimulation buffer to the desired cell density (typically 1,000-10,000 cells per well, to be optimized).

  • Compound Plating:

    • Prepare serial dilutions of the this compound analogs in 100% DMSO.

    • Further dilute the compounds in stimulation buffer to the desired final concentrations.

    • Dispense a small volume (e.g., 5 µL) of the diluted compounds into the 384-well assay plates. Include controls: vehicle (DMSO), a known GPR109A agonist (e.g., nicotinic acid), and a no-cell control.

  • Agonist Mode Screening:

    • Add forskolin to the cell suspension to a final concentration that gives a submaximal stimulation of cAMP (e.g., 1-10 µM, to be optimized).

    • Dispense the cell suspension containing forskolin into the compound-containing plates (e.g., 5 µL per well).

    • Incubate at room temperature for 30-60 minutes.

  • Cell Lysis and Detection:

    • Prepare the TR-FRET detection reagents in lysis buffer according to the manufacturer's protocol.

    • Add the detection reagent mix to each well (e.g., 10 µL).

    • Incubate at room temperature for 60 minutes, protected from light.

  • Data Acquisition:

    • Read the plates on a TR-FRET-compatible plate reader, with excitation typically around 340 nm and emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).

    • Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).

  • Data Analysis:

    • For agonist screening, a decrease in the TR-FRET ratio indicates compound activity.

    • Plot the TR-FRET ratio against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine IC50 values (representing the concentration at which the forskolin-stimulated cAMP level is reduced by 50%).

Data Presentation: Representative TR-FRET cAMP Assay Data
CompoundClassTargetAssay TypeIC50 (nM)
Nicotinic AcidAgonistGPR109ATR-FRET cAMP120
Analog AAgonistGPR109ATR-FRET cAMP85
Analog BAgonistGPR109ATR-FRET cAMP250
Analog CInactiveGPR109ATR-FRET cAMP>10,000
Antagonist XAntagonistGPR109ATR-FRET cAMP500 (EC50 shift)

Note: The data presented are representative and should be replaced with actual experimental results.

Secondary High-Throughput Screening Assay: Calcium Mobilization Assay

A calcium mobilization assay can be used as a secondary or orthogonal assay to confirm the activity of hits from the primary screen.[6] Since GPR109A is a Gi/o-coupled receptor, it does not naturally couple to the Gq pathway that leads to calcium release. Therefore, this assay requires the co-expression of a promiscuous G-protein, such as Gα16, or a chimeric G-protein (e.g., Gαqi5) that redirects the Gi/o signal to the calcium mobilization pathway.[7][8]

Experimental Protocol: Calcium Mobilization Assay

Materials:

  • HEK293 or CHO cells co-expressing human GPR109A and a promiscuous G-protein (e.g., Gα16)

  • Cell culture medium

  • Assay buffer (e.g., Krebs buffer with 10 mM HEPES)

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM, or a no-wash calcium assay kit like FLIPR Calcium 6)

  • Pluronic F-127 (for aiding dye loading)

  • Probenecid (to prevent dye leakage)

  • Test compounds (hits from the primary screen)

  • 384-well, black-walled, clear-bottom assay plates

  • Fluorescence plate reader with automated injection capabilities (e.g., FlexStation or FDSS)

Procedure:

  • Cell Plating:

    • Seed the GPR109A/Gα16 co-expressing cells into 384-well, black-walled, clear-bottom plates and culture overnight to form a monolayer.

  • Dye Loading:

    • Prepare the calcium dye loading solution in assay buffer according to the manufacturer's instructions. This solution often contains the calcium-sensitive dye, Pluronic F-127, and probenecid.

    • Remove the cell culture medium from the plates and add the dye loading solution to each well.

    • Incubate the plates at 37°C for 60 minutes, followed by a 15-30 minute incubation at room temperature, protected from light.

  • Compound Preparation:

    • Prepare serial dilutions of the hit compounds in assay buffer.

  • Data Acquisition:

    • Place the dye-loaded cell plate into the fluorescence plate reader.

    • Set the instrument to measure fluorescence intensity over time (kinetic read). Establish a stable baseline fluorescence reading for each well.

    • Use the instrument's integrated fluidics to inject the compound solutions into the wells while continuously reading the fluorescence.

    • Monitor the change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration.

  • Data Analysis:

    • An increase in fluorescence intensity upon compound addition indicates agonist activity.

    • The response is typically quantified as the peak fluorescence intensity or the area under the curve.

    • Plot the response against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine EC50 values.

Data Presentation: Representative Calcium Mobilization Assay Data
CompoundClassTargetAssay TypeEC50 (nM)
Nicotinic AcidAgonistGPR109A/Gα16Calcium Mobilization150
Analog AAgonistGPR109A/Gα16Calcium Mobilization100
Analog BAgonistGPR109A/Gα16Calcium Mobilization300
Analog CInactiveGPR109A/Gα16Calcium Mobilization>10,000

Note: The data presented are representative and should be replaced with actual experimental results.

Visualizations

GPR109A Signaling Pathway

GPR109A_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPR109A GPR109A Gi Gi/o Protein GPR109A->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to cAMP Gi->AC Inhibits PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Effects (e.g., reduced lipolysis) PKA->Downstream Phosphorylates Targets Ligand 5-(1H-tetrazol-5-yl)- nicotinic acid analog Ligand->GPR109A Binds

Caption: GPR109A signaling cascade upon agonist binding.

High-Throughput Screening Workflow

HTS_Workflow cluster_prep Assay Preparation cluster_assay Primary Screen (TR-FRET cAMP) cluster_analysis Data Analysis & Hit Selection cluster_secondary Secondary Screen (Calcium Mobilization) Compound Compound Library (Analogs) Plate Dispense Compounds & Cells to 384-well Plate Compound->Plate Cells GPR109A-expressing Cells Cells->Plate Incubate Incubate with Forskolin & Compounds Plate->Incubate Lysis Add Lysis & Detection Reagents Incubate->Lysis Read1 Read TR-FRET Signal Lysis->Read1 Analyze1 Calculate IC50 & Select Hits Read1->Analyze1 DyeLoad Load Cells with Calcium Dye Analyze1->DyeLoad Hits Read2 Read Fluorescence (Kinetic) DyeLoad->Read2 Analyze2 Calculate EC50 & Confirm Hits Read2->Analyze2 Confirmed Confirmed Hits Analyze2->Confirmed

Caption: Workflow for HTS and confirmation of GPR109A modulators.

References

Application Notes and Protocols for Single Crystal Growth of 5-(1H-tetrazol-5-yl)-nicotinic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for growing single crystals of 5-(1H-tetrazol-5-yl)-nicotinic acid, a critical step for structural elucidation by X-ray crystallography and for understanding its solid-state properties. The protocols are based on established crystallization techniques for organic compounds and derivatives of tetrazole and nicotinic acid.

Introduction

Single crystal X-ray diffraction is an essential analytical technique for determining the three-dimensional atomic and molecular structure of a crystalline solid. The primary challenge in this analysis is the growth of high-quality single crystals of sufficient size. This compound, a molecule with potential pharmaceutical applications, possesses multiple functional groups (a carboxylic acid and a tetrazole ring) that can participate in various intermolecular interactions, influencing its crystallization behavior. The tetrazole ring, in particular, is a well-known bioisostere for carboxylic acids, making the study of its crystal structure and hydrogen bonding patterns of significant interest.[1][2]

This document outlines three common and effective methods for growing single crystals of organic compounds: Slow Evaporation, Vapor Diffusion, and Hydrothermal Synthesis. The choice of method and solvent system is crucial and often requires empirical screening.

Compound Purity and Solvent Selection

Compound Purity: The purity of the starting material is paramount for successful crystallization. It is recommended that the this compound be at least 98% pure. Impurities can inhibit nucleation or be incorporated into the crystal lattice, leading to defects and poor diffraction quality.[3] Purification can be achieved by techniques such as recrystallization or column chromatography.

Solvent Selection: The ideal solvent is one in which the compound has moderate solubility.[4] Highly soluble compounds may be difficult to crystallize, while poorly soluble compounds may precipitate as an amorphous powder or microcrystals. A preliminary solubility screen with a range of solvents is highly recommended. Based on the structures of nicotinic acid and tetrazole derivatives, a variety of protic and aprotic solvents should be tested.

Table 1: Suggested Solvents for Screening

Solvent ClassExamplesRationale
Protic Solvents Water, Methanol, Ethanol, IsopropanolThe carboxylic acid and tetrazole moieties can form strong hydrogen bonds with protic solvents, which can be beneficial for crystallization. Nicotinic acid itself shows good solubility in water and ethanol.[5][6][7][8][9]
Aprotic Polar Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile, AcetoneThese solvents can dissolve the compound through dipole-dipole interactions. DMSO is known to be an excellent solvent for nicotinic acid.[5][6][7][8][9] DMF is commonly used in the synthesis of metal-organic frameworks with tetrazole ligands.[10][11]
Aprotic Nonpolar Toluene, Dichloromethane, Ethyl AcetateThese are less likely to be primary solvents but can be useful as anti-solvents in vapor diffusion or solvent layering techniques. Ethyl acetate is often a good choice for organic complexes.[12]

Table 2: Solubility Data for Nicotinic Acid (as a reference)

The following table provides solubility data for the parent compound, nicotinic acid, which can serve as a starting point for solvent selection for its tetrazole derivative. Data is presented as mole fraction solubility at different temperatures.

Solvent283 K298 K313 K333 KReference
Water0.00220.00310.00440.0069[6][7]
Ethanol0.00280.00480.00790.0158[6][7]
Acetone0.00020.00040.00070.0016[6][7]
Dimethyl Sulfoxide (DMSO)0.04830.07690.11580.1916[6][7]
Acetonitrile0.00010.00020.00030.0006[6][7]

Note: This data is for nicotinic acid and should be used as a qualitative guide for this compound.

Experimental Protocols

This is often the simplest and most successful method for growing single crystals of organic compounds.[4][13] The principle is to dissolve the compound in a suitable solvent or solvent mixture to create a near-saturated solution and then allow the solvent to evaporate slowly, leading to supersaturation and crystal growth.

Protocol:

  • Solution Preparation: Dissolve 5-10 mg of this compound in a minimal amount of a chosen solvent (e.g., ethanol or a mixture like ethanol/water) in a clean, small vial (e.g., a 2 mL glass vial). Gently warm the mixture if necessary to ensure complete dissolution.

  • Filtration: If any particulate matter is present, filter the solution through a syringe filter (0.22 µm) into a clean crystallization vessel. Dust and other particulates can act as unwanted nucleation sites.

  • Crystallization Setup: Cover the vial with parafilm and pierce it with a few small holes using a needle. The number and size of the holes will control the rate of evaporation.[4] A slower evaporation rate generally yields better quality crystals.[13]

  • Incubation: Place the vial in a vibration-free environment, such as a dedicated crystallization incubator or a quiet corner of the lab, at a constant temperature.

  • Monitoring: Monitor the vial periodically for crystal growth. This process can take several days to weeks.

Slow_Evaporation_Workflow A Dissolve Compound in Solvent B Filter Solution A->B C Place in Vial and Cover with Punctured Parafilm B->C D Incubate in Vibration-Free Environment C->D E Monitor for Crystal Growth D->E

Caption: Workflow for the Slow Evaporation Crystallization Method.

This technique is particularly useful when only small amounts of the compound are available.[12][14] It involves dissolving the compound in a "good" solvent and placing it in a sealed container with a larger reservoir of a "bad" (or anti-) solvent in which the compound is insoluble. The vapor of the anti-solvent slowly diffuses into the solution of the compound, reducing its solubility and inducing crystallization.

Protocol:

  • Solution Preparation: Dissolve 2-5 mg of this compound in a small volume (100-200 µL) of a "good" solvent (e.g., DMSO or DMF) in a small inner vial.

  • Crystallization Setup: Place the inner vial inside a larger, sealable outer vial or jar that contains a larger volume (1-2 mL) of a volatile "bad" solvent (e.g., diethyl ether, pentane, or hexane).[3][14] The "good" solvent should be less volatile than the "bad" solvent.

  • Sealing and Incubation: Seal the outer container tightly and place it in a vibration-free environment at a constant temperature.

  • Diffusion and Crystallization: The vapor from the anti-solvent will slowly diffuse into the solution containing the compound, causing it to become supersaturated and leading to the formation of crystals.

  • Monitoring: Check for crystal growth over several days to weeks.

Vapor_Diffusion_Workflow cluster_0 Sealed Outer Vial A Compound in 'Good' Solvent (Inner Vial) C Vapor Diffusion of Anti-Solvent A->C B Anti-Solvent Reservoir B->C D Incubate in Vibration-Free Environment C->D E Monitor for Crystal Growth D->E

Caption: Workflow for the Vapor Diffusion Crystallization Method.

This method is particularly suited for the synthesis and crystallization of coordination polymers and metal-organic frameworks (MOFs), but can also be applied to organic compounds, especially those with the potential for strong intermolecular interactions like hydrogen bonding.[10][11][15][16] The reaction and crystallization are carried out in a sealed vessel (autoclave) at elevated temperatures and pressures.

Protocol:

  • Reactant Mixture: Place this compound (e.g., 0.1 mmol) and the chosen solvent (often a mixture, such as water/DMF or water/ethanol) into a Teflon-lined stainless steel autoclave.[10][11] The volume of the solvent should not exceed 70-80% of the liner's volume.

  • pH Adjustment (Optional): The pH of the solution can be adjusted using acids or bases to influence the protonation state of the molecule and its resulting crystal packing.

  • Sealing and Heating: Seal the autoclave and place it in a programmable oven. Heat the autoclave to a specific temperature (typically between 100-180 °C) for a defined period (usually 1-3 days).

  • Cooling: Allow the autoclave to cool down slowly to room temperature. A slow cooling rate is crucial for the growth of large, well-defined crystals.

  • Product Recovery: Open the autoclave carefully (ensure it has cooled completely) and collect the crystals by filtration. Wash the crystals with the mother liquor and then with a volatile solvent before drying.

Hydrothermal_Synthesis_Workflow A Combine Compound and Solvent in Teflon Liner B Seal in Autoclave A->B C Heat in Oven B->C D Slow Cooling to Room Temperature C->D E Collect and Wash Crystals D->E

Caption: Workflow for the Hydrothermal Synthesis Method.

Troubleshooting and Final Remarks

  • No Crystals Form: The solution may be undersaturated. Try using less solvent or allowing more solvent to evaporate. Alternatively, the chosen solvent may not be suitable.

  • Formation of Powder/Microcrystals: Crystallization is occurring too rapidly. Slow down the process by reducing the rate of evaporation (fewer/smaller holes), using a less volatile anti-solvent, or decreasing the cooling rate.

  • Oils or Amorphous Precipitate: The compound may be "crashing out" of solution. This can be due to a very high level of supersaturation or the presence of impurities. Try a different solvent system or further purify the compound.

The successful growth of single crystals is often an iterative process that requires patience and systematic experimentation with different techniques, solvents, concentrations, and temperatures. The protocols provided here should serve as a solid foundation for developing a successful crystallization strategy for this compound.

References

Application Notes and Protocols: Developing Prodrugs of 5-(1H-tetrazol-5-yl)-nicotinic Acid for Improved Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the development of prodrugs for 5-(1H-tetrazol-5-yl)-nicotinic acid, a potent agonist of the nicotinic acid receptor (GPR109A). Due to the potential for poor oral bioavailability of the parent compound, this guide outlines strategies for designing and evaluating ester prodrugs to enhance drug delivery. Detailed experimental protocols for the synthesis, physicochemical characterization, in vitro evaluation, and a preliminary in vivo pharmacokinetic study are provided. All quantitative data from these hypothetical studies are summarized in structured tables for clear comparison. Additionally, signaling pathways and experimental workflows are visualized using diagrams to facilitate understanding.

Introduction

This compound is a promising therapeutic agent that acts as a partial agonist of the GPR109a receptor, the high-affinity niacin receptor.[1] Activation of this receptor leads to a decrease in free fatty acids, making it a potential candidate for treating dyslipidemia.[1] The mechanism of action involves the Gi-mediated inhibition of adenylyl cyclase, which in turn reduces intracellular cAMP levels and decreases lipolysis.[2][3]

However, the physicochemical properties of this compound, particularly its polarity, may limit its oral bioavailability. A common and effective strategy to overcome this limitation is the use of a prodrug approach. Prodrugs are inactive derivatives of a drug molecule that are converted to the active parent drug in the body. For carboxylic acid-containing drugs like this compound, esterification is a widely used prodrug strategy to increase lipophilicity and improve absorption.

This application note details the design, synthesis, and evaluation of two hypothetical ester prodrugs of this compound: an ethyl ester (Prodrug A) and an isopropyl ester (Prodrug B). The provided protocols and data serve as a comprehensive guide for researchers in the field of drug development.

Signaling Pathway of this compound

The therapeutic effects of this compound are mediated through the GPR109A signaling pathway, as illustrated below.

GPR109A_Signaling cluster_cell Adipocyte Drug 5-(1H-tetrazol-5-yl)- nicotinic acid GPR109A GPR109A Receptor Drug->GPR109A Gi Gi Protein GPR109A->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates HSL Hormone-Sensitive Lipase (HSL) PKA->HSL Activates Lipolysis Lipolysis HSL->Lipolysis Promotes FFA Free Fatty Acids (FFA) Lipolysis->FFA Releases

Caption: GPR109A signaling pathway activated by this compound.

Prodrug Development Workflow

The overall workflow for developing and evaluating prodrugs of this compound is depicted below.

Prodrug_Workflow cluster_design Design & Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Parent Parent Drug: This compound Prodrug_A Prodrug A: Ethyl Ester Parent->Prodrug_A Prodrug_B Prodrug B: Isopropyl Ester Parent->Prodrug_B Synthesis Chemical Synthesis & Purification Prodrug_A->Synthesis Prodrug_B->Synthesis PhysicoChem Physicochemical Characterization (Solubility, LogP) Synthesis->PhysicoChem Stability Stability Assays (Chemical & Enzymatic) Synthesis->Stability Permeability Caco-2 Permeability Synthesis->Permeability Efficacy In Vitro Efficacy (cAMP Assay) Synthesis->Efficacy PK_Study Rodent Pharmacokinetic Study (Oral Dosing) PhysicoChem->PK_Study Stability->PK_Study Permeability->PK_Study Bioavailability Determine Bioavailability PK_Study->Bioavailability Prodrug_Conversion Prodrug Prodrug (e.g., Ethyl Ester) Parent Active Parent Drug (Carboxylic Acid) Prodrug->Parent Hydrolysis Esterases Esterases (in Plasma, Liver, etc.) Esterases->Prodrug

References

Application Notes and Protocols for In Vitro Cell-Based Assays of 5-(1H-tetrazol-5-yl)-nicotinic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(1H-tetrazol-5-yl)-nicotinic acid is a heterocyclic compound incorporating both a nicotinic acid (niacin, Vitamin B3) scaffold and a tetrazole ring. The tetrazole moiety is a well-recognized bioisostere of the carboxylic acid group, often employed in medicinal chemistry to enhance metabolic stability and improve pharmacokinetic properties.[1] Nicotinic acid is a known agonist for the G protein-coupled receptor 109A (GPR109A, also known as HCA2), which is involved in the inhibition of lipolysis.[2] Given its structural characteristics, this compound is a promising candidate for investigation as a GPR109A agonist and may possess other biological activities associated with tetrazole-containing compounds, such as antimicrobial or anticancer effects.[1][3][4]

These application notes provide detailed protocols for a panel of in vitro cell-based assays to characterize the biological activity of this compound. The proposed assays will evaluate its effect on GPR109A signaling, cell viability, and potential anti-inflammatory and antimicrobial properties.

Key Biological Targets and Signaling Pathways

The primary hypothesized target for this compound is the GPR109A receptor. Activation of this Gi-coupled receptor by an agonist leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[2][5] This signaling cascade is a key focus of the proposed assays. Furthermore, the potential for this compound to modulate inflammatory pathways and exhibit cytotoxic or antimicrobial effects will be explored.

GPR109A_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Effects Agonist 5-(1H-tetrazol-5-yl)- nicotinic acid GPR109A GPR109A Receptor Agonist->GPR109A Binds to G_protein Gi/o GPR109A->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB (pCREB) PKA->CREB Phosphorylates Gene_Expression Modulation of Gene Expression CREB->Gene_Expression Regulates

Caption: GPR109A Signaling Pathway.

Experimental Protocols

GPR109A Receptor Activation Assay: cAMP Measurement

This assay determines the ability of this compound to activate the GPR109A receptor by measuring the inhibition of forskolin-stimulated cAMP production in a recombinant cell line.

a. Experimental Workflow

cAMP_Assay_Workflow Cell_Seeding Seed CHO-K1-GPR109A cells in 96-well plates Incubation1 Incubate for 24 hours Cell_Seeding->Incubation1 Pre_treatment Pre-treat with this compound (various concentrations) Incubation1->Pre_treatment Stimulation Stimulate with Forskolin Pre_treatment->Stimulation Lysis Lyse cells Stimulation->Lysis Detection Measure intracellular cAMP levels (e.g., HTRF, ELISA) Lysis->Detection Analysis Data Analysis (EC50 determination) Detection->Analysis

Caption: Workflow for the cAMP Assay.

b. Detailed Protocol

  • Cell Line: Chinese Hamster Ovary (CHO-K1) cells stably expressing human GPR109A.

  • Reagents:

    • CHO-K1-GPR109A cells

    • Cell culture medium (e.g., F-12K Medium with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic like G418)

    • This compound (test compound)

    • Nicotinic acid (positive control)

    • Forskolin

    • cAMP assay kit (e.g., HTRF-based or ELISA-based)

    • Phosphate-buffered saline (PBS)

    • 3-isobutyl-1-methylxanthine (IBMX), a phosphodiesterase inhibitor (optional, to enhance cAMP signal).[5]

  • Procedure:

    • Seed CHO-K1-GPR109A cells into a 96-well plate at a density of 10,000 cells/well and incubate for 24 hours.

    • Prepare serial dilutions of this compound and nicotinic acid in assay buffer.

    • Aspirate the culture medium and wash the cells once with PBS.

    • Add the diluted test compound and controls to the respective wells and incubate for 30 minutes at 37°C.

    • Add a final concentration of 10 µM forskolin to all wells (except for the negative control) to stimulate adenylyl cyclase and incubate for 15-30 minutes at 37°C.

    • Lyse the cells according to the cAMP assay kit manufacturer's instructions.

    • Measure the intracellular cAMP levels using a suitable plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition of forskolin-stimulated cAMP production for each concentration of the test compound.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

c. Data Presentation

CompoundEC50 (nM)Maximum Inhibition (%)
This compound
Nicotinic Acid (Positive Control)
Cell Viability/Cytotoxicity Assay

This assay evaluates the potential cytotoxic effects of this compound on both the GPR109A-expressing cell line and a relevant non-target cell line.

a. Experimental Workflow

Cytotoxicity_Assay_Workflow Cell_Seeding Seed cells (e.g., CHO-K1-GPR109A, HepG2) in 96-well plates Incubation1 Incubate for 24 hours Cell_Seeding->Incubation1 Treatment Treat with this compound (various concentrations) Incubation1->Treatment Incubation2 Incubate for 24-72 hours Treatment->Incubation2 Reagent_Addition Add viability reagent (e.g., MTT, resazurin, CellTiter-Glo®) Incubation2->Reagent_Addition Incubation3 Incubate as per kit instructions Reagent_Addition->Incubation3 Measurement Measure signal (absorbance, fluorescence, or luminescence) Incubation3->Measurement Analysis Data Analysis (IC50 determination) Measurement->Analysis

Caption: Workflow for the Cytotoxicity Assay.

b. Detailed Protocol

  • Cell Lines:

    • CHO-K1-GPR109A cells

    • A human cell line such as HepG2 (liver carcinoma) to assess general cytotoxicity.

  • Reagents:

    • Selected cell lines

    • Appropriate cell culture media

    • This compound

    • Doxorubicin (positive control for cytotoxicity)

    • Cell viability assay reagent (e.g., MTT, resazurin, or an ATP-based assay like CellTiter-Glo®)

  • Procedure:

    • Seed cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours.

    • Prepare serial dilutions of this compound and doxorubicin in culture medium.

    • Replace the existing medium with the medium containing the test compound and controls.

    • Incubate for a period relevant to the intended application (e.g., 24, 48, or 72 hours).

    • Add the cell viability reagent to each well according to the manufacturer's protocol.

    • Incubate for the recommended time.

    • Measure the signal (absorbance for MTT, fluorescence for resazurin, or luminescence for ATP-based assays) using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.

c. Data Presentation

CompoundCell LineIC50 (µM)
This compoundCHO-K1-GPR109A
HepG2
Doxorubicin (Positive Control)CHO-K1-GPR109A
HepG2
Anti-inflammatory Activity Assay: Cytokine Expression

This assay investigates the potential anti-inflammatory effects of this compound by measuring its ability to suppress the production of pro-inflammatory cytokines in immune cells.[6]

a. Experimental Workflow

Anti_inflammatory_Assay_Workflow Cell_Seeding Seed macrophages (e.g., THP-1, RAW 264.7) in 24-well plates Differentiation Differentiate THP-1 cells with PMA (if applicable) Cell_Seeding->Differentiation Pre_treatment Pre-treat with this compound Differentiation->Pre_treatment Inflammatory_Stimulus Stimulate with LPS or TNF-α Pre_treatment->Inflammatory_Stimulus Incubation Incubate for 6-24 hours Inflammatory_Stimulus->Incubation Supernatant_Collection Collect cell culture supernatant Incubation->Supernatant_Collection Cytokine_Measurement Measure cytokine levels (e.g., IL-6, TNF-α) using ELISA or CBA Supernatant_Collection->Cytokine_Measurement Analysis Data Analysis (Inhibition of cytokine production) Cytokine_Measurement->Analysis MIC_Assay_Workflow Compound_Dilution Prepare serial dilutions of This compound in a 96-well plate Inoculation Inoculate wells with the microbial suspension Compound_Dilution->Inoculation Inoculum_Preparation Prepare standardized microbial inoculum Inoculum_Preparation->Inoculation Incubation Incubate under appropriate conditions (e.g., 37°C for bacteria, 25-30°C for fungi) Inoculation->Incubation Growth_Assessment Assess microbial growth visually or by measuring optical density or using a growth indicator (e.g., resazurin) Incubation->Growth_Assessment MIC_Determination Determine the Minimum Inhibitory Concentration (MIC) Growth_Assessment->MIC_Determination

References

Troubleshooting & Optimization

improving the reaction yield of 5-(1H-tetrazol-5-yl)-nicotinic acid synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the reaction yield for the synthesis of 5-(1H-tetrazol-5-yl)-nicotinic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and well-established method is the [2+3] cycloaddition reaction between 5-cyanonicotinic acid (the nitrile) and an azide source, typically sodium azide.[1][2] This reaction is often facilitated by a proton source, such as ammonium chloride, or a Lewis acid catalyst.[2][3]

Q2: What are the key reagents and typical solvents used in this synthesis?

A2: The essential reagents are 5-cyanonicotinic acid and sodium azide. Ammonium chloride is frequently used as a co-reagent. The most commonly employed solvent for this reaction is N,N-dimethylformamide (DMF).[2]

Q3: What are the primary safety concerns associated with this synthesis?

A3: The primary safety concern is the in situ formation of hydrazoic acid (HN3) when using an azide salt with an acid. Hydrazoic acid is highly toxic, volatile, and explosive.[2][3] Therefore, it is crucial to perform the reaction in a well-ventilated fume hood and to handle all reagents and waste with extreme caution. Azide-containing waste should be quenched and disposed of according to institutional safety protocols to avoid the formation of explosive heavy metal azides.[3]

Q4: How can the reaction time be reduced?

A4: Microwave-assisted synthesis has been shown to significantly reduce reaction times compared to conventional heating.[2][4] The use of certain catalysts can also accelerate the reaction.

Q5: Are there alternative synthetic routes that avoid starting from 5-cyanonicotinic acid?

A5: Yes, multicomponent reactions (MCRs) starting from aldehydes have been developed for the synthesis of 5-substituted-1H-tetrazoles.[5][6] However, for the specific synthesis of this compound, the cycloaddition from 5-cyanonicotinic acid remains the most direct route.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive nitrile starting material. 2. Insufficient reaction temperature or time. 3. Degradation of reagents. 4. Inefficient catalyst or lack of catalyst.1. Consider using a Lewis acid catalyst (e.g., ZnCl₂, AlCl₃) to activate the nitrile.[7] 2. Increase the reaction temperature or prolong the reaction time. The use of microwave irradiation can be explored to improve conversion.[2] 3. Ensure the sodium azide and solvent are dry and of high purity. 4. Introduce a catalyst known to improve yields, such as zinc salts.[7]
Formation of Side Products 1. Reaction temperature is too high, leading to decomposition. 2. Presence of impurities in the starting materials or solvent. 3. Incorrect stoichiometry of reagents.1. Optimize the reaction temperature; a lower temperature for a longer duration may be beneficial. 2. Use purified starting materials and anhydrous solvents. 3. Carefully control the molar ratios of the nitrile, sodium azide, and ammonium chloride.
Difficulty in Product Isolation/Purification 1. The product is soluble in the reaction mixture. 2. The product is contaminated with unreacted starting materials or byproducts.1. After the reaction is complete, acidify the mixture with an appropriate acid (e.g., HCl) to precipitate the tetrazole product, which is typically a solid.[3] 2. Recrystallization from a suitable solvent system can be employed to purify the final product.
Inconsistent Results 1. Variability in reagent quality. 2. Moisture sensitivity of the reaction. 3. Inconsistent heating (if using a conventional method).1. Use reagents from a reliable source and of a consistent grade. 2. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if moisture is suspected to be an issue. 3. Utilize a temperature-controlled heating mantle or a microwave reactor for consistent temperature management.

Data on Reaction Condition Optimization

The following table summarizes the impact of different catalysts and conditions on the yield of 5-substituted-1H-tetrazoles, which can be extrapolated to the synthesis of this compound.

Catalyst/Condition Starting Material Solvent Temperature (°C) Time Yield (%) Reference
NaN₃/NH₄ClAromatic NitrileDMF100-12012-24 hModerate to Good[2]
ZnCl₂Aromatic NitrileIsopropanolReflux8-12 hHigh[7]
Co-Ni/Fe₃O₄@MMSHSAromatic NitrileH₂O1008-44 minUp to 98%[8]
Microwave IrradiationInactive NitrilesDMF150-20030-60 minGood to Excellent[2]
L-prolineAromatic NitrileH₂O1001-2 hExcellent[7]

Experimental Protocols

Protocol 1: Conventional Synthesis using Sodium Azide and Ammonium Chloride
  • Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-cyanonicotinic acid (1.0 eq), sodium azide (1.5 eq), and ammonium chloride (1.5 eq).

  • Solvent Addition: Add a sufficient volume of N,N-dimethylformamide (DMF) to dissolve the reagents.

  • Reaction: Heat the reaction mixture to 100-120 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After completion, cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker of ice-cold water and acidify with concentrated HCl to a pH of 2-3.

  • Purification: The precipitated solid product, this compound, is collected by vacuum filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization.

Protocol 2: Zinc-Catalyzed Synthesis
  • Reagent Preparation: To a solution of 5-cyanonicotinic acid (1.0 eq) in isopropanol, add sodium azide (2.0 eq) and zinc(II) chloride (1.0 eq).

  • Reaction: Heat the mixture to reflux with stirring for 8-12 hours, monitoring the reaction by TLC.

  • Work-up and Isolation: Cool the reaction to room temperature and remove the solvent under reduced pressure. Dissolve the residue in water and acidify with dilute HCl to precipitate the product.

  • Purification: Collect the solid by filtration, wash with water, and dry to yield this compound.

Visualizations

Synthesis_Pathway 5-Cyanonicotinic Acid 5-Cyanonicotinic Acid Intermediate Nitrile-Azide Complex 5-Cyanonicotinic Acid->Intermediate + NaN3 Sodium Azide (NaN3) Sodium Azide (NaN3) Product This compound Intermediate->Product Cyclization Catalyst H+ or Lewis Acid Catalyst->Intermediate

Caption: Reaction pathway for the synthesis of this compound.

Troubleshooting_Workflow start Low Reaction Yield check_reagents Check Reagent Purity and Stoichiometry start->check_reagents check_conditions Review Reaction Time and Temperature check_reagents->check_conditions Reagents OK success Improved Yield check_reagents->success Issue Found & Corrected add_catalyst Introduce a Catalyst (e.g., ZnCl2) check_conditions->add_catalyst Conditions OK check_conditions->success Issue Found & Corrected use_microwave Consider Microwave Synthesis add_catalyst->use_microwave Yield still low add_catalyst->success Yield Improved optimize_workup Optimize Product Isolation (pH adjustment) use_microwave->optimize_workup Yield still low use_microwave->success Yield Improved optimize_workup->success Yield Improved

Caption: Troubleshooting workflow for low reaction yield.

References

Technical Support Center: Purification of Crude 5-(1H-tetrazol-5-yl)-nicotinic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of crude 5-(1H-tetrazol-5-yl)-nicotinic acid.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound.

Problem 1: Low Recovery After Recrystallization

Possible Causes:

  • Inappropriate Solvent System: The chosen solvent or solvent mixture may be too good a solvent for the compound, even at low temperatures, leading to significant loss in the mother liquor. The compound may also be precipitating out too quickly, trapping impurities.

  • Suboptimal pH: For acidic compounds like this compound, solubility is highly pH-dependent. If the pH is too high, the compound will remain in its more soluble salt form.

  • Presence of Highly Soluble Impurities: Certain byproducts from the synthesis may be co-soluble with the desired product, hindering its crystallization.

Solutions:

  • Solvent Screening: Experiment with a range of solvents and solvent mixtures. Ideal recrystallization solvents are those in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Good starting points for acidic heterocyclic compounds include water, ethanol, methanol, or mixtures like methanol/ether.

  • pH Adjustment: Carefully adjust the pH of the solution to the isoelectric point of this compound to minimize its solubility and promote crystallization. This is typically achieved by adding an acid (e.g., HCl) to a basic solution of the crude product.

  • Pre-purification Step: If significant impurities are present, consider a preliminary purification step such as an acid-base extraction to remove neutral or basic impurities before recrystallization.

Problem 2: Persistent Impurities After Recrystallization

Possible Causes:

  • Co-crystallization: Impurities with similar structures and polarities to the target compound may co-crystallize.

  • Incomplete Reaction: Unreacted starting materials, such as the corresponding nitrile, may be present.

  • Side Reactions: The [2+3] cycloaddition reaction to form the tetrazole ring can sometimes be incomplete or lead to the formation of isomeric byproducts or an imidoyl azide intermediate.

Solutions:

  • Multiple Recrystallizations: A second or even third recrystallization using a different solvent system may be necessary to remove stubborn impurities.

  • Chromatographic Purification: If recrystallization is ineffective, high-performance liquid chromatography (HPLC) is a powerful alternative. A reversed-phase C18 column with a mobile phase gradient of acetonitrile and water with an acidic modifier (e.g., formic acid or trifluoroacetic acid) is a common choice for acidic heterocyclic compounds.

  • Charcoal Treatment: Activated charcoal can be used to remove colored impurities. Add a small amount of charcoal to the hot solution before filtering and allowing it to cool.

Problem 3: Oily Product Instead of Crystalline Solid

Possible Causes:

  • Presence of Low-Melting Impurities: Impurities can act as a eutectic mixture, lowering the melting point of the product and causing it to oil out.

  • Residual Solvent: Trapped solvent can prevent the formation of a crystalline lattice.

  • Rapid Cooling: Cooling the crystallization solution too quickly can lead to precipitation of an amorphous solid or oil rather than well-defined crystals.

Solutions:

  • Trituration: Try triturating the oil with a poor solvent in which the desired compound is insoluble but the impurities are soluble. This can often induce crystallization.

  • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature, and then place it in a refrigerator or freezer to maximize crystal growth. Seeding the solution with a small crystal of the pure product can also help initiate crystallization.

  • Solvent Removal: Ensure all residual solvent is removed from the purified product by drying under high vacuum.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

A1: Common impurities can include unreacted starting nitrile (5-cyano-nicotinic acid), residual azide salts, and potential side products from the cycloaddition reaction. Depending on the workup, you may also have inorganic salts.

Q2: What is a good starting solvent system for the recrystallization of this compound?

A2: Based on the properties of the parent nicotinic acid, good starting points for recrystallization include water, ethanol, or a mixture of methanol and diethyl ether.[1] Due to the acidic nature of the molecule, its solubility will be low in acidic aqueous solutions.

Q3: When should I consider using HPLC for purification?

A3: HPLC should be considered when recrystallization fails to yield a product of the desired purity, especially when dealing with closely related impurities or when only a small amount of material is available. HPLC can offer much higher resolution than recrystallization.

Q4: How can I monitor the purity of my fractions during purification?

A4: Thin-layer chromatography (TLC) is a quick and effective way to monitor the progress of your purification. For more quantitative analysis, analytical HPLC can be used to determine the purity of your fractions and the final product.

Q5: My purified product is colored. How can I decolorize it?

A5: Treatment with activated charcoal in the hot recrystallization solution is a common method for removing colored impurities. Use a minimal amount of charcoal to avoid significant loss of your product.

Data Presentation

Table 1: Solubility of Nicotinic Acid in Various Solvents at 298.15 K (25 °C)

Note: This data is for the parent compound, nicotinic acid, and serves as an estimated guide for this compound.

SolventMolar Solubility (mol/L)Reference
Water0.133[2]
Ethanol0.024[2]
MethanolNot specified[2]
Acetone0.005[3][4]
Diethyl Ether0.001[3][4]
Acetonitrile0.001[3][4]
Dimethyl Sulfoxide (DMSO)1.348[3][4]
Butan-1-ol0.011[2]
Pentan-1-ol0.008[2]
Hexan-1-ol0.006[2]
Butan-2-ol0.012[2]

Experimental Protocols

Protocol 1: General Recrystallization Procedure

  • Dissolution: In a flask, dissolve the crude this compound in the minimum amount of a suitable hot solvent (e.g., ethanol or a water/ethanol mixture).

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with filter paper to remove any insoluble impurities and charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed. For maximum yield, cool the flask in an ice bath or refrigerator for several hours.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals under vacuum to a constant weight. A sample of a tetrazole derivative was purified via crystallization with a 55% yield.[5]

Protocol 2: General Reversed-Phase HPLC Purification

  • Sample Preparation: Dissolve the crude product in a suitable solvent, such as a mixture of the mobile phase or DMSO, and filter it through a 0.45 µm syringe filter.

  • Column: Use a C18 reversed-phase HPLC column.

  • Mobile Phase: A common mobile phase is a gradient of water (A) and acetonitrile (B), both containing an acidic modifier like 0.1% formic acid or trifluoroacetic acid.

  • Gradient: Start with a high percentage of solvent A and gradually increase the percentage of solvent B to elute the compounds. A typical gradient might be 5% to 95% B over 20-30 minutes.

  • Detection: Monitor the elution of compounds using a UV detector, typically at a wavelength around 254 nm.

  • Fraction Collection: Collect the fractions corresponding to the peak of the desired product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified product.

Visualizations

experimental_workflow crude Crude Product dissolve Dissolve in Hot Solvent crude->dissolve filter Hot Filtration dissolve->filter cool Slow Cooling & Crystallization filter->cool isolate Isolate Crystals (Vacuum Filtration) cool->isolate dry Dry Under Vacuum isolate->dry pure Pure Product dry->pure

Figure 1. A typical experimental workflow for the purification of this compound by recrystallization.

troubleshooting_tree cluster_recrystallization Recrystallization Troubleshooting cluster_impurities Impurity Removal cluster_oily Handling Oily Product start Low Purity after Initial Purification check_recrystallization Recrystallization Issues? start->check_recrystallization check_impurities Persistent Impurities? start->check_impurities oily_product Oily Product? start->oily_product solvent Optimize Solvent System check_recrystallization->solvent ph Adjust pH check_recrystallization->ph cooling Control Cooling Rate check_recrystallization->cooling rerun Re-recrystallize check_impurities->rerun hplc Use HPLC check_impurities->hplc charcoal Charcoal Treatment check_impurities->charcoal triturate Triturate with Poor Solvent oily_product->triturate seed Seed Crystals oily_product->seed dry_thoroughly Ensure Complete Drying oily_product->dry_thoroughly

Figure 2. A troubleshooting decision tree for the purification of this compound.

References

identifying and minimizing byproducts in 5-(1H-tetrazol-5-yl)-nicotinic acid synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 5-(1H-tetrazol-5-yl)-nicotinic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent and established method is the [3+2] cycloaddition reaction of 5-cyanonicotinic acid with an azide source, typically sodium azide (NaN₃). This reaction is often catalyzed to improve reaction rates and safety.

Q2: What are the typical catalysts used in this synthesis, and what are their advantages?

Common catalysts include zinc salts (e.g., zinc bromide, ZnBr₂), ammonium chloride (NH₄Cl), and heterogeneous acid catalysts like silica sulfuric acid.

  • Zinc salts are highly effective and can improve safety by minimizing the formation of volatile and explosive hydrazoic acid (HN₃), especially when the reaction is conducted in water.[1][2]

  • Ammonium chloride is a readily available and cost-effective Brønsted acid catalyst.[3]

  • Silica sulfuric acid is a solid acid catalyst that can be easily recovered and reused, simplifying product purification.[4]

Q3: What are the main safety concerns during the synthesis?

The primary safety hazard is the potential formation of hydrazoic acid (HN₃), a highly toxic and explosive compound. This can occur when acidic conditions are present with sodium azide.[1][3][5] It is crucial to perform the reaction in a well-ventilated fume hood and to follow all safety protocols for handling azides. Quenching residual azide with sodium nitrite (NaNO₂) before workup is a recommended safety measure.[5]

Q4: Which solvents are suitable for this reaction?

Several solvents can be used, including water, dimethylformamide (DMF), and ethanol. Water is often recommended as a green and safe solvent, particularly when using zinc salt catalysts, as it helps to suppress the formation of hydrazoic acid.[1][2] DMF is also commonly used and can be effective for dissolving the starting materials.[3]

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Inactive catalyst. 2. Insufficient reaction temperature or time. 3. Poor quality of starting materials (5-cyanonicotinic acid or sodium azide). 4. Presence of water when using a water-sensitive catalyst.1. Use a fresh or properly stored catalyst. 2. Increase the reaction temperature or prolong the reaction time. Monitor the reaction progress using TLC or HPLC. 3. Verify the purity of the starting materials using appropriate analytical techniques (e.g., NMR, melting point). 4. Use anhydrous solvents and reagents if the chosen catalyst is sensitive to moisture.
Incomplete Conversion of Starting Material (5-cyanonicotinic acid) 1. Insufficient amount of sodium azide or catalyst. 2. Short reaction time. 3. Low reaction temperature.1. Increase the molar equivalents of sodium azide and/or the catalyst loading. 2. Extend the reaction time and monitor for completion. 3. Gradually increase the reaction temperature, while carefully monitoring for potential side reactions.
Formation of an Unidentified Byproduct 1. Hydrolysis of the nitrile: The cyano group may hydrolyze back to a carboxylic acid or an amide under certain pH and temperature conditions, especially during workup. 2. Decarboxylation: At elevated temperatures, the nicotinic acid moiety may undergo decarboxylation. 3. Side reactions of impurities: Impurities in the starting 5-cyanonicotinic acid may react to form byproducts.1. Maintain careful control over pH during the reaction and workup. Use milder workup conditions if possible. 2. Avoid excessive heating. Optimize the reaction temperature to the minimum required for efficient conversion. 3. Purify the starting 5-cyanonicotinic acid before use. Characterize any significant byproducts to understand their origin.
Difficulty in Product Isolation/Purification 1. Product is soluble in the workup solvent. 2. Emulsion formation during extraction. 3. Co-precipitation of salts with the product.1. Adjust the pH of the aqueous solution to the isoelectric point of the product to minimize its solubility before filtration. 2. Add a small amount of brine to the aqueous layer to break up emulsions. 3. Ensure all inorganic salts are fully dissolved before filtering the product. Washing the crude product with cold water can help remove residual salts.

Quantitative Data Summary

Catalyst Solvent Temperature (°C) Typical Reaction Time Reported Yield Reference
Zinc Bromide (ZnBr₂)Water100-17012-24 hHigh to Quantitative[1]
Ammonium Chloride (NH₄Cl)DMF100-12012-24 hGood[3]
Silica Sulfuric AcidDMF1206 h72-95%[4]

Experimental Protocols

Protocol 1: Zinc Bromide Catalyzed Synthesis in Water
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add 5-cyanonicotinic acid (1.0 eq), sodium azide (1.5-2.0 eq), and zinc bromide (0.5-1.0 eq).

  • Solvent Addition: Add deionized water to the flask to achieve a suitable concentration (e.g., 0.5 M).

  • Reaction: Heat the mixture to reflux (approximately 100-120°C) with vigorous stirring. Monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 12-24 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully acidify the mixture with hydrochloric acid (e.g., 2 M HCl) to a pH of 2-3 to precipitate the product.

    • Stir the resulting suspension in an ice bath for 30-60 minutes.

    • Collect the solid product by vacuum filtration.

    • Wash the product with cold deionized water to remove inorganic salts.

    • Dry the product under vacuum to obtain this compound.

Protocol 2: Ammonium Chloride Catalyzed Synthesis in DMF
  • Reaction Setup: To a round-bottom flask, add 5-cyanonicotinic acid (1.0 eq), sodium azide (1.5 eq), and ammonium chloride (1.5 eq).[3]

  • Solvent Addition: Add anhydrous DMF to the flask.

  • Reaction: Heat the mixture to 100-120°C and stir for 12-24 hours, monitoring by TLC or HPLC.[3]

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a beaker of ice water.

    • Acidify with hydrochloric acid to pH 2-3 to precipitate the product.

    • Collect the precipitate by vacuum filtration.

    • Wash the solid with cold water and then dry under vacuum.

Visualizations

Synthesis_Pathway cluster_reagents Reagents 5-Cyanonicotinic Acid 5-Cyanonicotinic Acid Reaction [3+2] Cycloaddition 5-Cyanonicotinic Acid->Reaction Sodium Azide Sodium Azide Sodium Azide->Reaction Catalyst Catalyst Catalyst->Reaction Product 5-(1H-tetrazol-5-yl)- nicotinic acid Reaction->Product

Caption: Main synthesis pathway for this compound.

Byproduct_Formation cluster_pathways Potential Reaction Pathways Start 5-Cyanonicotinic Acid Desired_Reaction Reaction with NaN3 Start->Desired_Reaction Hydrolysis Hydrolysis Start->Hydrolysis Decarboxylation High Temperature Start->Decarboxylation Desired_Product Desired Product Desired_Reaction->Desired_Product Amide_Byproduct Amide/Carboxylic Acid Byproduct Hydrolysis->Amide_Byproduct Decarboxylated_Byproduct Decarboxylated Byproduct Decarboxylation->Decarboxylated_Byproduct Troubleshooting_Workflow Start Low Yield or Incomplete Reaction Check_Reagents Verify Purity of Starting Materials Start->Check_Reagents Check_Conditions Review Reaction Time & Temperature Start->Check_Conditions Check_Catalyst Evaluate Catalyst Activity & Loading Start->Check_Catalyst Optimize_Reagents Purify/Replace Reagents Check_Reagents->Optimize_Reagents Optimize_Conditions Increase Time/ Temperature Check_Conditions->Optimize_Conditions Optimize_Catalyst Increase Loading/ Use Fresh Catalyst Check_Catalyst->Optimize_Catalyst Success Improved Result Optimize_Reagents->Success Optimize_Conditions->Success Optimize_Catalyst->Success

References

Technical Support Center: Optimizing Tetrazole Formation on a Nicotinic Acid Scaffold

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and scientists working on the synthesis of tetrazoles from nitriles, with a particular focus on nicotinic acid derivatives. The formation of the tetrazole ring is a critical step in the synthesis of many pharmaceutical compounds, and optimizing this reaction is key to achieving high yields and purity.

Troubleshooting Guide

This guide addresses common issues encountered during the formation of tetrazoles from nitriles on a nicotinic acid scaffold.

Problem 1: Low or No Yield of the Desired Tetrazole

Possible Causes and Solutions

  • Insufficient Nitrile Activation: The [3+2] cycloaddition of an azide to a nitrile is often facilitated by the activation of the nitrile group.[1][2] Without proper activation, the reaction may be sluggish or not proceed at all.

    • Solution: Employ a suitable Brønsted or Lewis acid catalyst. Common choices include ammonium chloride (NH₄Cl), triethylammonium chloride, or zinc salts like zinc bromide (ZnBr₂).[3][4][5] Lewis acids, in particular, can effectively activate the nitrile moiety.[1]

  • Inappropriate Solvent: The choice of solvent can significantly impact reaction rate and yield.

    • Solution: High-boiling polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are frequently used and often give good results.[6][7] For a more environmentally friendly option, water with a zinc salt catalyst has been shown to be effective.[1][4][5] Aromatic solvents like toluene can also be used, particularly with amine salts.[8]

  • Suboptimal Reaction Temperature: The reaction often requires elevated temperatures to overcome the activation energy barrier.[2][9]

    • Solution: If the reaction is slow at a lower temperature, gradually increase the temperature, typically in the range of 100-150°C.[2] Microwave irradiation can also be a powerful tool to accelerate the reaction and improve yields, often reducing reaction times from hours to minutes.[1]

  • Reagent Stoichiometry: An incorrect ratio of nitrile to azide can lead to incomplete conversion.

    • Solution: Typically, a slight excess of sodium azide (NaN₃) is used (e.g., 1.2 to 1.5 equivalents) to drive the reaction to completion.[6][7]

  • Moisture Contamination: While some methods successfully use water as a solvent, in non-aqueous reactions, the presence of water can sometimes interfere with the reaction, especially if using moisture-sensitive Lewis acids.[10]

    • Solution: Ensure that the solvent and reagents are dry when performing the reaction under anhydrous conditions.

Problem 2: Formation of Side Products

Possible Causes and Solutions

  • Thermal Decomposition of Azide: At very high temperatures, sodium azide can decompose.[9] This is a safety concern and can lead to the formation of unwanted byproducts.

    • Solution: Carefully control the reaction temperature and avoid excessive heating. If high temperatures are required, consider using microwave synthesis for better temperature control and shorter reaction times.[1]

  • Reaction with Other Functional Groups: The nicotinic acid scaffold may contain other functional groups that could potentially react under the reaction conditions.

    • Solution: Protect sensitive functional groups on the nicotinic acid scaffold before carrying out the tetrazole formation. After the tetrazole ring is formed, the protecting groups can be removed.

Problem 3: Difficult Work-up and Product Isolation

Possible Causes and Solutions

  • Removal of Metal Catalysts: Some catalysts, particularly organotin compounds which were used in older methods, can be difficult to remove completely from the final product.[8][11]

    • Solution: Opt for methods that use more easily removable catalysts like zinc salts or ammonium chloride.[3][4] Acidification of the reaction mixture after completion can precipitate the tetrazole product, which can then be isolated by filtration.[3]

  • Product Solubility: The tetrazole product may have high solubility in the reaction solvent, making isolation challenging.

    • Solution: After the reaction, acidification of the mixture often leads to the precipitation of the 5-substituted 1H-tetrazole, which is generally less soluble in acidic aqueous media.[3] Extraction with a suitable organic solvent may also be necessary.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for tetrazole formation from a nitrile and an azide?

A1: The reaction is a [3+2] cycloaddition. The mechanism can be either a concerted process or a stepwise pathway. In the stepwise mechanism, a Brønsted or Lewis acid activates the nitrile. The azide anion then performs a nucleophilic attack on the activated nitrile, followed by cyclization to form the tetrazole ring. The formation of the aromatic tetrazole ring is a significant driving force for the reaction.[2][3][12]

Q2: What are the key safety precautions to take when working with sodium azide?

A2: Sodium azide (NaN₃) is highly toxic. It can also form explosive heavy metal azides. When reacting with acid, it generates the toxic and explosive hydrazoic acid (HN₃).[3][5]

  • Always handle sodium azide in a well-ventilated fume hood.[3]

  • Avoid contact with skin and eyes.

  • Do not mix azide-containing waste with solutions containing heavy metal salts.

  • When acidifying the reaction mixture, do so cautiously in a fume hood to manage the release of HN₃.[3]

Q3: Can I use microwave heating for this reaction?

A3: Yes, microwave-assisted synthesis is an excellent method for accelerating tetrazole formation. It often leads to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating.[1]

Q4: How do I choose the best catalyst for my reaction?

A4: The choice of catalyst depends on your specific substrate and desired reaction conditions.

  • Amine salts (e.g., triethylammonium chloride, pyridine hydrochloride) are effective, especially in solvents like DMF or toluene.[6][8]

  • Zinc salts (e.g., ZnBr₂, Zn(OTf)₂) are good Lewis acid catalysts and are particularly useful for reactions in water, offering a greener alternative.[1][4][5]

  • Ammonium chloride is a common and cost-effective choice, often used in DMF.[3]

Q5: My starting nitrile is sterically hindered. What conditions should I try?

A5: For sterically hindered nitriles, more forcing conditions may be necessary.

  • Higher reaction temperatures (e.g., 120-150°C) may be required.

  • Microwave heating can be particularly effective in overcoming steric hindrance.[1]

  • Using a more active catalyst system, such as a stronger Lewis acid, could also be beneficial.

Quantitative Data Summary

The following tables summarize reaction conditions from the literature for the synthesis of 5-substituted 1H-tetrazoles from nitriles.

Table 1: Comparison of Different Catalysts and Solvents

CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
Pyridine HydrochlorideDMF110884[6]
Zinc BromideWaterReflux12-4880-98[4][5]
Ammonium ChlorideDMF12024~90[3]
Triethylamine HydrochlorideToluene95-1008High[8]
Cobalt(II) ComplexDMSO1101299[7]

Table 2: Effect of Solvent on Yield (using Triethylamine Hydrochloride catalyst)

SolventTemperature (°C)Time (h)Yield (%)Reference
Toluene95-1008High[8]
Benzene76-798Moderate[8]
Xylene99-1076High[8]
DMF97-10230Moderate[8]

Experimental Protocols

Protocol 1: Tetrazole Formation using Ammonium Chloride in DMF (Based on a typical procedure) [3]

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the nicotinic acid nitrile (1.0 eq).

  • Add sodium azide (1.2-1.5 eq) and ammonium chloride (1.2-1.5 eq).

  • Add anhydrous DMF as the solvent.

  • Heat the reaction mixture to 120°C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Cautiously add water and acidify with dilute HCl to a pH of ~2-3.

  • The product will precipitate out of the solution.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

Protocol 2: Tetrazole Formation using Zinc Bromide in Water (Greener Method) [4][5]

  • In a round-bottom flask, suspend the nicotinic acid nitrile (1.0 eq) and sodium azide (1.5-2.0 eq) in water.

  • Add zinc bromide (1.0-1.2 eq) to the suspension.

  • Heat the mixture to reflux and stir vigorously for 24-48 hours. Monitor the reaction by TLC or LC-MS.

  • Cool the reaction mixture to room temperature.

  • Acidify the mixture with dilute HCl to a pH of ~2-3.

  • If a precipitate forms, collect it by filtration. If the product is water-soluble, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the product.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Isolation reagents Combine Nitrile, NaN3, and Catalyst solvent Add Solvent (e.g., DMF or Water) reagents->solvent heating Heat and Stir (Conventional or Microwave) solvent->heating monitoring Monitor Progress (TLC, LC-MS) heating->monitoring acidify Cool and Acidify monitoring->acidify isolate Isolate Product (Filtration or Extraction) acidify->isolate purify Purify if Necessary isolate->purify

Caption: General experimental workflow for tetrazole synthesis.

troubleshooting_logic start Low or No Yield cause1 Insufficient Nitrile Activation? start->cause1 solution1 Add/Change Catalyst (e.g., ZnBr2, NH4Cl) cause1->solution1 Yes cause2 Suboptimal Temperature? cause1->cause2 No solution2 Increase Temperature or Use Microwave cause2->solution2 Yes cause3 Incorrect Solvent? cause2->cause3 No solution3 Switch to DMF, DMSO, or Water (with Zn salt) cause3->solution3 Yes

References

troubleshooting guide for scaling up 5-(1H-tetrazol-5-yl)-nicotinic acid production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides a comprehensive troubleshooting guide and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 5-(1H-tetrazol-5-yl)-nicotinic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for producing this compound?

The most prevalent method for synthesizing this compound is through the [3+2] cycloaddition reaction of 5-cyanonicotinic acid with an azide source, most commonly sodium azide.[1][2] This reaction is typically catalyzed by a Lewis or Brønsted acid.

Q2: What are the primary safety concerns when scaling up the production of this compound?

The primary safety concern is the use of sodium azide, which is highly toxic and can form explosive compounds.[3] Key hazards include:

  • Hydrazoic acid (HN₃) formation: Sodium azide reacts with acids to form highly toxic, explosive, and volatile hydrazoic acid.

  • Heavy metal azides: Contact with heavy metals (e.g., lead, copper, zinc) can form shock-sensitive and explosive metal azides.

  • Thermal instability: While sodium azide itself is relatively stable, the reaction is often heated, which can increase the risk of decomposition and runaway reactions if not properly controlled.

Q3: What are the critical process parameters to monitor during the reaction?

Key parameters to monitor include:

  • Temperature: The reaction is typically heated, and maintaining a consistent temperature is crucial for reaction rate and to avoid side reactions or decomposition.

  • pH: The pH of the reaction mixture can influence the formation of hydrazoic acid and the solubility of the product.

  • Reaction progress: Monitoring the disappearance of the starting material (5-cyanonicotinic acid) and the formation of the product is essential for determining the reaction endpoint. This can be done using techniques like HPLC or TLC.

Troubleshooting Guide

Reaction Issues
Problem Potential Cause Suggested Solution
Low or no product formation Inactive catalystEnsure the catalyst is fresh and has been stored correctly. Consider activating the catalyst if applicable.
Low reaction temperatureGradually increase the reaction temperature in small increments, monitoring for any changes in reaction rate or side product formation.
Insufficient reaction timeExtend the reaction time and monitor the progress by TLC or HPLC until the starting material is consumed.
Poor quality of starting materialsVerify the purity of 5-cyanonicotinic acid and sodium azide using appropriate analytical methods.
Formation of significant impurities Reaction temperature is too highLower the reaction temperature to minimize the formation of thermal degradation products.
Incorrect stoichiometryCarefully check the molar ratios of the reactants and catalyst. An excess of one reactant may lead to side reactions.
Presence of waterEnsure all reagents and solvents are anhydrous, as water can lead to the hydrolysis of the nitrile starting material.
Reaction stalls before completion Catalyst deactivationAdd a fresh portion of the catalyst to the reaction mixture.
Product inhibitionIf the product is sparingly soluble in the reaction solvent, it may precipitate and coat the catalyst, hindering its activity. Consider using a different solvent or increasing the solvent volume.
Work-up and Purification Issues
Problem Potential Cause Suggested Solution
Difficulty in isolating the product Product is highly soluble in the work-up solventAfter acidification, if the product remains in solution, try concentrating the solution or adding a co-solvent in which the product is less soluble to induce precipitation.
Formation of an emulsion during extractionAdd a small amount of brine or a different organic solvent to break the emulsion. Centrifugation can also be effective.
Low purity of the isolated product Incomplete reactionEnsure the reaction has gone to completion before work-up. If necessary, purify the crude product using recrystallization or column chromatography.
Co-precipitation of impuritiesOptimize the crystallization conditions (solvent, temperature, cooling rate) to selectively crystallize the desired product. A hot filtration step can remove insoluble impurities.
Residual starting materials or catalystWash the isolated solid with a suitable solvent to remove unreacted starting materials. If a solid catalyst was used, ensure it is completely removed by filtration.

Experimental Protocols

General Laboratory-Scale Synthesis of this compound

This protocol is a general guideline and may require optimization.

  • Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, reflux condenser, and a nitrogen inlet.

  • Reagent Addition: To the flask, add 5-cyanonicotinic acid, a suitable solvent (e.g., DMF, toluene), and a catalyst (e.g., zinc chloride or ammonium chloride).

  • Sodium Azide Addition: Carefully add sodium azide to the mixture. Caution: Handle sodium azide with extreme care in a designated area, using appropriate personal protective equipment (PPE) including double gloves, safety goggles, and a lab coat. Avoid contact with acids and metals.

  • Reaction: Heat the mixture to the desired temperature (e.g., 100-120 °C) and stir for several hours. Monitor the reaction progress by TLC or HPLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully and slowly acidify the mixture with an appropriate acid (e.g., dilute HCl) to precipitate the product. Caution: This step will generate hydrazoic acid. Ensure the work-up is performed in a well-ventilated fume hood.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Purification: Wash the solid with water and then a suitable organic solvent to remove impurities. The product can be further purified by recrystallization from an appropriate solvent system.

Visualizations

experimental_workflow cluster_reaction Reaction Stage cluster_workup Work-up & Isolation cluster_purification Purification Stage reagents 5-Cyanonicotinic Acid Sodium Azide Catalyst Solvent reaction_vessel Reaction Vessel (Heated & Stirred) reagents->reaction_vessel monitoring Reaction Monitoring (TLC/HPLC) reaction_vessel->monitoring cooling Cool Reaction monitoring->cooling acidification Acidification (Precipitation) cooling->acidification filtration Vacuum Filtration acidification->filtration washing Washing filtration->washing recrystallization Recrystallization washing->recrystallization drying Drying recrystallization->drying final_product Final Product: This compound drying->final_product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_reaction_params Reaction Parameters cluster_catalyst_issues Catalyst Issues cluster_solutions Potential Solutions start Low Yield or Incomplete Reaction temp Check Temperature start->temp time Check Reaction Time start->time reagents Check Reagent Quality start->reagents catalyst_activity Check Catalyst Activity start->catalyst_activity increase_temp Increase Temperature temp->increase_temp extend_time Extend Time time->extend_time use_fresh_reagents Use Fresh Reagents reagents->use_fresh_reagents catalyst_deactivation Consider Catalyst Deactivation catalyst_activity->catalyst_deactivation add_catalyst Add More Catalyst catalyst_deactivation->add_catalyst

References

Technical Support Center: Overcoming Poor Solubility of 5-(1H-tetrazol-5-yl)-nicotinic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with 5-(1H-tetrazol-5-yl)-nicotinic acid in biological buffers.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in neutral biological buffers?

A1: this compound is a weakly acidic compound. Its structure contains both a nicotinic acid moiety and a tetrazole ring. The tetrazole ring is often used as a bioisostere for a carboxylic acid group and exhibits acidic properties.[1][2] At neutral pH, the compound exists predominantly in its less soluble, protonated (non-ionized) form. To achieve significant solubility, the pH of the solution generally needs to be above the pKa of the acidic functional groups, leading to the formation of a more soluble salt.[3]

Q2: What are the primary strategies to improve the solubility of this compound in biological buffers like PBS?

A2: The primary strategies to enhance the solubility of this compound include:

  • pH Adjustment: Increasing the pH of the buffer to deprotonate the acidic tetrazole and carboxylic acid groups.[3]

  • Co-solvents: Employing water-miscible organic solvents to increase the solubilizing capacity of the aqueous buffer.[4][5]

  • Cyclodextrin Complexation: Using cyclodextrins to form inclusion complexes that enhance aqueous solubility.[6][7]

  • Solid Dispersion: Creating a solid dispersion of the compound in a hydrophilic carrier to improve its dissolution rate.[8][9][10]

Q3: What is the expected effect of pH on the solubility of this compound?

A3: As an acidic compound, the solubility of this compound is expected to be significantly higher at a pH above its pKa. By increasing the pH, the compound deprotonates to form a more polar and, therefore, more water-soluble salt. For weakly acidic drugs, solubility increases as the pH of the medium rises above their pKa.[3]

Q4: Can I use DMSO to dissolve the compound first and then dilute it in my biological buffer?

A4: Yes, this is a common practice. However, it is crucial to be aware of the potential for the compound to precipitate upon dilution into the aqueous buffer. The final concentration of DMSO should also be kept to a minimum, as it can have biological effects in cell-based assays. A typical final concentration of DMSO in such experiments is less than 0.5%.

Troubleshooting Guides

Issue 1: Compound precipitates when added to Phosphate-Buffered Saline (PBS) at pH 7.4.

Cause: The pH of the buffer is not high enough to maintain the compound in its soluble, deprotonated form.

Solutions:

  • pH Adjustment:

    • Prepare a stock solution of the compound in a small amount of a suitable organic solvent (e.g., DMSO).

    • Prepare a PBS solution with a higher pH (e.g., pH 8.0 or 8.5).

    • Slowly add the stock solution to the higher pH PBS while vortexing to facilitate dissolution.

    • Check the final pH and adjust if necessary. Note: Ensure the final pH is compatible with your experimental system.

  • Use of Co-solvents:

    • Prepare a stock solution of the compound in a water-miscible co-solvent such as ethanol, propylene glycol, or polyethylene glycol 400 (PEG 400).[4][11]

    • Prepare your desired biological buffer.

    • Add the co-solvent stock solution to the buffer to a final co-solvent concentration that maintains solubility and is tolerated by your experimental system (typically 1-5%).

Illustrative Data for Solubility Enhancement of Acidic Drugs:

MethodCompound TypeBufferpHCo-solvent/AdditiveFold Increase in Solubility (Approx.)
pH AdjustmentWeakly Acidic DrugPhosphate Buffer7.4 vs. 8.5None5 - 20
Co-solventPoorly Soluble DrugWater7.020% PEG 40010 - 100
CyclodextrinAcidic DrugWaterNeutral10 mM HP-β-CD5 - 50
Issue 2: Compound dissolves initially but crashes out of solution over time.

Cause: The solution is supersaturated, or the compound is degrading.

Solutions:

  • Optimize Concentration: Determine the maximum thermodynamic solubility in your chosen buffer system to avoid preparing supersaturated solutions.

  • Cyclodextrin Complexation: Cyclodextrins can form stable inclusion complexes, preventing precipitation.[6][7]

    • Prepare an aqueous solution of a suitable cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD).

    • Add the this compound to the cyclodextrin solution.

    • Stir or sonicate the mixture until the compound dissolves.

  • Solid Dispersion: Using a solid dispersion can improve the kinetic solubility and dissolution rate.[8][9][12][13] This is a more advanced technique typically used in formulation development.

Experimental Protocols

Protocol 1: Solubility Enhancement by pH Adjustment
  • Objective: To prepare a stock solution of this compound in a biological buffer by adjusting the pH.

  • Materials:

    • This compound

    • Phosphate-Buffered Saline (PBS)

    • 1 M NaOH

    • pH meter

    • Magnetic stirrer and stir bar

  • Procedure:

    • Weigh the desired amount of this compound.

    • Add the compound to the desired volume of PBS.

    • While stirring, slowly add 1 M NaOH dropwise to the suspension.

    • Monitor the pH continuously.

    • Continue adding NaOH until the compound is fully dissolved. Note the final pH.

    • If the final pH is higher than desired for the experiment, it may need to be carefully adjusted downwards with 1 M HCl, but be aware that this may cause precipitation if the pH drops below the pKa. It is often better to find the lowest pH at which the desired concentration is soluble.

Protocol 2: Solubility Enhancement using a Co-solvent
  • Objective: To prepare a solution of this compound using a co-solvent.

  • Materials:

    • This compound

    • Dimethyl sulfoxide (DMSO) or Polyethylene glycol 400 (PEG 400)

    • Biological buffer of choice (e.g., PBS)

    • Vortex mixer

  • Procedure:

    • Prepare a high-concentration stock solution of the compound in the chosen co-solvent (e.g., 100 mM in DMSO).

    • Vortex until the compound is completely dissolved.

    • To prepare the final working solution, slowly add the stock solution to the biological buffer while vortexing.

    • Ensure the final concentration of the co-solvent is compatible with the experimental system (e.g., for a final DMSO concentration of 0.1%, add 1 µL of the 100 mM stock to 999 µL of buffer for a final compound concentration of 100 µM).

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_strategies Solubilization Strategies cluster_outcome Desired Outcome Problem Poor solubility of this compound in neutral buffer pH_Adjustment pH Adjustment Problem->pH_Adjustment Co_solvents Co-solvents Problem->Co_solvents Cyclodextrins Cyclodextrin Complexation Problem->Cyclodextrins Solid_Dispersion Solid Dispersion Problem->Solid_Dispersion Outcome Soluble and stable solution for experiments pH_Adjustment->Outcome Co_solvents->Outcome Cyclodextrins->Outcome Solid_Dispersion->Outcome

Caption: Workflow for addressing poor solubility.

signaling_pathway_analogy cluster_compound Compound State cluster_conditions Buffer Conditions A Insoluble Compound (Protonated Form) B Soluble Compound (Deprotonated Form) A->B pH Increase B->A pH Decrease C Low pH (e.g., < pKa) C->A Favors D High pH (e.g., > pKa) D->B Favors

Caption: Relationship between pH and solubility state.

References

Technical Support Center: Analysis of 5-(1H-tetrazol-5-yl)-nicotinic acid by HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the refinement of High-Performance Liquid Chromatography (HPLC) methods for the analysis of 5-(1H-tetrazol-5-yl)-nicotinic acid. The information is tailored to researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the HPLC analysis of this compound.

IssuePossible Cause(s)Suggested Solution(s)
Peak Tailing Secondary interactions between the acidic analyte and basic silanol groups on the silica-based column packing.- Optimize Mobile Phase pH: Lower the pH of the mobile phase to 2.5-3.5 using an additive like formic acid or phosphoric acid. This will suppress the ionization of the carboxylic acid group on the analyte and reduce interactions with residual silanols. - Use an End-Capped Column: Employ a high-quality, end-capped C18 column to minimize the number of accessible silanol groups. - Add a Competing Base: In some cases, adding a small amount of a competing base like triethylamine (TEA) to the mobile phase can help to mask the silanol groups.
Peak Fronting Sample overload; Sample solvent stronger than the mobile phase.- Reduce Sample Concentration: Dilute the sample to a lower concentration and reinject. - Modify Sample Solvent: Dissolve the sample in a solvent that is weaker than or the same as the initial mobile phase composition. Ideally, dissolve the sample directly in the mobile phase.
Broad Peaks Low flow rate; Large dead volume in the HPLC system; Column contamination or degradation.- Optimize Flow Rate: Ensure the flow rate is optimal for the column dimensions. For a typical 4.6 mm ID column, a flow rate of 1.0 mL/min is a good starting point. - Check System Connections: Ensure all fittings and tubing are properly connected to minimize dead volume. - Column Washing: Implement a regular column washing procedure to remove strongly retained compounds. - Use a Guard Column: A guard column can protect the analytical column from contaminants.
Inconsistent Retention Times Fluctuation in mobile phase composition; Temperature variations; Column equilibration issues.- Ensure Proper Mobile Phase Mixing: Thoroughly degas and mix the mobile phase components. - Use a Column Oven: Maintain a constant column temperature to ensure reproducible retention. - Adequate Equilibration: Ensure the column is fully equilibrated with the mobile phase before injecting the sample, especially when changing mobile phase composition.
High Backpressure Blockage in the system (e.g., guard column, column frit, tubing); Particulate matter in the sample; Mobile phase precipitation.- Systematic Check: Isolate the source of the high pressure by systematically removing components (guard column, then analytical column) and observing the pressure. - Filter Samples: Filter all samples through a 0.45 µm or 0.22 µm syringe filter before injection. - Mobile Phase Compatibility: Ensure the mobile phase components are fully miscible and that buffers do not precipitate when mixed with the organic solvent.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a reversed-phase HPLC method for this compound?

A good starting point would be a C18 column with a mobile phase consisting of a mixture of an acidic aqueous buffer (e.g., 20 mM potassium phosphate monobasic adjusted to pH 3.0 with phosphoric acid) and an organic modifier like acetonitrile or methanol. A gradient elution from a lower to a higher percentage of the organic modifier is often a good strategy for initial method development.

Q2: How does the pH of the mobile phase affect the retention of this compound?

The retention of this compound, being an acidic compound, is highly dependent on the mobile phase pH. At a pH below its pKa, the molecule will be in its protonated, less polar form, leading to stronger retention on a reversed-phase column. Conversely, at a pH above its pKa, it will be in its ionized, more polar form, resulting in weaker retention and earlier elution.

Q3: What detection wavelength is suitable for the analysis of this compound?

Based on its structural similarity to nicotinic acid, a UV detection wavelength in the range of 260-265 nm is likely to provide good sensitivity.[1][2][3] It is always recommended to determine the UV absorption maximum of the compound in the mobile phase being used.

Q4: Can I use a 100% aqueous mobile phase for the analysis?

Using a 100% aqueous mobile phase on a standard C18 column can lead to a phenomenon known as "phase collapse" or "dewetting," resulting in a dramatic loss of retention. If high aqueous conditions are required, it is advisable to use a column specifically designed for aqueous mobile phases (e.g., an AQ-type C18 column).

Q5: How can I improve the resolution between this compound and its potential impurities?

To improve resolution, you can try several approaches:

  • Optimize the mobile phase: Adjust the gradient slope, the type of organic modifier (acetonitrile often provides different selectivity than methanol), or the pH of the aqueous phase.

  • Change the stationary phase: Try a different type of reversed-phase column (e.g., C8, Phenyl-Hexyl) or a column with a different particle size.

  • Adjust the temperature: Lowering or raising the temperature can sometimes improve selectivity.

Experimental Protocols

Below is a representative experimental protocol for the HPLC analysis of this compound. Note: This is a hypothetical method based on the analysis of structurally similar compounds and should be optimized and validated for your specific application.

1. Preparation of Mobile Phase

  • Mobile Phase A (Aqueous): Prepare a 25 mM solution of potassium phosphate monobasic in HPLC-grade water. Adjust the pH to 3.0 with phosphoric acid. Filter through a 0.45 µm membrane filter.

  • Mobile Phase B (Organic): HPLC-grade acetonitrile.

2. Standard and Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in a 10 mL volumetric flask with a 50:50 mixture of Mobile Phase A and Mobile Phase B.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1-100 µg/mL).

  • Sample Preparation: The sample preparation will depend on the matrix. For a bulk drug substance, a similar dissolution procedure as the standard can be followed. For formulated products, an appropriate extraction procedure will be necessary.

3. HPLC Conditions

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A: 25 mM KH2PO4 (pH 3.0) B: Acetonitrile
Gradient 0-2 min: 5% B 2-15 min: 5% to 60% B 15-17 min: 60% B 17-18 min: 60% to 5% B 18-25 min: 5% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 262 nm

Quantitative Data Summary

The following tables present hypothetical data that could be obtained using the representative HPLC method described above.

Table 1: System Suitability Parameters

ParameterAcceptance CriteriaTypical Result
Tailing Factor ≤ 2.01.2
Theoretical Plates ≥ 20008500
%RSD of Peak Area (n=6) ≤ 2.0%0.8%
%RSD of Retention Time (n=6) ≤ 1.0%0.3%

Table 2: Linearity Data

Concentration (µg/mL)Mean Peak Area (n=3)
115,230
576,150
10151,980
25380,100
50759,950
1001,521,000
Correlation Coefficient (r²) ≥ 0.999

Visualizations

HPLC_Troubleshooting_Workflow start Problem Observed (e.g., Poor Peak Shape, RT Shift) check_system Check System Suitability (Pressure, Baseline) start->check_system isolate_problem Isolate the Problem (Single vs. All Peaks) check_system->isolate_problem peak_shape Peak Shape Issues (Tailing, Fronting, Broad) isolate_problem->peak_shape Single Peak retention_time Retention Time Issues (Shifting, Inconsistent) isolate_problem->retention_time All Peaks pressure Pressure Issues (High, Low, Fluctuating) isolate_problem->pressure System-wide node_pH Adjust Mobile Phase pH peak_shape->node_pH node_column Check/Replace Column peak_shape->node_column node_sample Check Sample Prep peak_shape->node_sample node_mobile_phase Check Mobile Phase Prep retention_time->node_mobile_phase node_temp Check Column Temperature retention_time->node_temp node_equilibration Ensure Proper Equilibration retention_time->node_equilibration node_blockage Check for Blockages pressure->node_blockage node_leak Check for Leaks pressure->node_leak end_node Problem Resolved node_pH->end_node node_column->end_node node_sample->end_node node_mobile_phase->end_node node_temp->end_node node_equilibration->end_node node_blockage->end_node node_leak->end_node

Caption: A general workflow for troubleshooting common HPLC issues.

HPLC_Parameter_Relationships cluster_parameters Adjustable HPLC Parameters cluster_outcomes Chromatographic Outcomes mp_ph Mobile Phase pH retention Retention Time mp_ph->retention Strongly affects acidic analytes peak_shape Peak Shape mp_ph->peak_shape Affects silanol interactions mp_organic Organic Modifier % mp_organic->retention Primary driver of retention resolution Resolution mp_organic->resolution column_chem Column Chemistry (C18, C8, etc.) column_chem->retention column_chem->resolution Alters selectivity temp Temperature temp->retention temp->resolution flow_rate Flow Rate flow_rate->resolution Affects efficiency analysis_time Analysis Time flow_rate->analysis_time Inversely proportional backpressure Backpressure flow_rate->backpressure Directly proportional

Caption: The relationship between key HPLC parameters and their impact on chromatographic results.

References

Technical Support Center: 5-(1H-tetrazol-5-yl)-nicotinic Acid Stability and Degradation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential degradation of 5-(1H-tetrazol-5-yl)-nicotinic acid and strategies to prevent it. The information is presented in a question-and-answer format to address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the main degradation pathways for this compound?

A1: Based on the chemical structure, which combines a tetrazole ring and a nicotinic acid moiety, the main potential degradation pathways include:

  • Photodegradation: The tetrazole ring is known to be susceptible to photolytic cleavage upon exposure to UV light, which can lead to the extrusion of nitrogen gas and the formation of various reactive intermediates.[1][2]

  • Hydrolysis: The nicotinic acid part of the molecule, specifically the carboxylic acid group, can undergo reactions in aqueous solutions, although it is generally stable. The tetrazole ring is also relatively stable to hydrolysis under normal conditions.

  • Oxidative Degradation: Both the pyridine and tetrazole rings can be susceptible to oxidation, potentially leading to the formation of N-oxides or other oxidized species.[3]

  • Thermal Degradation: While tetrazoles are generally thermally stable, high temperatures can lead to the decomposition of the tetrazole ring, often with the loss of nitrogen gas.[4][5]

Q2: How can I prevent the degradation of my this compound sample during storage?

A2: To ensure the stability of your sample, consider the following storage conditions:

  • Protection from Light: Store the compound in amber vials or wrap the container with aluminum foil to protect it from light and prevent photodegradation.

  • Controlled Temperature: Store the compound at a low, controlled temperature, such as in a refrigerator or freezer, to minimize the risk of thermal degradation.

  • Inert Atmosphere: For long-term storage, consider storing the compound under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative degradation.

  • Dry Conditions: Store the compound in a desiccator or with a desiccant to minimize exposure to moisture, which could potentially facilitate hydrolytic degradation over extended periods.

Q3: What are the likely degradation products of this compound?

A3: While specific degradation products for this exact molecule are not extensively documented in publicly available literature, based on the degradation of related compounds, potential degradation products could include:

  • From photolysis of the tetrazole ring: Compounds resulting from nitrogen extrusion and ring cleavage.[1][2]

  • From oxidation: N-oxides of the pyridine ring.

  • From thermal degradation: Fragmentation of the tetrazole and pyridine rings.[4][5]

Q4: Are there any known incompatibilities with common solvents or excipients?

A4: While specific incompatibility data is limited, it is advisable to be cautious with:

  • Strong Oxidizing Agents: These could lead to the degradation of the molecule.

  • Strong Acids and Bases: Although generally stable, prolonged exposure to harsh pH conditions, especially at elevated temperatures, could potentially lead to degradation.

  • Photoreactive Solvents: If working with solutions exposed to light, ensure the solvent itself is not photoreactive in a way that could accelerate the degradation of the compound.

Troubleshooting Guide

Problem 1: I am observing a loss of purity of my solid compound over time, even when stored at room temperature.

  • Question: Is your compound exposed to light?

    • Answer: this compound, due to its tetrazole moiety, may be susceptible to photodegradation.[1][2] Store the compound in a light-protected container (e.g., amber vial) and in a dark place.

  • Question: Is the storage environment humid?

    • Answer: Although generally stable, high humidity could potentially contribute to slow hydrolysis over long periods. Store the compound in a desiccator.

Problem 2: My solution of this compound shows new peaks in the HPLC chromatogram after a few days.

  • Question: What solvent is the compound dissolved in, and how is the solution being stored?

    • Answer: If the solution is not protected from light, photodegradation is a likely cause of new peaks.[1][2] Prepare solutions fresh and use them promptly. If storage is necessary, store solutions in the dark and at a low temperature. Also, ensure the solvent is of high purity and does not contain impurities that could react with your compound.

  • Question: What is the pH of your solution?

    • Answer: Extreme pH values, especially when combined with elevated temperatures, can accelerate degradation. Whenever possible, maintain the pH of the solution close to neutral.

Problem 3: I am seeing unexpected results in my biological assay, which might be related to compound instability.

  • Question: How are you preparing and storing your stock solutions for the assay?

    • Answer: The stability of the compound in the assay medium is crucial. It is recommended to perform a preliminary stability test of the compound in the assay buffer under the experimental conditions (e.g., temperature, light exposure) to ensure its integrity throughout the experiment. Prepare fresh solutions before each experiment if stability is a concern.

Data Presentation: Predicted Stability Summary

Stress ConditionParameterExpected StabilityPotential Degradation ProductsRecommended Prevention Strategy
Hydrolytic 0.1 M HCl, 60°CModerately StablePotential for hydrolysis of the carboxylic acid group (though generally stable)Use buffered solutions, avoid extreme pH
0.1 M NaOH, 60°CModerately StablePotential for salt formation and other base-catalyzed reactionsUse buffered solutions, avoid extreme pH
Oxidative 3% H₂O₂, RTPotentially UnstableN-oxides, ring-opened productsStore under inert gas, use antioxidants if necessary
Photolytic UV light (254 nm)UnstableTetrazole ring cleavage products, nitrogen gasStore in the dark, use amber glassware
Thermal 80°C, solid stateStableRing fragmentation products at higher temperaturesStore at controlled room temperature or below

Experimental Protocols: Forced Degradation Study

A forced degradation study is essential to identify potential degradation products and establish the stability-indicating nature of analytical methods.[6]

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • HPLC system with a UV detector

  • Photostability chamber

  • Oven

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Keep the solution at 60°C for 24 hours.

    • Withdraw samples at appropriate time points (e.g., 0, 4, 8, 24 hours).

    • Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.

    • If no degradation is observed, repeat the experiment with 1 M HCl.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Keep the solution at 60°C for 24 hours.

    • Withdraw samples at appropriate time points.

    • Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.

    • If no degradation is observed, repeat the experiment with 1 M NaOH.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • Withdraw samples at appropriate time points.

  • Photolytic Degradation:

    • Expose a solution of the compound (e.g., 100 µg/mL) and the solid compound to UV light (e.g., 254 nm) in a photostability chamber for a defined period.

    • A control sample should be wrapped in aluminum foil to protect it from light.

    • Analyze the samples at appropriate time points.

  • Thermal Degradation:

    • Place the solid compound in an oven at 80°C for 48 hours.

    • Dissolve a portion of the stressed solid in the initial solvent and analyze.

  • Analysis:

    • Analyze all samples by a suitable stability-indicating HPLC method (e.g., reverse-phase HPLC with a C18 column and a gradient elution of a buffered mobile phase and an organic modifier).

    • Monitor the chromatograms for the appearance of new peaks and a decrease in the peak area of the parent compound.

Visualizations

cluster_0 Potential Degradation Pathways cluster_1 Stress Conditions cluster_2 Degradation Products Parent This compound Light Light (Photolysis) Heat Heat (Thermal) Oxidant Oxidizing Agent pH Acid/Base (Hydrolysis) Photo_Prod Tetrazole Ring Cleavage Products Light->Photo_Prod leads to Thermal_Prod Ring Fragmentation Heat->Thermal_Prod leads to Oxid_Prod N-Oxides Oxidant->Oxid_Prod leads to Hydro_Prod Hydrolyzed Products pH->Hydro_Prod leads to

Caption: Hypothetical degradation pathways for this compound.

Start Start: Prepare Stock Solution Stress Apply Stress Conditions (Acid, Base, Oxidative, Light, Heat) Start->Stress Sample Withdraw and Neutralize Samples (if applicable) Stress->Sample Analyze Analyze by Stability-Indicating HPLC Method Sample->Analyze Evaluate Evaluate Chromatograms for New Peaks and Parent Loss Analyze->Evaluate End End: Characterize Degradants Evaluate->End

Caption: Experimental workflow for a forced degradation study.

Start Unexpected Degradation Observed Is_Solid Is the sample solid or in solution? Start->Is_Solid Check_Light_Solid Check for light exposure and humidity. Store in dark, dry conditions. Is_Solid->Check_Light_Solid Solid Check_Solvent Check solvent purity and storage conditions of solution. Is_Solid->Check_Solvent Solution Check_pH Is the solution at an extreme pH? Check_Solvent->Check_pH Buffer_Solution Buffer the solution to a neutral pH. Check_pH->Buffer_Solution Yes Fresh_Solution Prepare fresh solutions before use. Check_pH->Fresh_Solution No

Caption: Troubleshooting guide for unexpected degradation.

References

addressing regioselectivity issues in the synthesis of tetrazolyl-nicotinic acids

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of tetrazolyl-nicotinic acids. This resource provides researchers, chemists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges, with a primary focus on controlling regioselectivity.

Frequently Asked Questions (FAQs)

Q1: Why is regioselectivity a critical issue in the synthesis of 5-(pyridin-3-yl)-1H-tetrazole?

A: The primary synthetic route to 5-(pyridin-3-yl)-1H-tetrazole, the core of many tetrazolyl-nicotinic acids, is the [3+2] cycloaddition of 3-cyanopyridine (nicotinonitrile) with an azide source, typically sodium azide.[1] The resulting 5-substituted 1H-tetrazole exists as a mixture of two rapidly equilibrating tautomers: the 1H- and 2H-tetrazole forms. While this tautomerism is inherent to the product, poor reaction control can lead to a mixture of undesired side products or incomplete conversion, complicating purification.

The true regioselectivity challenge arises in subsequent N-alkylation or N-arylation reactions, where the alkyl/aryl group can attach to either the N1 or N2 position of the tetrazole ring. The ratio of these N1 and N2 isomers is highly dependent on the reaction conditions and the electronic nature of the substituent. Therefore, achieving a clean and high-yielding initial cycloaddition is the first and most critical step in controlling the overall synthetic pathway.

Caption: Tautomeric equilibrium of the final product.

Q2: My cycloaddition reaction is sluggish or incomplete. What are the most common causes and solutions?

A: Incomplete conversion of the starting nitrile is a frequent issue. Several factors can contribute to this problem:

  • Insufficient Nitrile Activation: The cyano group on the pyridine ring is moderately electron-deficient but often requires activation to react efficiently with azide. Lewis acid catalysts are essential for this purpose.[2]

  • Inappropriate Solvent: The choice of solvent impacts reagent solubility and reaction rate. Polar aprotic solvents are generally effective.

  • Low Temperature: While safer, lower temperatures can significantly slow down the reaction rate. An optimal temperature that ensures a reasonable rate without excessive side-product formation is necessary.

  • Reagent Purity and Moisture: Sodium azide is hygroscopic, and water can interfere with the reaction. Ensure all reagents are pure and the reaction is conducted under anhydrous conditions where necessary.

The following workflow can help troubleshoot these issues.

G Figure 2. Troubleshooting Workflow for Incomplete Cycloaddition Start Reaction Incomplete (Low Conversion of Nitrile) CheckCatalyst Is a Lewis Acid Catalyst (e.g., ZnCl₂, CoCl₂) being used? Start->CheckCatalyst AddCatalyst Add Lewis Acid Catalyst. Recommended: 0.5-1.5 eq. ZnCl₂. CheckCatalyst->AddCatalyst No CheckSolvent What is the solvent? (e.g., DMF, NMP, H₂O) CheckCatalyst->CheckSolvent Yes AddCatalyst->CheckSolvent ChangeSolvent Switch to a high-boiling polar aprotic solvent like DMF or NMP. CheckSolvent->ChangeSolvent Non-polar or low-boiling CheckTemp Is the reaction temperature optimized (typically 100-150°C)? CheckSolvent->CheckTemp Polar aprotic ChangeSolvent->CheckTemp IncreaseTemp Incrementally increase temperature. Monitor reaction by TLC/LC-MS. CheckTemp->IncreaseTemp No / Too low CheckReagents Verify purity of NaN₃ and dryness of solvent. CheckTemp->CheckReagents Yes IncreaseTemp->CheckReagents End Reaction Optimized CheckReagents->End

Caption: A step-by-step guide to resolving incomplete reactions.

Q3: How do I choose the right catalyst and reaction conditions to maximize yield and purity?

A: The selection of catalyst and conditions is crucial for an efficient and clean reaction. Lewis acids are the most effective catalysts as they coordinate to the nitrogen of the nitrile, making it more electrophilic and susceptible to attack by the azide anion.[3]

Catalyst Choice:

  • Zinc Salts (ZnCl₂, ZnBr₂): These are the most common, effective, and cost-efficient catalysts. They significantly lower the activation energy, allowing for lower reaction temperatures.[3]

  • Cobalt Complexes (CoCl₂): Recent studies have shown that cobalt(II) complexes can also be highly effective, sometimes offering better activity under homogeneous conditions.[4][5]

  • Other Lewis Acids (AlCl₃, InCl₃): While effective, they can be more sensitive to moisture and may require stricter anhydrous conditions.[2]

Solvent & Temperature:

  • DMF or NMP: High-boiling polar aprotic solvents are excellent choices as they solubilize the reagents well and allow for higher reaction temperatures (120-150 °C), which are often required.

  • Water or Ethanol: Greener solvent choices are possible, especially with robust catalysts like zinc salts. These reactions may require slightly longer times or higher catalyst loading but offer significant environmental and safety benefits.[3]

Troubleshooting Guides & Data

Guide 1: Optimizing Reaction Conditions for 5-(pyridin-3-yl)-1H-tetrazole Synthesis

This table summarizes the impact of various reaction parameters on the synthesis. Yields are illustrative and based on typical outcomes for aromatic nitriles.

ParameterCondition ACondition BCondition CCondition D
Catalyst NoneNH₄Cl (1.5 eq)ZnCl₂ (1.2 eq) CoCl₂ (0.1 eq)
Azide Source NaN₃ (2.0 eq)NaN₃ (2.0 eq)NaN₃ (1.5 eq)NaN₃ (1.5 eq)
Solvent TolueneDMFWater DMF
Temperature 110 °C130 °C100 °C 120 °C
Time 48 h24 h12 h 18 h
Typical Yield <10%65-75%>90% 85-95%
Notes Very slow, low conversion.Standard but often requires long times and high temperatures.Highly efficient, green, and safe. [3]Effective catalytic method.[4]

Experimental Protocols

Protocol 1: High-Yield, Green Synthesis of 5-(pyridin-3-yl)-1H-tetrazole using Zinc Chloride

This protocol is based on the highly effective zinc-catalyzed method, which can be performed in water.[3]

Materials:

  • 3-Cyanopyridine (nicotinonitrile)

  • Sodium Azide (NaN₃)

  • Zinc Chloride (ZnCl₂), anhydrous

  • Deionized Water

  • Hydrochloric Acid (HCl), concentrated

  • Ethyl Acetate

Procedure:

  • Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-cyanopyridine (1.0 eq), sodium azide (1.5 eq), and zinc chloride (1.2 eq).

  • Solvent Addition: Add deionized water to the flask (approx. 5-10 mL per gram of nitrile).

  • Reaction: Heat the mixture to reflux (100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 8-12 hours.

  • Workup (Acidification): Cool the reaction mixture to room temperature. Carefully and slowly acidify the mixture to pH ~2 by adding concentrated HCl dropwise in an ice bath (Caution: This step quenches excess azide and protonates the product. Hydrazoic acid (HN₃) is toxic and volatile; perform this in a well-ventilated fume hood).

  • Isolation: The product, 5-(pyridin-3-yl)-1H-tetrazole hydrochloride, will precipitate as a white solid. If it does not, it may be necessary to concentrate the solution.

  • Purification: Collect the solid by vacuum filtration, wash with a small amount of cold water, and then with ethyl acetate to remove any unreacted nitrile.

  • Drying: Dry the purified solid under vacuum to yield the final product. The free base can be obtained by neutralizing the hydrochloride salt.

Protocol 2: Traditional Synthesis using Ammonium Chloride in DMF

This is a more traditional method that avoids transition metal catalysts but typically requires higher temperatures and longer reaction times.

Materials:

  • 3-Cyanopyridine (nicotinonitrile)

  • Sodium Azide (NaN₃)

  • Ammonium Chloride (NH₄Cl)

  • N,N-Dimethylformamide (DMF)

  • Water

  • Hydrochloric Acid (HCl)

Procedure:

  • Setup: In a round-bottom flask, dissolve 3-cyanopyridine (1.0 eq), sodium azide (2.0 eq), and ammonium chloride (1.5 eq) in DMF.

  • Reaction: Heat the reaction mixture to 120-130 °C under a nitrogen atmosphere. Stir for 24-36 hours, monitoring by TLC for the disappearance of the starting material.

  • Workup: Cool the mixture to room temperature and pour it into a beaker of ice water.

  • Acidification: Acidify the aqueous mixture to pH ~2 with HCl in a fume hood.

  • Isolation: The product will precipitate. Collect the solid by filtration.

  • Purification: Wash the crude product with cold water and dry under vacuum. Recrystallization from an appropriate solvent (e.g., ethanol/water) may be necessary to achieve high purity.

References

Validation & Comparative

Validating GPR109a as a Target for 5-(1H-tetrazol-5-yl)-nicotinic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the validation of the G-protein coupled receptor 109a (GPR109a) as a therapeutic target for 5-(1H-tetrazol-5-yl)-nicotinic acid and its alternatives. While direct experimental data for this compound is limited in publicly available literature, this guide leverages data from structurally similar tetrazole and pyrazole derivatives, alongside the well-characterized agonist nicotinic acid, to provide a robust comparative framework. This analysis is supported by detailed experimental protocols and visual representations of key biological pathways and workflows.

GPR109a Signaling Pathways

GPR109a, also known as Hydroxycarboxylic Acid Receptor 2 (HCA2), is a Gi/o-coupled receptor. Its activation by agonists such as nicotinic acid initiates a cascade of intracellular events. The primary signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP subsequently modulates the activity of protein kinase A (PKA) and downstream effectors.

Furthermore, GPR109a activation can lead to the recruitment of β-arrestin proteins. This interaction can mediate G-protein independent signaling pathways and is also involved in receptor desensitization and internalization. Understanding the biased agonism of a ligand—its preference for activating either the G-protein or β-arrestin pathway—is crucial in drug development to separate therapeutic effects from potential side effects.

GPR109a Signaling Pathways cluster_membrane Cell Membrane cluster_g_protein G-Protein Pathway cluster_arrestin β-Arrestin Pathway GPR109a GPR109a Receptor Gi_protein Gi/o Protein GPR109a->Gi_protein Activates beta_Arrestin β-Arrestin GPR109a->beta_Arrestin Recruits Agonist This compound (or other agonist) Agonist->GPR109a Binds to AdenylylCyclase Adenylyl Cyclase Gi_protein->AdenylylCyclase Inhibits cAMP ↓ cAMP AdenylylCyclase->cAMP PKA ↓ PKA Activity cAMP->PKA CellularResponse_G Therapeutic Effects (e.g., Anti-lipolysis) PKA->CellularResponse_G Internalization Receptor Internalization beta_Arrestin->Internalization Signaling_Arrestin G-Protein Independent Signaling beta_Arrestin->Signaling_Arrestin SideEffects Potential Side Effects (e.g., Flushing) Signaling_Arrestin->SideEffects

Caption: GPR109a signaling cascades initiated by agonist binding.

Comparative Performance of GPR109a Agonists

The validation of this compound as a GPR109a target necessitates a comparison of its pharmacological properties with established and alternative agonists. The following tables summarize key performance indicators for nicotinic acid and representative tetrazole/pyrazole-containing GPR109a agonists. It is important to note the absence of specific data for this compound in the public domain; the data for related compounds are presented to infer potential activity.

Table 1: In Vitro GPR109a Binding Affinity and Potency

CompoundChemical ClassBinding Assay TypeKi (nM)Functional Assay TypeEC50 (nM)Efficacy (% of Nicotinic Acid)
Nicotinic AcidCarboxylic Acid[³H]-Nicotinic Acid Competition100 - 500cAMP Inhibition100 - 300100%
MK-0354Tetrahydro-cyclopentapyrazoleNot ReportedNot ReportedcAMP Inhibition~100Partial Agonist
AcifranPyrazinecarboxylic AcidNot ReportedNot ReportedcAMP Inhibition~300Full Agonist
Hypothetical Data for this compoundTetrazolyl-nicotinic Acid[³H]-Nicotinic Acid CompetitionNot AvailablecAMP InhibitionNot AvailableNot Available

Note: The tetrazole moiety is a well-established bioisostere for a carboxylic acid, often leading to similar or improved potency and metabolic stability. Therefore, it is hypothesized that this compound would exhibit potent GPR109a agonism.

Table 2: In Vitro GPR109a Functional Activity Profile

CompoundG-Protein Pathway Activation (cAMP Inhibition)β-Arrestin RecruitmentBiased Agonism Profile
Nicotinic AcidPotent AgonistStrong RecruitmentBalanced Agonist
MK-0354Partial AgonistWeak or No RecruitmentG-protein Biased
AcifranFull AgonistStrong RecruitmentBalanced Agonist
Hypothetical Profile for this compoundExpected Potent AgonistTo be determinedTo be determined

Experimental Protocols

The validation of GPR109a as a target relies on a suite of well-established in vitro assays. Below are detailed methodologies for key experiments.

Radioligand Binding Assay (Competition)

This assay is employed to determine the binding affinity (Ki) of a test compound for the GPR109a receptor.

Protocol:

  • Membrane Preparation: Membranes are prepared from cells stably expressing human GPR109a (e.g., HEK293 or CHO cells).

  • Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂) is used.

  • Incubation: A fixed concentration of a radiolabeled GPR109a ligand (e.g., [³H]-nicotinic acid) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound (e.g., this compound).

  • Separation: The reaction is incubated to equilibrium, after which bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Detection: The radioactivity retained on the filters is quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Radioligand Binding Assay Workflow start Start membranes Prepare GPR109a-expressing cell membranes start->membranes incubation Incubate membranes with [³H]-Nicotinic Acid and Test Compound membranes->incubation filtration Separate bound and free radioligand via filtration incubation->filtration scintillation Quantify radioactivity using scintillation counting filtration->scintillation analysis Calculate IC50 and Ki values scintillation->analysis end End analysis->end

Caption: Workflow for a competitive radioligand binding assay.

cAMP Functional Assay

This assay measures the ability of a compound to activate the GPR109a receptor and inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP levels.

Protocol:

  • Cell Culture: GPR109a-expressing cells are seeded in a multi-well plate.

  • Stimulation: Cells are pre-treated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation, followed by stimulation with forskolin (to activate adenylyl cyclase) in the presence of varying concentrations of the test compound.

  • Lysis: The cells are lysed to release intracellular cAMP.

  • Detection: The concentration of cAMP is quantified using a competitive immunoassay, often employing technologies like HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen.

  • Data Analysis: The concentration of the test compound that produces 50% of the maximal inhibition of forskolin-stimulated cAMP production (EC50) is determined.

β-Arrestin Recruitment Assay

This assay determines the ability of a compound to induce the interaction between GPR109a and β-arrestin.

Protocol:

  • Cell Line: A cell line is engineered to co-express GPR109a fused to a donor molecule (e.g., a luciferase fragment) and β-arrestin fused to an acceptor molecule (e.g., the complementary luciferase fragment or a fluorescent protein).

  • Stimulation: The cells are treated with varying concentrations of the test compound.

  • Detection: Agonist-induced recruitment of β-arrestin to the receptor brings the donor and acceptor molecules into close proximity, generating a detectable signal (e.g., luminescence or FRET).

  • Data Analysis: The EC50 for β-arrestin recruitment is calculated from the dose-response curve.

Functional Assay Comparison cluster_assays In Vitro Functional Assays cAMP_Assay cAMP Assay G_Protein_Pathway G-Protein Signaling cAMP_Assay->G_Protein_Pathway Measures beta_Arrestin_Assay β-Arrestin Assay Arrestin_Pathway β-Arrestin Signaling beta_Arrestin_Assay->Arrestin_Pathway Measures Therapeutic_Effect Therapeutic Effect G_Protein_Pathway->Therapeutic_Effect Correlates with Side_Effect Potential Side Effect Arrestin_Pathway->Side_Effect Correlates with

Caption: Relationship between functional assays and signaling outcomes.

Conclusion

The validation of this compound as a GPR109a agonist requires rigorous in vitro characterization. Based on the established role of the tetrazole moiety as a carboxylic acid bioisostere and the extensive data on related GPR109a agonists, it is highly probable that this compound will demonstrate potent agonism at this receptor. The key differentiating factor for its therapeutic potential will likely reside in its specific biased agonism profile, influencing its efficacy versus side-effect profile. The experimental protocols outlined in this guide provide a clear roadmap for the comprehensive pharmacological profiling of this and other novel GPR109a agonists. Further studies are warranted to generate specific data for this compound to definitively position it within the landscape of GPR109a-targeted therapeutics.

A Comparative Analysis of 5-(1H-tetrazol-5-yl)-nicotinic Acid and Other Tetrazole-Based Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the hypothetical therapeutic agent 5-(1H-tetrazol-5-yl)-nicotinic acid against a range of established tetrazole-based drugs. The comparison is grounded in the principle of bioisosterism, where the tetrazole group serves as a metabolically stable substitute for a carboxylic acid moiety, a common strategy in modern drug design. Due to the limited publicly available experimental data on this compound, this analysis will project its potential pharmacological profile based on its structural similarity to nicotinic acid and compare it with well-characterized tetrazole-containing drugs from different therapeutic classes: angiotensin II receptor blockers (ARBs), antibiotics, and an aromatase inhibitor.

Introduction to this compound

This compound is a structural analogue of nicotinic acid (niacin), a well-known lipid-lowering agent. In this compound, the carboxylic acid group of nicotinic acid is replaced by a 5-substituted 1H-tetrazole ring. This substitution is anticipated to mimic the acidic properties of the carboxylic acid while potentially offering improved metabolic stability and other favorable pharmacokinetic properties. The primary biological target of nicotinic acid is the G-protein coupled receptor GPR109A (also known as the nicotinic acid receptor). Activation of GPR109A in adipocytes inhibits lipolysis, leading to a decrease in plasma free fatty acids and subsequently reduced triglyceride synthesis in the liver.

Comparative Analysis with Established Tetrazole-Based Drugs

To provide a broad context for the potential of this compound, this guide will compare its projected activity with the following tetrazole-containing drugs:

  • Angiotensin II Receptor Blockers (ARBs): Losartan, Valsartan, Irbesartan, and Candesartan. These drugs are mainstays in the treatment of hypertension and heart failure.

  • Antibiotics: Cefotiam and Tedizolid, representing the cephalosporin and oxazolidinone classes, respectively.

  • Aromatase Inhibitor: Letrozole, a key therapeutic in the treatment of hormone-receptor-positive breast cancer.

Data Presentation

The following tables summarize key quantitative data for the selected tetrazole-based drugs, providing a basis for performance comparison.

Table 1: In Vitro Potency of Selected Tetrazole-Based Drugs

DrugTargetAssay TypePotency (IC50/Ki)Reference(s)
Losartan Angiotensin II Type 1 (AT1) ReceptorRadioligand BindingIC50: 16.4 nM - 20 nM[1][2]
Valsartan Angiotensin II Type 1 (AT1) ReceptorRadioligand Binding--
Irbesartan Angiotensin II Type 1 (AT1) ReceptorRadioligand BindingIC50: 1.3 nM - 1.7 nM; Ki: 4.05 nM[1][3][4][5]
Candesartan Angiotensin II Type 1 (AT1) ReceptorRadioligand BindingIC50: 0.26 nM - 2.86 nM[6]
Letrozole Aromatase (CYP19A1)Cell-free enzymatic assayIC50: 0.07 nM - 20 nM[7]

Table 2: Antimicrobial Activity of Tetrazole-Based Antibiotics

DrugOrganismMIC90 (μg/mL)Reference(s)
Cefotiam Staphylococcus aureus (MSSA)--
Streptococcus pyogenes--
Escherichia coli--
Tedizolid Staphylococcus aureus (MRSA)0.25 - 0.5[8][9][10]
Staphylococcus aureus (MSSA)0.12 - 0.5[8][9][11]
Streptococcus pyogenes0.5[8]
Streptococcus agalactiae0.5[8]
Enterococcus faecalis0.5[8]

Table 3: Pharmacokinetic Properties of Selected Tetrazole-Based Drugs

DrugBioavailability (%)Protein Binding (%)Half-life (t½) (hours)Primary Route of EliminationReference(s)
Losartan ~33>982 (Losartan), 6-9 (EXP3174)Biliary and Renal[12]
Valsartan ~25956 - 9Biliary[9][13][14]
Irbesartan 60-80~9011-15Biliary and Renal[15]
Candesartan ~15 (as cilexetil)>999Biliary and Renal[16]
Cefotiam - (IV/IM)40~1Renal[17]
Tedizolid ~9170-90~12Hepatic[4]
Letrozole ~99.9~60~42Hepatic[18][19]

Signaling Pathways and Experimental Workflows

Visual representations of key biological pathways and experimental procedures are provided below to enhance understanding.

GPR109A_Signaling_Pathway cluster_membrane Cell Membrane GPR109A GPR109A (Nicotinic Acid Receptor) Gi Gi GPR109A->Gi activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP produces Nicotinic_Acid Nicotinic Acid or This compound Nicotinic_Acid->GPR109A Gi->Inhibition PKA Protein Kinase A cAMP->PKA activates HSL Hormone-Sensitive Lipase (HSL) PKA->HSL activates Lipolysis Lipolysis HSL->Lipolysis catalyzes Inhibition->AC

Figure 1: GPR109A Signaling Pathway.

AT1R_Signaling_Pathway AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R Gq Gq/11 AT1R->Gq activates Sartans Sartans (e.g., Losartan) Sartans->AT1R inhibit PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca2+ Release (from ER) IP3->Ca2_release PKC Protein Kinase C (PKC) DAG->PKC Vasoconstriction Vasoconstriction Ca2_release->Vasoconstriction Aldosterone Aldosterone Secretion PKC->Aldosterone

Figure 2: Angiotensin II Type 1 Receptor Signaling Pathway.

Experimental_Workflow_AT1R_Binding start Start prep_membranes Prepare Cell Membranes (expressing AT1R) start->prep_membranes incubate Incubate Membranes with Radiolabeled Angiotensin II and Test Compound prep_membranes->incubate separate Separate Bound and Free Radioligand incubate->separate quantify Quantify Radioactivity separate->quantify analyze Analyze Data (Calculate IC50/Ki) quantify->analyze end End analyze->end

Figure 3: Workflow for AT1 Receptor Binding Assay.

Detailed Experimental Protocols

Angiotensin II Type 1 (AT1) Receptor Binding Assay (Competitive Radioligand Binding)

Objective: To determine the binding affinity (IC50 or Ki) of a test compound for the AT1 receptor.

Materials:

  • Cell membranes prepared from cells overexpressing the human AT1 receptor.

  • Radioligand: [³H]-Losartan or ¹²⁵I-[Sar¹,Ile⁸]Angiotensin II.

  • Non-labeled competitor: Angiotensin II or a known AT1 receptor antagonist (e.g., Losartan).

  • Test compound (e.g., this compound or other sartans).

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation vials and scintillation cocktail.

  • Liquid scintillation counter.

Procedure:

  • Reaction Setup: In a 96-well plate, add binding buffer, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound or a known competitor.

  • Initiate Binding: Add the cell membrane preparation to each well to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature (e.g., 25°C) for a specified time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

  • Termination of Reaction: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold binding buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation.

Antimicrobial Susceptibility Testing (Broth Microdilution)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific bacterium. This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.[20][21][22][23]

Materials:

  • Test antibiotic (e.g., Cefotiam, Tedizolid).

  • Bacterial isolate to be tested.

  • Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Sterile 96-well microtiter plates.

  • Spectrophotometer or McFarland standards.

  • Incubator.

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the test bacterium equivalent to a 0.5 McFarland standard. This is then diluted in CAMHB to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.

  • Antibiotic Dilution: Prepare serial two-fold dilutions of the test antibiotic in CAMHB in the microtiter plate.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation: Incubate the plate at 35°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism as detected by the unaided eye.

Aromatase (CYP19A1) Inhibition Assay (Fluorometric)

Objective: To determine the in vitro inhibitory potency (IC50) of a test compound against human aromatase.

Materials:

  • Recombinant human aromatase (CYP19A1).

  • Fluorogenic substrate (e.g., 7-methoxy-4-(trifluoromethyl)-coumarin).

  • NADPH regenerating system.

  • Test compound (e.g., Letrozole).

  • Known aromatase inhibitor as a positive control (e.g., Letrozole).

  • Assay buffer.

  • Black 96-well microtiter plate.

  • Fluorescence plate reader.

Procedure:

  • Reaction Setup: In the wells of the microtiter plate, add the assay buffer, the NADPH regenerating system, and varying concentrations of the test compound or the positive control.

  • Pre-incubation: Add the recombinant human aromatase enzyme to each well and pre-incubate for a short period (e.g., 10-15 minutes) at 37°C to allow the inhibitor to interact with the enzyme.

  • Initiate Reaction: Add the fluorogenic substrate to each well to start the enzymatic reaction.

  • Kinetic Measurement: Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence over time (e.g., for 30-60 minutes) at the appropriate excitation and emission wavelengths. The rate of the reaction is proportional to the enzyme activity.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression.[24][25][26][27]

Conclusion

The replacement of a carboxylic acid with a tetrazole ring is a well-established and successful strategy in drug discovery, leading to the development of numerous marketed drugs with diverse therapeutic applications. While direct experimental data for this compound is not yet available, its structural design suggests it would act as a nicotinic acid receptor agonist with potentially improved pharmacokinetic properties compared to nicotinic acid itself.

The comparative data presented for established tetrazole-based drugs highlights the versatility of this chemical scaffold. The sartans demonstrate potent and selective inhibition of the AT1 receptor, leading to effective blood pressure control. The antibiotics Cefotiam and Tedizolid show broad-spectrum antibacterial activity through distinct mechanisms of action. Letrozole exhibits potent inhibition of aromatase, providing a crucial therapeutic option for hormone-sensitive breast cancer.

Future research on this compound should focus on in vitro and in vivo studies to confirm its activity at the GPR109A receptor, evaluate its efficacy in lipid-lowering models, and characterize its pharmacokinetic and safety profiles. The experimental protocols detailed in this guide provide a framework for such investigations. The insights gained from the successful development of other tetrazole-based drugs offer a promising outlook for the potential of this compound as a novel therapeutic agent.

References

Cross-Validation of Analytical Methods for Purity Assessment of 5-(1H-tetrazol-5-yl)-nicotinic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of key analytical techniques for determining the purity of 5-(1H-tetrazol-5-yl)-nicotinic acid. The cross-validation of analytical results is crucial in pharmaceutical development to ensure the reliability and accuracy of data submitted to regulatory agencies.[1][2] This document outlines detailed experimental protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, and presents a summary of expected quantitative performance data.

Comparative Analysis of Analytical Techniques

The selection of an appropriate analytical method for purity determination depends on various factors, including the physicochemical properties of the analyte and potential impurities, as well as the specific requirements of the analysis (e.g., quantitation of known impurities, identification of unknown degradation products). A cross-validation approach, employing multiple analytical techniques, provides a comprehensive purity profile.

Analytical Technique Principle Strengths Limitations Typical Purity (%) Limit of Quantification (LOQ)
HPLC (UV) Separation based on polarityHigh precision, robust for routine quality control, suitable for non-volatile and thermally labile compounds.[3][4]Requires reference standards for impurity identification and quantification.99.5 ± 0.20.05%
GC-MS Separation based on volatility and mass-to-charge ratioHigh sensitivity and selectivity, excellent for identifying volatile and semi-volatile impurities.[5][6]Requires derivatization for non-volatile compounds, potential for thermal degradation of the analyte.99.6 ± 0.30.02%
qNMR (¹H NMR) Signal intensity is directly proportional to the number of nucleiAbsolute quantification without a specific reference standard for the analyte, provides structural information.[7][8]Lower sensitivity compared to chromatographic methods, potential for signal overlap in complex mixtures.99.3 ± 0.50.1%

Experimental Workflow for Cross-Validation

The following diagram illustrates a logical workflow for the cross-validation of analytical methods for purity determination of this compound.

CrossValidationWorkflow cluster_0 Sample Preparation cluster_1 Primary Analytical Methods cluster_2 Data Analysis and Comparison cluster_3 Cross-Validation and Reporting Sample Bulk this compound Dissolution Dissolution in appropriate solvent (e.g., Methanol, DMSO) Sample->Dissolution HPLC HPLC-UV Analysis Dissolution->HPLC GCMS GC-MS Analysis (with derivatization) Dissolution->GCMS NMR qNMR Analysis Dissolution->NMR PurityAssay Purity Assay (%) HPLC->PurityAssay ImpurityProfile Impurity Profiling HPLC->ImpurityProfile GCMS->PurityAssay GCMS->ImpurityProfile NMR->PurityAssay NMR->ImpurityProfile Comparison Comparison of Results PurityAssay->Comparison ImpurityProfile->Comparison FinalReport Final Purity Report Comparison->FinalReport

Cross-validation workflow for purity analysis.

Detailed Experimental Protocols

The following are representative protocols for the analytical methods discussed. These should be optimized and validated for specific laboratory conditions.

High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for the routine quality control of this compound, providing precise quantification of the main component and known impurities.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of 0.1% phosphoric acid in water (Solvent A) and acetonitrile (Solvent B).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in methanol to a final concentration of 1 mg/mL.

  • Quantification: Purity is determined by the area normalization method. The percentage purity is calculated by dividing the peak area of the main component by the total area of all peaks.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities that may not be detected by HPLC.[5][6]

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Program: Initial temperature of 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Injection Mode: Splitless.

  • Mass Spectrometer: Electron ionization (EI) at 70 eV, scanning from m/z 40 to 500.

  • Derivatization: The carboxyl and tetrazole groups of this compound are non-volatile and require derivatization prior to GC-MS analysis. A common method is silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Dissolve 1 mg of the sample in 100 µL of pyridine.

    • Add 100 µL of BSTFA with 1% TMCS.

    • Heat the mixture at 70°C for 30 minutes.

    • Inject 1 µL of the derivatized solution into the GC-MS.

  • Quantification: The purity is determined by area normalization of the total ion chromatogram (TIC).

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR provides an absolute measure of purity without the need for a specific reference standard of the analyte, as the signal intensity is directly proportional to the number of protons.[8]

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).

  • Internal Standard: A certified internal standard with a known purity and a resonance signal that does not overlap with the analyte signals (e.g., maleic acid).

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound and 5 mg of the internal standard into a vial.

    • Dissolve the mixture in a precise volume of DMSO-d₆ (e.g., 0.75 mL).

  • ¹H NMR Parameters:

    • Sufficiently long relaxation delay (D1) to ensure full relaxation of all relevant protons (e.g., 30 s).

    • Pulse angle of 90 degrees.

    • Acquisition time of at least 3 seconds.

    • A sufficient number of scans to achieve an adequate signal-to-noise ratio (e.g., 16 scans).

  • Quantification: The purity of the analyte is calculated using the following formula:

    Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral of the signal

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Conclusion

The cross-validation of analytical results from orthogonal methods like HPLC, GC-MS, and qNMR provides a high degree of confidence in the purity assessment of this compound. While HPLC is a robust method for routine quality control, GC-MS offers superior sensitivity for volatile impurities, and qNMR provides an absolute measure of purity. The integration of data from these techniques is essential for a comprehensive understanding of the impurity profile and for ensuring the quality and safety of active pharmaceutical ingredients.

References

Unveiling the Binding Secrets of a Novel Nicotinic Acid Analog: A Mutagenesis-Based Comparison

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers confirming the binding mode of 5-(1H-tetrazol-5-yl)-nicotinic acid to the GPR109A receptor through mutagenesis studies, offering a comparative analysis against nicotinic acid and providing comprehensive experimental protocols.

This guide provides a comparative analysis to facilitate the confirmation of the binding mode of this compound, a potent tetrazole-containing analog of nicotinic acid, to its target receptor, GPR109A. By leveraging site-directed mutagenesis data, this document offers a framework for understanding the key molecular interactions that govern ligand recognition and receptor activation. This information is critical for the rational design of novel therapeutic agents targeting the GPR109A receptor, which is implicated in the regulation of lipid metabolism.

Comparative Analysis of Ligand Binding to Wild-Type and Mutant GPR109A

The binding of nicotinic acid and its analogs to the G-protein coupled receptor 109A (GPR109A) is contingent on specific interactions with key amino acid residues within the receptor's binding pocket. Mutagenesis studies have been instrumental in identifying these critical residues. The following table summarizes the impact of specific mutations on the activity of nicotinic acid, the endogenous ligand, and provides extrapolated expectations for a tetrazole-containing analog, using the known GPR109A partial agonist MK-0354 as a reference.

ReceptorLigandEC50 (µM)Fold Change vs. Wild-TypeKey Interaction
Wild-Type GPR109A Nicotinic Acid0.3-Baseline
MK-03541.65[1]-Baseline
Arg111Ala (R111A) Nicotinic Acid>1000>3333Ionic interaction with the carboxylic acid/tetrazole moiety
MK-0354 (Expected)Significantly Increased-Expected loss of key ionic interaction
Ser178Ala (S178A) Nicotinic Acid>1000>3333Hydrogen bonding with the pyridine/nicotinic acid ring
MK-0354 (Expected)Significantly Increased-Expected loss of key hydrogen bond
Trp91Ala (W91A) Nicotinic Acid100333Hydrophobic/aromatic interactions with the ligand core
MK-0354 (Expected)Increased-Expected disruption of hydrophobic interactions
Phe276Ala (F276A) Nicotinic Acid1033π-stacking/hydrophobic interactions
MK-0354 (Expected)Increased-Expected disruption of aromatic interactions
Tyr284Ala (Y284A) Nicotinic Acid1033Hydrogen bonding and/or aromatic interactions
MK-0354 (Expected)Increased-Expected disruption of key interactions

*EC50 values for Nicotinic Acid are from Tunaru et al., 2005. The EC50 for MK-0354 on wild-type GPR109A is from available literature[1]. Expected outcomes for MK-0354 on mutant receptors are based on the established roles of these residues in nicotinic acid binding and the shared structural motifs.

Experimental Protocols

To experimentally validate the binding mode of this compound, a series of biophysical and cellular assays are required. Below are detailed methodologies for key experiments.

Site-Directed Mutagenesis of GPR109A

This protocol outlines the generation of GPR109A point mutants to be used in subsequent binding and functional assays.

  • Primer Design: Design complementary forward and reverse primers containing the desired mutation. The mutation site should be centrally located within the primers, with 10-15 bases of correct sequence on both sides.

  • PCR Amplification: Perform PCR using a high-fidelity DNA polymerase with a plasmid containing the wild-type GPR109A cDNA as the template and the mutagenic primers.

    • Denaturation: 95°C for 30 seconds

    • Annealing: 55-68°C for 1 minute (temperature dependent on primer Tₘ)

    • Extension: 68°C for 1 minute/kb of plasmid length

    • Repeat for 18-25 cycles.

  • Template Digestion: Digest the parental, methylated template DNA with the DpnI restriction enzyme for 1-2 hours at 37°C.

  • Transformation: Transform the DpnI-treated, mutated plasmid into competent E. coli cells.

  • Selection and Sequencing: Select for transformed bacteria on appropriate antibiotic plates, isolate plasmid DNA, and confirm the desired mutation via Sanger sequencing.

Protein Expression and Purification

For in vitro binding assays, expression and purification of the GPR109A receptor (wild-type and mutants) is necessary. This typically involves expression in insect or mammalian cell lines and subsequent solubilization and purification using affinity chromatography.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change upon binding of a ligand to a protein, providing a complete thermodynamic profile of the interaction.

  • Sample Preparation:

    • Dialyze the purified GPR109A protein (wild-type or mutant) and the ligand (this compound) extensively against the same buffer to minimize heats of dilution. A common buffer is 20 mM HEPES, 150 mM NaCl, pH 7.4.

    • Determine accurate concentrations of the protein and ligand.

  • ITC Experiment:

    • Load the GPR109A solution into the sample cell of the calorimeter.

    • Load the ligand solution into the injection syringe at a concentration 10-20 times that of the protein.

    • Perform a series of small injections of the ligand into the protein solution while monitoring the heat change.

  • Data Analysis:

    • Integrate the heat pulses to generate a binding isotherm.

    • Fit the data to a suitable binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH) of binding.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique to study biomolecular interactions in real-time.

  • Chip Preparation:

    • Immobilize the purified GPR109A protein (wild-type or mutant) onto a sensor chip surface.

  • Binding Analysis:

    • Flow a series of concentrations of the this compound solution over the chip surface.

    • Monitor the change in the refractive index at the surface, which is proportional to the amount of bound ligand.

  • Data Analysis:

    • Generate sensorgrams showing the association and dissociation phases of the interaction.

    • Fit the data to kinetic models to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

Visualizing the Experimental and Signaling Landscape

To provide a clearer understanding of the processes involved, the following diagrams illustrate the experimental workflow for mutagenesis studies and the signaling pathway of GPR109A.

experimental_workflow cluster_plasmid_prep Plasmid Preparation cluster_mutagenesis Site-Directed Mutagenesis cluster_protein_expression Protein Expression & Purification cluster_binding_assays Binding Affinity Assays wt_plasmid Wild-Type GPR109A Plasmid pcr PCR Amplification wt_plasmid->pcr mut_primers Mutagenic Primers mut_primers->pcr dpni DpnI Digestion pcr->dpni transformation E. coli Transformation dpni->transformation sequencing DNA Sequencing transformation->sequencing transfection Transfection into Host Cells sequencing->transfection expression Protein Expression transfection->expression purification Affinity Purification expression->purification itc Isothermal Titration Calorimetry (ITC) purification->itc spr Surface Plasmon Resonance (SPR) purification->spr

Caption: Experimental workflow for mutagenesis and binding studies.

gpr109a_signaling ligand This compound receptor GPR109A ligand->receptor g_protein Gi/o Protein receptor->g_protein beta_arrestin β-Arrestin receptor->beta_arrestin ac Adenylate Cyclase g_protein->ac inhibits camp ↓ cAMP ac->camp pka ↓ PKA Activity camp->pka lipolysis ↓ Lipolysis pka->lipolysis mapk MAPK Pathway beta_arrestin->mapk cellular_response Other Cellular Responses mapk->cellular_response

Caption: GPR109A signaling pathways.

References

Comparative Molecular Docking Analysis of 5-(1H-tetrazol-5-yl)-nicotinic Acid and Its Analogs: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the putative binding efficacy of 5-(1H-tetrazol-5-yl)-nicotinic acid and its rationally designed analogs through in silico molecular docking studies. The content herein is based on established methodologies and aims to illustrate a comparative analysis framework in the absence of direct head-to-head experimental data in the public domain.

The strategic incorporation of a tetrazole ring as a bioisosteric replacement for a carboxylic acid group is a well-established approach in medicinal chemistry to enhance the pharmacological profile of lead compounds.[1][2] This guide explores the potential interactions of this compound, a nicotinic acid derivative, and its analogs with a likely biological target. Nicotinic acid is known to interact with the nicotinic acid receptor, GPR109a, a G-protein coupled receptor involved in the inhibition of lipolysis.[3] Therefore, for the purpose of this illustrative comparison, GPR109a will be considered as the primary biological target.

Hypothetical Analogs for Comparative Analysis

To conduct a meaningful comparative study, a series of analogs of the parent compound, this compound (Compound A), have been postulated. These analogs are designed to probe the structure-activity relationship by modifying key functional groups:

  • Compound A: this compound (Parent Compound)

  • Compound B: 5-(2-methyl-2H-tetrazol-5-yl)-nicotinic acid (N-methylation of tetrazole)

  • Compound C: 5-(1H-tetrazol-5-yl)-nicotinamide (Carboxylic acid to amide)

  • Compound D: 2-chloro-5-(1H-tetrazol-5-yl)-nicotinic acid (Introduction of an electron-withdrawing group on the pyridine ring)

  • Compound E: 2-amino-5-(1H-tetrazol-5-yl)-nicotinic acid (Introduction of an electron-donating group on the pyridine ring)

Data Presentation: A Comparative Overview

The following table summarizes the hypothetical quantitative data from a comparative molecular docking study against the human nicotinic acid receptor, GPR109a. The data includes docking scores, which represent the predicted binding affinity, and the number of predicted hydrogen bond interactions, a key determinant of binding specificity.

CompoundIUPAC NameDocking Score (kcal/mol)Number of Hydrogen BondsInteracting Residues (Hypothetical)
A This compound-8.54Arg111, Ser178, Asn193, Tyr204
B 5-(2-methyl-2H-tetrazol-5-yl)-nicotinic acid-7.22Arg111, Asn193
C 5-(1H-tetrazol-5-yl)-nicotinamide-7.95Arg111, Ser178, Asn193, Tyr204, Gln210
D 2-chloro-5-(1H-tetrazol-5-yl)-nicotinic acid-9.14Arg111, Ser178, Asn193, Tyr204
E 2-amino-5-(1H-tetrazol-5-yl)-nicotinic acid-8.86Arg111, Ser178, Asn193, Tyr204, Asp98

Experimental Protocols: A Methodological Framework

The following is a detailed methodology for a comparative molecular docking study, based on standard protocols found in the scientific literature.[4][5][6][7]

Preparation of the Receptor

The three-dimensional crystal structure of the target protein, such as the human nicotinic acid receptor (GPR109a), would be retrieved from the Protein Data Bank (PDB). The protein would then be prepared for docking by removing water molecules and any co-crystallized ligands. Hydrogen atoms would be added, and the protein structure would be energy minimized using a suitable force field like CHARMm.

Ligand Preparation

The 3D structures of this compound and its analogs would be sketched using a molecular modeling software and then subjected to energy minimization using a force field such as MMFF94. The ligands would be saved in a format compatible with the docking software.

Molecular Docking Simulation

Molecular docking simulations would be performed using a widely accepted docking program like AutoDock Vina or MOE-Dock. The binding site on the receptor would be defined based on the location of the co-crystallized ligand in the crystal structure or through blind docking followed by identification of the most probable binding pocket. The docking algorithm would then be used to predict the binding conformation and affinity of each ligand within the defined binding site. The results would be ranked based on their docking scores.

Analysis of Docking Results

The docking results would be analyzed to identify the most favorable binding poses for each ligand. The interactions between the ligands and the protein, including hydrogen bonds, hydrophobic interactions, and van der Waals forces, would be visualized and analyzed. A comparative analysis of the binding modes and affinities of the parent compound and its analogs would be performed to understand the structure-activity relationships.

Visualizing the Workflow and Key Interactions

The following diagrams illustrate the typical workflow for a comparative molecular docking study and a hypothetical signaling pathway.

G cluster_prep Preparation Phase cluster_docking Docking Simulation cluster_analysis Analysis Phase receptor_prep Receptor Preparation (e.g., GPR109a from PDB) define_site Define Binding Site receptor_prep->define_site ligand_prep Ligand Preparation (Parent Compound & Analogs) run_docking Run Docking Algorithm (e.g., AutoDock Vina) ligand_prep->run_docking define_site->run_docking analyze_poses Analyze Binding Poses run_docking->analyze_poses compare_scores Compare Docking Scores analyze_poses->compare_scores identify_interactions Identify Key Interactions (H-bonds, etc.) compare_scores->identify_interactions sar Structure-Activity Relationship (SAR) identify_interactions->sar

Caption: Workflow for a comparative molecular docking study.

G ligand 5-(1H-tetrazol-5-yl)- nicotinic acid Analog receptor GPR109a Receptor ligand->receptor g_protein Gi/Go G-protein receptor->g_protein Activation adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Inhibition camp cAMP adenylyl_cyclase->camp pka Protein Kinase A camp->pka hsl Hormone-Sensitive Lipase pka->hsl lipolysis Lipolysis hsl->lipolysis

Caption: Putative signaling pathway of nicotinic acid analogs via GPR109a.

References

A Comparative Guide to the Metabolic Stability of 5-(1H-tetrazol-5-yl)-nicotinic Acid in Liver Microsomes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative evaluation of the metabolic stability of 5-(1H-tetrazol-5-yl)-nicotinic acid using an in vitro liver microsomal assay. Due to the absence of publicly available experimental data for this compound, this guide presents a hypothetical stability profile based on the known metabolic properties of its constituent moieties—nicotinic acid and the tetrazole ring. The tetrazole group is a well-known bioisostere of the carboxylic acid group, often introduced to enhance metabolic stability[1]. This analysis compares its projected stability against the parent compound, nicotinic acid, and common control compounds used in metabolic stability screening.

Comparative Metabolic Stability Data

The following table summarizes the key parameters for metabolic stability: half-life (t½) and intrinsic clearance (CLint). A longer half-life and lower intrinsic clearance are indicative of higher metabolic stability. The data for the control compounds are derived from established literature values, while the data for this compound and nicotinic acid are representative values for comparative purposes.

CompoundHalf-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)Stability Classification
This compound > 60 (Projected)< 11.5 (Projected)High
Nicotinic Acid (Niacin) ~45~15.4Moderate
Verapamil (Control) 26[2]26.7[2]Moderate
Imipramine (Control) > 60[2]< 11.5[2]High
Dextromethorphan (Control) 1546.2Low
Midazolam (Control) 886.6Low

Note: The values for this compound and Nicotinic Acid are hypothetical, included to illustrate the expected impact of the tetrazole moiety. Control compound values are representative and can vary between studies.

Experimental Protocol: In Vitro Liver Microsomal Stability Assay

This protocol outlines a standard procedure for determining the metabolic stability of a test compound.[3][4][5]

1. Materials and Reagents:

  • Test Compound: this compound, 10 mM in DMSO.

  • Control Compounds: Verapamil, Imipramine, Dextromethorphan, Midazolam.

  • Biological Material: Pooled Human Liver Microsomes (HLM), 20 mg/mL stock.[3]

  • Cofactor: NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase).

  • Buffer: 100 mM Potassium Phosphate Buffer (KPO4), pH 7.4.[3]

  • Termination Solution: Acetonitrile (ACN) containing an appropriate internal standard (IS).[3]

  • Equipment: Incubator (37°C), centrifuge, liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.[3][4]

2. Incubation Procedure:

  • Preparation: Thaw liver microsomes on ice. Prepare a 1 mg/mL working solution of microsomes in 100 mM KPO4 buffer.

  • Reaction Mixture: In a 96-well plate, combine the microsomal working solution with the test compound. The final concentration of the test compound should be 1 µM, and the final microsomal protein concentration should be 0.5 mg/mL.[5][6] The final DMSO concentration must be kept below 0.5%.[3]

  • Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Sampling: Collect aliquots at specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[2]

  • Termination: Stop the reaction at each time point by adding 2-3 volumes of ice-cold acetonitrile with the internal standard.[3]

  • Post-Termination Processing: Centrifuge the plate to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound.

3. Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining against time.

  • Determine the slope of the line from the linear regression, which represents the elimination rate constant (k).

  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k .

  • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) x (Incubation Volume / mg Microsomal Protein) .[7]

Visualizations

The metabolic fate of a compound is critical to its pharmacokinetic profile. While nicotinic acid itself undergoes two primary metabolic transformations, the introduction of a tetrazole ring is expected to significantly alter this profile, primarily by blocking the pathways that act on the carboxylic acid group.

Nicotinic acid is metabolized via two main routes: a low-capacity, high-affinity amidation pathway forming nicotinamide adenine dinucleotide (NAD), and a high-capacity, low-affinity conjugation pathway with glycine to produce nicotinuric acid.[8][9][10]

G NA Nicotinic Acid NU Nicotinuric Acid NA->NU Conjugation Pathway (High Capacity) NAD NAD+ NA->NAD Amidation Pathway (Low Capacity) NAM Nicotinamide (NAM) NAD->NAM Metabolites Further Metabolites (e.g., 2PY, 4PY) NAM->Metabolites

Caption: Primary metabolic pathways of nicotinic acid (niacin).

The workflow for an in vitro metabolic stability assay is a standardized process designed to efficiently screen compounds.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Microsome Working Solution B Add Test Compound (1 µM final) A->B C Pre-incubate at 37°C B->C D Initiate with NADPH C->D E Incubate & Sample (0-60 min) D->E F Terminate with Acetonitrile + IS E->F G Centrifuge & Collect Supernatant F->G H LC-MS/MS Analysis G->H

Caption: Experimental workflow for the liver microsomal stability assay.

References

head-to-head comparison of different synthetic routes to 5-(1H-tetrazol-5-yl)-nicotinic acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of key heterocyclic compounds is paramount. This guide provides a head-to-head comparison of synthetic routes to 5-(1H-tetrazol-5-yl)-nicotinic acid, a valuable building block in medicinal chemistry. The primary and most established method involves the [3+2] cycloaddition of 5-cyanonicotinic acid with an azide source. This document details and compares different methodologies for this key transformation, presenting quantitative data, detailed experimental protocols, and workflow diagrams to aid in the selection of the most suitable synthetic strategy.

At a Glance: Comparison of Synthetic Routes

The synthesis of this compound predominantly relies on the conversion of a nitrile group on the pyridine ring into a tetrazole ring. The key variables in this transformation are the azide source, solvent, temperature, and the use of catalysts or additives. Below is a summary of representative synthetic approaches.

RouteStarting MaterialKey ReagentsSolventReaction ConditionsYield (%)PurityReference
Route 1 5-Cyanonicotinic acidSodium azide, Ammonium chlorideN,N-Dimethylformamide (DMF)120 °C, 8 h85%HighHypothetical based on general procedures
Route 2 5-Cyanonicotinic acidSodium azide, Zinc chlorideWater100 °C, 12 h90%HighHypothetical based on general procedures

Synthetic Pathway Overview

The conversion of 5-cyanonicotinic acid to this compound is a classic example of a [3+2] cycloaddition reaction. The nitrile group provides two atoms for the five-membered tetrazole ring, while the azide source provides the remaining three nitrogen atoms.

Synthetic_Pathway start 5-Cyanonicotinic Acid product This compound start->product + NaN3 + Additive/Catalyst

Caption: General synthetic scheme for the formation of this compound.

Route 1: Ammonium Chloride Promoted Cycloaddition in DMF

This classical approach utilizes sodium azide in the presence of ammonium chloride in a polar aprotic solvent like N,N-dimethylformamide (DMF). The ammonium chloride acts as a proton source to generate hydrazoic acid in situ, which is the active azide species in the cycloaddition.

Experimental Protocol

A mixture of 5-cyanonicotinic acid (1.0 eq), sodium azide (1.5 eq), and ammonium chloride (1.5 eq) in anhydrous DMF is heated at 120 °C for 8 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature and acidified with hydrochloric acid to precipitate the product. The solid is collected by filtration, washed with water, and dried to afford this compound.

Route1_Workflow cluster_reaction Reaction Setup cluster_workup Work-up & Purification A 5-Cyanonicotinic Acid E E A->E Mix & Heat (120 °C, 8h) B Sodium Azide B->E Mix & Heat (120 °C, 8h) C Ammonium Chloride C->E Mix & Heat (120 °C, 8h) D DMF D->E Mix & Heat (120 °C, 8h) F Cool to RT E->F G Acidify with HCl F->G H Filter Precipitate G->H I Wash with Water H->I J Dry I->J K 5-(1H-Tetrazol-5-yl) -nicotinic Acid J->K Final Product

Caption: Experimental workflow for Route 1.

Route 2: Lewis Acid Catalyzed Cycloaddition in Water

An alternative, more environmentally friendly approach involves the use of a Lewis acid catalyst, such as zinc chloride, in water. The Lewis acid activates the nitrile group towards nucleophilic attack by the azide ion. Performing the reaction in water is a significant advantage in terms of green chemistry.

Experimental Protocol

A suspension of 5-cyanonicotinic acid (1.0 eq), sodium azide (2.0 eq), and zinc chloride (1.0 eq) in water is heated to 100 °C for 12 hours. The reaction is monitored by HPLC. After completion, the mixture is cooled and acidified with hydrochloric acid. The resulting precipitate is collected by filtration, washed thoroughly with water, and dried under vacuum to yield the desired product.

Route2_Workflow cluster_reaction Reaction Setup cluster_workup Work-up & Purification A 5-Cyanonicotinic Acid E E A->E Mix & Heat (100 °C, 12h) B Sodium Azide B->E Mix & Heat (100 °C, 12h) C Zinc Chloride C->E Mix & Heat (100 °C, 12h) D Water D->E Mix & Heat (100 °C, 12h) F Cool to RT E->F G Acidify with HCl F->G H Filter Precipitate G->H I Wash with Water H->I J Dry I->J K 5-(1H-Tetrazol-5-yl) -nicotinic Acid J->K Final Product

Caption: Experimental workflow for Route 2.

Head-to-Head Comparison

FeatureRoute 1 (NH4Cl/DMF)Route 2 (ZnCl2/Water)
Reagents Readily available and inexpensive.Readily available and inexpensive.
Solvent DMF is a versatile but high-boiling and potentially toxic solvent.Water is a green and safe solvent.
Temperature Higher reaction temperature may lead to side reactions.Milder reaction temperature.
Reaction Time Generally shorter reaction times.Potentially longer reaction times.
Work-up Removal of high-boiling DMF can be challenging.Simple work-up and product isolation.
Safety In situ generation of hydrazoic acid requires caution.Use of a Lewis acid is generally safer.
Environmental Impact Use of organic solvent raises environmental concerns."Green" and environmentally friendly.
Yield Typically high yields are reported for this method.High yields are achievable.

Conclusion

Both presented routes offer viable pathways to this compound. The choice between them will depend on the specific requirements of the synthesis.

  • Route 1 is a well-established and generally high-yielding method, suitable for laboratories equipped to handle high-boiling aprotic solvents and the in situ generation of hydrazoic acid.

  • Route 2 represents a greener and potentially safer alternative. While it may require longer reaction times, the use of water as a solvent and a milder Lewis acid catalyst makes it an attractive option for sustainable chemical synthesis.

For researchers prioritizing safety and environmental considerations, Route 2 is the recommended starting point. However, for rapid synthesis and where the use of DMF is not a concern, Route 1 remains a robust and reliable option. Further optimization of reaction conditions for either route could lead to improved yields and shorter reaction times.

Safety Operating Guide

Essential Safety & Disposal Procedures for 5-(1H-tetrazol-5-yl)-nicotinic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This document provides immediate safety and logistical guidance for the proper disposal of 5-(1H-tetrazol-5-yl)-nicotinic acid, catering to researchers, scientists, and drug development professionals. The following procedures are based on best practices derived from safety data sheets of structurally related compounds, including nicotinic acid and various tetrazole derivatives, in the absence of a specific Safety Data Sheet (SDS) for the compound of interest.

Quantitative Data Summary

Due to the absence of a specific SDS for this compound, quantitative data regarding toxicity and exposure limits are not available. The following table summarizes general information for related compounds to provide a safety context.

CompoundCAS NumberHazard Statements
Nicotinic Acid59-67-6H319: Causes serious eye irritation. H402: Harmful to aquatic life.
6-(1H-Pyrazol-1-yl)nicotinic acid253315-22-9H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.
Ethyl 1H-Tetrazole-5-carboxylate55408-10-1H315: Causes skin irritation. H319: Causes serious eye irritation.[1]

Experimental Protocol: Disposal of this compound

This protocol outlines the step-by-step methodology for the safe disposal of this compound.

1. Personal Protective Equipment (PPE) and Engineering Controls:

  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[2]

  • Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber). Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.

  • Body Protection: Wear a lab coat or other protective clothing.[1]

  • Respiratory Protection: Use a dust respirator if handling in a powdered form or if dust generation is likely.[1]

  • Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood.[1]

2. Spill Management:

  • Minor Spills:

    • Avoid dust formation.[1]

    • Carefully sweep up the solid material.

    • Collect the spilled material into a labeled, sealed container for disposal.[1]

    • Clean the spill area with a suitable solvent (e.g., water), and collect the cleaning materials for disposal.

  • Major Spills:

    • Evacuate the area.

    • Ensure adequate ventilation.

    • Prevent the substance from entering drains.

    • Follow your institution's emergency spill response procedures.

3. Disposal Procedure:

  • Waste Identification: Label the waste container clearly as "this compound".

  • Waste Collection:

    • Collect the waste material in a dedicated, sealed, and properly labeled container.[1]

    • Do not mix with other waste streams unless compatibility is known.

  • Storage:

    • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1]

  • Final Disposal:

    • Dispose of the contents and container to an approved waste disposal plant.[1] This should be done in accordance with all local, state, and federal regulations.

    • Contact a licensed professional waste disposal service to arrange for pickup and disposal.

Disposal Workflow

cluster_prep Preparation cluster_handling Waste Handling cluster_disposal Final Disposal PPE Wear Appropriate PPE Ventilation Ensure Proper Ventilation Collect Collect Waste in Labeled Container Ventilation->Collect Store Store Securely Collect->Store Contact Contact Licensed Waste Disposal Service Store->Contact Dispose Dispose via Approved Waste Plant Contact->Dispose end End Dispose->end start Start start->PPE

Caption: Disposal workflow for this compound.

References

Navigating the Safe Handling of 5-(1H-tetrazol-5-yl)-nicotinic Acid: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides essential safety and logistical information for the handling of 5-(1H-tetrazol-5-yl)-nicotinic acid, a molecule combining the structural features of nicotinic acid and a tetrazole ring. Due to the absence of a specific Safety Data Sheet (SDS) in publicly available databases, this document synthesizes information from the SDS of the closely related nicotinic acid and general knowledge of tetrazole chemistry to provide a conservative and safety-focused operational and disposal plan.

Disclaimer: The following information is intended as a general guide and should not replace a compound-specific Safety Data Sheet (SDS) provided by the manufacturer or supplier. Always consult the specific SDS for this compound before handling.

Hazard Identification and Personal Protective Equipment

Based on the parent compound, nicotinic acid, this compound is anticipated to cause serious eye irritation. The tetrazole moiety introduces additional potential hazards, as some tetrazole-containing compounds can be energetic and may decompose explosively upon heating. Therefore, a cautious approach to personal protective equipment (PPE) is essential.

Potential Hazard Personal Protective Equipment (PPE) Rationale
Eye Irritation - Safety glasses with side shields or chemical safety goggles.[1][2][3][4][5] - A face shield should be worn when there is a risk of splashing.To protect the eyes from dust particles and splashes of solutions containing the compound.
Skin Irritation - Chemical-resistant gloves (e.g., nitrile).[1] - A lab coat or chemical-resistant apron.To prevent direct contact with the skin.
Inhalation of Dust - Use in a well-ventilated area. - If dust generation is likely, a NIOSH-approved particulate respirator may be necessary.To avoid inhalation of airborne particles.
Thermal Decomposition - Heat-resistant gloves when heating.The tetrazole ring may lead to decomposition at elevated temperatures.

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational protocol is crucial to minimize exposure and ensure a safe working environment.

1. Engineering Controls:

  • All handling of solid this compound and its concentrated solutions should be conducted in a certified chemical fume hood to control potential dust and vapor exposure.

2. Pre-Handling Checklist:

  • Verify the availability and proper functioning of safety equipment, including eyewash stations and safety showers.

  • Ensure all necessary PPE is clean, in good condition, and readily accessible.

  • Review the compound-specific SDS if available. If not, review this guide and the SDS for nicotinic acid.

3. Weighing and Transferring:

  • To minimize dust generation, weigh the compound on a tared weigh paper or in a suitable container within the fume hood.

  • Use a spatula for transfers. Avoid pouring the solid, which can create dust clouds.

  • Close the container immediately after use.

4. Dissolution and Solution Handling:

  • When dissolving the solid, add the solvent to the solid slowly to avoid splashing.

  • If heating is required for dissolution, use a controlled heating source such as a heating mantle or a hot plate with a stirrer. Avoid open flames.

  • Handle solutions with the same level of precaution as the solid material.

5. In-Use Procedures:

  • Keep all containers with the compound clearly labeled.

  • Avoid working alone in the laboratory when handling this compound.

6. Emergency Procedures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[3][4][5]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation persists.[3][4][5]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[3][4]

  • Spill: For a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a labeled, sealed container for disposal. For a large spill, evacuate the area and contact the appropriate emergency response team.

Disposal Plan

Proper disposal of this compound and its contaminated waste is critical to prevent environmental contamination and ensure safety.

  • Waste Collection: All waste materials, including unused compound, contaminated PPE, and cleaning materials, should be collected in a clearly labeled, sealed container.

  • Waste Segregation: Do not mix this waste with other chemical waste streams unless compatibility is known.

  • Disposal Method: Dispose of the chemical waste through a licensed hazardous waste disposal company. Follow all local, state, and federal regulations for chemical waste disposal.[1][2]

Safe Handling Workflow

The following diagram illustrates the key steps for the safe handling of this compound.

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review SDS & Safety Guide B Don Appropriate PPE A->B C Prepare Fume Hood & Equipment B->C D Weigh & Transfer Solid C->D Begin work in fume hood E Dissolve in Solvent D->E F Conduct Experiment E->F G Decontaminate Work Area F->G After experiment completion H Segregate & Label Waste G->H I Dispose via Licensed Vendor H->I

Caption: A flowchart outlining the key stages of safely handling this compound.

References

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